Phosphorous acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
phosphonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H3O3P/c1-4(2)3/h4H,(H2,1,2,3) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLZXFCXXLZCGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2[HPO3], H3PO3, H3O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Record name | PHOSPHOROUS ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/14846 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Record name | phosphorous acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Phosphorous_acid | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31669-80-4 | |
| Details | Compound: Phosphonic acid, homopolymer | |
| Record name | Phosphonic acid, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31669-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
81.996 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Phosphorous acid appears as a white or yellow crystalline solid (melting point 70.1 deg C) or a solution of the solid. Density 1.651 g /cm3. Contact may severely irritate skin, eyes, and mucous membranes. Toxic by ingestion, inhalation and skin absorption., Dry Powder; Liquid; Pellets or Large Crystals, White or yellowish solid; Very hygroscopic; [Hawley] White odorless crystalline solid; [MSDSonline] | |
| Record name | PHOSPHOROUS ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/14846 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phosphorous acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphonic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphorous acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8662 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13598-36-2, 10294-56-1 | |
| Record name | PHOSPHOROUS ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/14846 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13598-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphorous acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphonic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.682 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Phosphorous acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.590 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Tautomeric Equilibrium of Phosphorous Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric equilibrium of phosphorous acid, a fundamental concept in phosphorus chemistry with implications for various scientific disciplines, including drug development. The document delves into the quantitative aspects of the equilibrium, details the experimental and computational methodologies used for its investigation, and visualizes the core concepts through structured diagrams.
Introduction to this compound Tautomerism
This compound (H₃PO₃) exists in a dynamic equilibrium between two tautomeric forms: the predominant phosphonic acid form, HP(O)(OH)₂, and the minor this compound form, P(OH)₃.[1] The phosphonic acid tautomer is characterized by a tetrahedral phosphorus atom with one phosphoryl (P=O) bond, two hydroxyl (P-OH) groups, and one hydrogen atom directly bonded to the phosphorus atom. In contrast, the this compound tautomer features a pyramidal phosphorus(III) center with three hydroxyl groups and a lone pair of electrons.[2][3]
The equilibrium overwhelmingly favors the phosphonic acid form due to the greater thermodynamic stability of the P=O bond compared to the P-O single bonds.[4] This preference has significant implications for the chemical reactivity and physical properties of this compound and its derivatives. While the P(OH)₃ tautomer is present in extremely low concentrations in the free state, its existence is crucial for understanding certain reaction mechanisms and its stabilization can be achieved through coordination to metal centers.[2][3][5]
Quantitative Analysis of the Tautomeric Equilibrium
The position of the tautomeric equilibrium can be quantified by the equilibrium constant (Keq), which is the ratio of the concentration of the phosphonic acid tautomer to the this compound tautomer. Experimental and computational studies have consistently shown that Keq is very large, indicating a strong preference for the phosphonic acid form.
Table 1: Equilibrium Constants for the Tautomerism of this compound and its Ethyl Esters
| Compound | Tautomeric Equilibrium | Equilibrium Constant (Keq) | Reference |
| This compound | P(OH)₃ ⇌ HP(O)(OH)₂ | 1010.3 | [6][7] |
| Monoethyl phosphite | P(OEt)(OH)₂ ⇌ HP(O)(OEt)(OH) | 108.7 | [6][7] |
| Diethyl phosphite | P(OEt)₂(OH) ⇌ HP(O)(OEt)₂ | 107.2 | [6][7] |
The equilibrium is influenced by several factors, including the electronic nature of the substituents on the phosphorus atom and the surrounding solvent medium. Electron-withdrawing groups can increase the stability of the trivalent P(III) form, thereby shifting the equilibrium.[4][8] Furthermore, the pentavalent phosphonic acid form is generally more stable in solvents with higher relative permittivity.[4]
Experimental Methodologies for Studying Tautomerism
The investigation of the tautomeric equilibrium of this compound and its derivatives relies on a combination of spectroscopic and synthetic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ³¹P and ¹H NMR, is a powerful tool for the direct observation and quantification of the tautomers in solution.[9][10]
-
³¹P NMR Spectroscopy: The phosphorus atom in the two tautomers resides in distinct chemical environments, leading to different chemical shifts in the ³¹P NMR spectrum. The tetracoordinate phosphorus in the phosphonic acid form typically resonates at a different frequency compared to the tricoordinate phosphorus in the this compound form. Integration of the respective signals allows for the determination of the relative concentrations of the two tautomers and thus the equilibrium constant.[10]
-
¹H NMR Spectroscopy: The hydrogen atom directly bonded to the phosphorus in the phosphonic acid tautomer exhibits a characteristic large coupling constant (¹JP-H) in the ¹H NMR spectrum, which is absent for the P(OH)₃ tautomer.[2] This distinct feature can be used to identify and quantify the phosphonic acid form.
Experimental Protocol: NMR Analysis of this compound Tautomerism
-
Sample Preparation: Dissolve a precisely weighed amount of the phosphorus compound in a suitable deuterated solvent (e.g., D₂O, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ³¹P and ¹H NMR spectra on a high-resolution NMR spectrometer. For ³¹P NMR, an external standard of 85% H₃PO₄ is typically used as a reference (δ = 0 ppm).[10] Proton decoupling is often employed in ³¹P NMR to simplify the spectra.[10]
-
Spectral Analysis:
-
Identify the distinct signals corresponding to the phosphonic acid and this compound tautomers in the ³¹P NMR spectrum.
-
In the ¹H NMR spectrum, identify the signal for the P-H proton and measure its coupling constant.
-
Integrate the areas of the corresponding peaks to determine the relative molar ratio of the tautomers.
-
-
Equilibrium Constant Calculation: Calculate the equilibrium constant (Keq) from the ratio of the integrated peak areas.
Raman Spectroscopy
Raman spectroscopy is another valuable technique for studying the vibrational modes of molecules and can be used to differentiate between the tautomers of this compound.[11][12][13] The P=O stretching vibration in the phosphonic acid tautomer gives rise to a characteristic strong Raman band, which is absent in the spectrum of the P(OH)₃ tautomer. Quantitative Raman measurements can be employed to monitor the concentration of each species in solution.[13][14]
Experimental Protocol: Raman Spectroscopic Analysis
-
Sample Preparation: Prepare aqueous solutions of this compound at various concentrations.
-
Data Acquisition: Acquire Raman spectra using a Raman spectrometer with a suitable laser excitation wavelength.
-
Spectral Analysis:
-
Identify the characteristic Raman bands for the P=O stretching mode of the phosphonic acid tautomer and other vibrational modes of both tautomers.
-
Correlate the intensity of the characteristic bands with the concentration of the respective tautomer.
-
-
Quantitative Analysis: Use chemometric methods or calibration curves to determine the concentrations of each tautomer and calculate the equilibrium constant.[11]
Stabilization of the Minor Tautomer
Due to the extremely low concentration of the P(OH)₃ tautomer at equilibrium, its direct characterization is challenging. A common experimental strategy is to stabilize this minor tautomer by coordination to a transition metal center.[2][3][5] The lone pair of electrons on the phosphorus(III) atom of P(OH)₃ makes it a good ligand for soft metal ions. The resulting metal complexes can be isolated and characterized by various techniques, including X-ray crystallography and NMR spectroscopy, providing definitive evidence for the existence of the P(OH)₃ tautomer.[2][3]
Computational Investigations
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for studying the tautomerism of phosphorus compounds.[4][8][15] These methods allow for the calculation of the relative energies of the tautomers, the energy barrier for their interconversion, and the influence of substituents and solvents on the equilibrium.[4]
Computational Protocol: DFT Study of Tautomerism
-
Model Building: Construct the 3D structures of the phosphonic acid and this compound tautomers in silico.
-
Geometry Optimization: Perform geometry optimization for both tautomers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31+G(d,p)).[4]
-
Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities (ΔG).
-
Transition State Search: Locate the transition state for the intramolecular proton transfer between the two tautomers to calculate the activation energy barrier for the interconversion.
-
Solvent Effects: Incorporate the effects of different solvents using implicit solvent models, such as the Polarizable Continuum Model (PCM), to study the solvent dependency of the equilibrium.[4][8]
Visualizing the Core Concepts
Tautomeric Equilibrium of this compound
Caption: The tautomeric equilibrium of this compound, heavily favoring the phosphonic acid form.
Experimental Workflow for Tautomerism Analysis
Caption: A generalized workflow for the experimental analysis of this compound tautomerism.
Relevance in Drug Development
Tautomerism is a critical consideration in drug discovery and development as different tautomers of a drug molecule can exhibit distinct physicochemical properties, including solubility, lipophilicity, and pKa.[16][17][18] These differences can, in turn, affect the pharmacokinetic and pharmacodynamic profiles of a drug candidate, influencing its absorption, distribution, metabolism, excretion (ADME), and target binding affinity.[17][18]
While phosphonic acids are utilized in drug design, for instance, as stable analogues of phosphate (B84403) esters in bioactive molecules, a thorough understanding of their tautomeric behavior is essential.[19] Although the P(OH)₃ tautomer is minor, its potential role in specific biological interactions or metabolic pathways cannot be entirely dismissed without investigation. Furthermore, the synthesis and reactivity of phosphonate-containing drug candidates are directly governed by the principles of this compound tautomerism.
Conclusion
The tautomeric equilibrium of this compound is a well-established phenomenon, with the phosphonic acid form being overwhelmingly predominant. The quantitative understanding of this equilibrium is crucial and has been elucidated through a combination of experimental techniques, primarily NMR and Raman spectroscopy, and computational methods. While the minor this compound tautomer is elusive in its free form, its existence and reactivity can be probed through its stabilization in metal complexes. For researchers in drug development, a fundamental grasp of this tautomerism is important for the rational design and synthesis of phosphorus-containing therapeutic agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Stabilization of the tautomers HP(OH)2 and P(OH)3 of hypophosphorous and phosphorous acids as ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Stabilization of the tautomers HP(OH)2 and P(OH)3 of hypophosphorous and phosphorous acids as ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stabilization of the tautomers HP(OH)2 and P(OH)3 of hypophosphorous and phosphorous acids as ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 11. Raman Spectroscopy Coupled with Chemometric Analysis for Speciation and Quantitative Analysis of Aqueous Phosphoric Acid Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigation of Phosphonic Acids Based on Raman and Surface-Enhanced Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Raman- and infrared-spectroscopic investigations of dilute aqueous phosphoric acid solutions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. kirj.ee [kirj.ee]
- 16. profiles.wustl.edu [profiles.wustl.edu]
- 17. chemrxiv.org [chemrxiv.org]
- 18. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Structural Nuances of Phosphorous Acid and Phosphonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the structural and chemical distinctions between phosphorous acid and phosphonic acid. A thorough understanding of their tautomeric relationship, bonding characteristics, and acidic properties is crucial for their application in chemical synthesis and drug development. This document offers a detailed comparison, supported by quantitative data, experimental protocols, and visual representations to facilitate a deeper understanding of these important phosphorus oxoacids.
Unraveling the Nomenclature and Tautomerism
A frequent point of confusion, the terms "this compound" and "phosphonic acid" are often used interchangeably, yet they represent two distinct tautomeric forms of the same compound with the chemical formula H₃PO₃. The IUPAC nomenclature designates the trihydroxy form, P(OH)₃, as this compound and the dihydroxy form, HP(O)(OH)₂, as phosphonic acid.[1]
The equilibrium between these two tautomers lies heavily in favor of the phosphonic acid form, which is the stable, isolable compound. The this compound tautomer, P(OH)₃, is extremely short-lived and immediately tautomerizes to the more stable phosphonic acid.[1] This stability is attributed to the greater strength of the P=O double bond compared to a P-O single bond. While the this compound form is elusive in its free state, it can be stabilized as a ligand in coordination complexes.
Structural and Bonding Characteristics
The fundamental difference between the two tautomers lies in the connectivity of the hydrogen atoms. In the major phosphonic acid form, one hydrogen atom is directly bonded to the central phosphorus atom, while the other two are bonded to oxygen atoms. In contrast, the minor this compound form has all three hydrogen atoms attached to oxygen atoms. This structural variance has profound implications for their chemical properties, most notably their acidity.
The geometry of phosphonic acid is tetrahedral around the central phosphorus atom.[2] The presence of a direct P-H bond is a key feature that distinguishes it from phosphoric acid (H₃PO₄).
Quantitative Structural Data
The following table summarizes key quantitative data related to the structure and properties of phosphonic acid, with phosphoric acid included for comparative purposes.
| Property | Phosphonic Acid (HP(O)(OH)₂) | Phosphoric Acid (H₃PO₄) |
| Bond Lengths (Å) | ||
| P=O | ~1.47 - 1.48 | ~1.50 |
| P-OH | ~1.54 | ~1.57 |
| P-H | ~1.32 | N/A |
| Bond Angles (°) | ||
| O=P-OH | ~114 | ~108 |
| HO-P-OH | ~102 | ~109.5 |
| H-P=O | ~116 | N/A |
| H-P-OH | ~106 | N/A |
| Acidity (pKa) | ||
| pKa₁ | 1.3 - 2.0 | 2.12 |
| pKa₂ | 6.7 | 7.21 |
| pKa₃ | N/A | 12.67 |
Tautomeric Equilibrium of this compound
The tautomeric relationship between this compound and phosphonic acid is a critical concept. The following diagram illustrates this equilibrium, which overwhelmingly favors the phosphonic acid form.
Experimental Protocols
Synthesis of this compound (Phosphonic Acid) via Hydrolysis of Phosphorus Trichloride (B1173362)
This protocol describes the laboratory-scale synthesis of this compound by the controlled hydrolysis of phosphorus trichloride.[1][2][3][4]
Materials:
-
Phosphorus trichloride (PCl₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice-water bath
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle
Procedure:
-
Set up a three-neck round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer in a fume hood.
-
Place the flask in an ice-water bath to maintain a low temperature.
-
Carefully add a small amount of concentrated hydrochloric acid to the flask. This helps to control the initial vigorous reaction.
-
Slowly add phosphorus trichloride from the dropping funnel to the stirred, cooled hydrochloric acid. The addition should be dropwise to manage the exothermic reaction and prevent excessive fuming.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Gently heat the mixture under reflux for a period to ensure the hydrolysis is complete.
-
The resulting solution is an aqueous solution of this compound and hydrochloric acid. To isolate the this compound, the hydrochloric acid and water can be removed by vacuum distillation. The remaining viscous liquid or white solid is this compound (phosphonic acid).
Safety Precautions: Phosphorus trichloride is a corrosive and toxic liquid that reacts violently with water. This procedure must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).
Synthesis of an Alkyl Phosphonic Acid
This protocol outlines a general method for the synthesis of an alkyl phosphonic acid from an alkyl halide.[5][6]
Materials:
-
Alkyl halide (e.g., bromoethane)
-
Triethyl phosphite
-
Hydrochloric acid (concentrated)
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Michaelis-Arbuzov Reaction: In a round-bottom flask, react the alkyl halide with an excess of triethyl phosphite. The reaction is typically heated to initiate the rearrangement of the intermediate phosphonium (B103445) salt to the diethyl alkylphosphonate.
-
Hydrolysis: After the initial reaction is complete, add concentrated hydrochloric acid to the reaction mixture.
-
Heat the mixture under reflux for several hours to hydrolyze the phosphonate (B1237965) ester to the corresponding phosphonic acid.
-
After cooling, the product can be isolated. Depending on the properties of the specific phosphonic acid, this may involve crystallization, extraction, or other purification techniques.
Determination of pKa Values of Phosphonic Acid by Potentiometric Titration
This protocol describes the determination of the two pKa values of phosphonic acid using potentiometric titration with a standard solution of sodium hydroxide (B78521).[7][8][9][10]
Materials:
-
Phosphonic acid solution of known approximate concentration
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
pH meter with a glass electrode
-
Buret
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Pipette a known volume of the phosphonic acid solution into a beaker and add a magnetic stir bar.
-
Fill the buret with the standardized NaOH solution and record the initial volume.
-
Immerse the pH electrode in the phosphonic acid solution and begin stirring.
-
Add the NaOH solution in small increments (e.g., 0.5-1.0 mL) and record the pH after each addition. As the pH begins to change more rapidly, decrease the volume of the increments.
-
Continue the titration well past the second equivalence point.
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
Determine the volume of NaOH at the first and second equivalence points from the inflection points of the curve. A first or second derivative plot can aid in the precise determination of the equivalence points.
-
The pKa₁ is the pH at the half-equivalence point of the first proton, which corresponds to half the volume of NaOH required to reach the first equivalence point.
-
The pKa₂ is the pH at the half-equivalence point of the second proton, which is the midpoint volume between the first and second equivalence points.
Analysis by ³¹P NMR Spectroscopy
³¹P NMR spectroscopy is a powerful tool for characterizing phosphorus-containing compounds.[11][12][13][14]
Sample Preparation:
-
Dissolve a few milligrams of the phosphorus-containing compound (e.g., synthesized phosphonic acid) in a suitable deuterated solvent (e.g., D₂O, CDCl₃) in an NMR tube.
-
The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.
Instrumental Analysis:
-
Acquire the ³¹P NMR spectrum. Spectra are typically recorded with proton decoupling to simplify the spectrum to single sharp peaks for each unique phosphorus environment.
-
The chemical shifts are referenced to an external standard, usually 85% phosphoric acid, which is assigned a chemical shift of 0 ppm.
-
For phosphonic acid, a characteristic doublet (due to P-H coupling) will be observed in the proton-coupled spectrum. In the proton-decoupled spectrum, this will collapse into a singlet. The chemical shift is indicative of the electronic environment of the phosphorus atom.
Conclusion
The distinction between this compound and its stable tautomer, phosphonic acid, is a cornerstone of phosphorus chemistry. Their unique structural features, particularly the direct P-H bond in phosphonic acid, dictate their reactivity and acidity. For researchers in synthetic chemistry and drug development, a precise understanding of their structure, properties, and synthesis is paramount for the successful design and implementation of novel chemical entities. This guide provides the foundational knowledge and practical protocols to facilitate further exploration and application of these versatile compounds.
References
- 1. quora.com [quora.com]
- 2. Phosphorus Trichloride: The Backbone of Industrial Chemistry [eureka.patsnap.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Phosphorus trichloride - Wikipedia [en.wikipedia.org]
- 5. CN101429214B - Process for producing alkyl phosphonic acid - Google Patents [patents.google.com]
- 6. US6420598B1 - Process for preparing alkylphosphonic acids - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pligon.scribnotes.com [pligon.scribnotes.com]
- 9. RPubs - Binding Analysis of Diprotic Acid Titration [rpubs.com]
- 10. carbon.indstate.edu [carbon.indstate.edu]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. nmr.oxinst.com [nmr.oxinst.com]
- 14. 31Phosphorus NMR [chem.ch.huji.ac.il]
An In-depth Technical Guide to the Acid Dissociation Constants of Phosphorous Acid (H₃PO₃)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the acid dissociation constants of phosphorous acid (H₃PO₃), also known as phosphonic acid. It includes quantitative data, detailed experimental protocols for pKa determination, and visualizations of the dissociation pathway and experimental workflows.
Overview of this compound (H₃PO₃)
This compound (H₃PO₃) is a diprotic acid, meaning it can donate two protons (H⁺) in a stepwise manner.[1][2] This is a crucial distinction, as its chemical formula might suggest it is triprotic. However, the hydrogen atom bonded directly to the central phosphorus atom is not readily ionizable.[1] The structure is more accurately represented as HP(O)(OH)₂, which clearly shows two acidic hydroxyl groups and one non-acidic P-H bond.[1] Its diprotic nature governs its behavior in solution and the characteristics of its titration curve.
Acid Dissociation Constant (pKa) Values
The dissociation of this compound occurs in two distinct steps, each with a corresponding acid dissociation constant (Ka) and its logarithmic counterpart (pKa). The pKa value is the pH at which the concentrations of the acid and its conjugate base are equal.
The quantitative values for the acid dissociation constants of H₃PO₃ at or near 25°C are summarized in the table below.
| Dissociation Step | Equilibrium Reaction | Ka Value | pKa Value |
| First (pKa₁) | H₃PO₃ ⇌ H⁺ + H₂PO₃⁻ | 5.0 x 10⁻² | ~1.3 |
| Second (pKa₂) | H₂PO₃⁻ ⇌ H⁺ + HPO₃²⁻ | 2.0 x 10⁻⁷ | ~6.7 |
| Data sourced from multiple references.[1][3][4][5] |
The first dissociation produces the hydrogen phosphite (B83602) ion (H₂PO₃⁻), and the second dissociation yields the phosphite ion (HPO₃²⁻).[1]
Experimental Protocol for pKa Determination
The pKa values of weak acids like this compound are commonly determined experimentally using potentiometric titration.[6][7] This method involves monitoring the pH of the acid solution as a strong base is added incrementally.
Principle
A solution of the weak acid is titrated with a strong base of known concentration. The pH is measured after each addition of the titrant. By plotting the pH versus the volume of base added, a titration curve is generated. For a diprotic acid, this curve will show two equivalence points and two half-equivalence points. The pH at each half-equivalence point is equal to the pKa for that dissociation step.[6]
Materials and Equipment
-
This compound (H₃PO₃)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beakers and volumetric flasks
-
Distilled or deionized water
Procedure
-
Preparation of the Analyte: Prepare a solution of this compound of known concentration (e.g., 0.05 M) by accurately weighing the solid acid and dissolving it in a known volume of deionized water in a volumetric flask.
-
Titration Setup:
-
Pipette a precise volume (e.g., 25.0 mL) of the H₃PO₃ solution into a beaker.
-
Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
-
Immerse the calibrated pH electrode in the solution, ensuring the bulb is submerged but clear of the stir bar.
-
Fill the burette with the standardized NaOH solution and record the initial volume.
-
-
Titration Process:
-
Begin stirring the acid solution at a moderate, constant rate.
-
Record the initial pH of the H₃PO₃ solution.
-
Add the NaOH titrant in small, precise increments (e.g., 0.5-1.0 mL).
-
After each addition, allow the pH reading to stabilize and record both the total volume of NaOH added and the corresponding pH.
-
As the pH begins to change more rapidly, reduce the increment size to capture the steep inflection regions around the equivalence points accurately.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the total volume of NaOH added (x-axis) to generate a titration curve.
-
Identify the two equivalence points, which are the points of maximum slope on the curve.
-
The first half-equivalence point occurs at half the volume of NaOH required to reach the first equivalence point. The pH at this volume is equal to pKa₁.
-
The second half-equivalence point occurs at a volume halfway between the first and second equivalence points. The pH at this volume corresponds to pKa₂.
-
Visualizations
Diagrams created using the DOT language provide clear visual representations of the chemical and experimental processes.
Caption: Stepwise dissociation pathway of this compound (H₃PO₃).
Caption: Generalized workflow for pKa determination via potentiometric titration.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, `H_3PO_3` is a diprotic acid with `K_a`. values `5 xx 10^(-2) mol L^(-1)` and `2 xx 10 mol L^(-1)` respectively for its two stages. Calculate the pH of a 0.01 M solution of `H_3PO_3` (aq). [allen.in]
- 3. synthetikaeu.com [synthetikaeu.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Appendix B: Selected Acid Dissociation Constants at 25°C – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]
- 6. quora.com [quora.com]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
The Diprotic Nature of Phosphorous Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the diprotic nature of phosphorous acid (H₃PO₃), a compound often misconstrued as triprotic based on its chemical formula. This document will elucidate the structural basis for its diprotic character, present relevant quantitative data, detail experimental protocols for its characterization, and illustrate key concepts through diagrams.
The Structural Anomaly: Why H₃PO₃ is Diprotic
The key to understanding the diprotic nature of this compound lies in its molecular structure. While the formula H₃PO₃ suggests three ionizable protons, spectroscopic and crystallographic evidence confirms the structure is more accurately represented as HP(O)(OH)₂ [1].
-
Two Acidic Protons: The molecule contains two hydroxyl (-OH) groups directly bonded to the central phosphorus atom. The hydrogen atoms in these groups are acidic and can be readily ionized in an aqueous solution[1].
-
One Non-Acidic Proton: The third hydrogen atom is directly bonded to the phosphorus atom (P-H bond). This bond is covalent and not easily ionized, hence this proton is not acidic under normal conditions[1][2].
This compound exists in equilibrium with a minor tautomer, P(OH)₃, which is triprotic. However, the equilibrium lies heavily in favor of the HP(O)(OH)₂ form, making the compound behave as a diprotic acid in practice[2].
Quantitative Data: Dissociation Constants
The stepwise dissociation of this compound can be quantified by its acid dissociation constants (pKa).
| Dissociation Step | pKa Value |
| H₃PO₃(aq) + H₂O(l) ⇌ H₃O⁺(aq) + H₂PO₃⁻(aq) | 1.26–1.3 |
| H₂PO₃⁻(aq) + H₂O(l) ⇌ H₃O⁺(aq) + HPO₃²⁻(aq) | 6.7 |
Table 1: Acid Dissociation Constants of this compound at 25°C.[2]
The significant difference between the two pKa values indicates a clear separation between the first and second deprotonation events.
Experimental Protocols for Characterization
Potentiometric Titration of this compound
Potentiometric titration is a definitive method to demonstrate the diprotic nature of this compound by observing two distinct equivalence points.
Objective: To determine the pKa values and the number of ionizable protons of this compound.
Materials:
-
This compound solution of unknown concentration
-
Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution
-
pH meter with a glass electrode
-
Burette (50 mL)
-
Beaker (250 mL)
-
Magnetic stirrer and stir bar
-
Pipette (10 mL)
-
Distilled water
Procedure:
-
Calibrate the pH meter using standard buffer solutions at pH 4.0 and 7.0.
-
Pipette 10.00 mL of the this compound solution into a 250 mL beaker.
-
Add approximately 40 mL of distilled water to the beaker to ensure the pH electrode is adequately submerged.
-
Place the beaker on the magnetic stirrer and add the stir bar.
-
Immerse the pH electrode in the solution, ensuring the bulb is clear of the stir bar.
-
Fill the burette with the standardized 0.1 M NaOH solution and record the initial volume.
-
Begin stirring the solution at a moderate, constant speed.
-
Record the initial pH of the this compound solution.
-
Add the NaOH titrant in small increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record the burette reading and the pH.
-
As the pH begins to change more rapidly, decrease the increment volume to 0.1 mL or dropwise to accurately determine the equivalence points.
-
Continue the titration until the pH has leveled off after the second equivalence point.
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve. The first and second derivatives of this curve can be plotted to precisely locate the equivalence points.
Expected Results: The titration curve will exhibit two distinct inflection points, corresponding to the neutralization of the two acidic protons. The pKa values can be determined from the pH at the half-equivalence points.
Spectroscopic Analysis
Spectroscopic methods provide direct evidence for the structure of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
³¹P NMR: The ³¹P NMR spectrum of this compound typically shows a single resonance, a doublet, due to coupling with the directly attached proton. The chemical shift is referenced to 85% phosphoric acid[3][4].
-
¹H NMR: The ¹H NMR spectrum will show two distinct signals. The signal for the acidic protons of the -OH groups will be a broad singlet, while the proton directly bonded to the phosphorus will appear as a doublet due to coupling with the ³¹P nucleus. The large coupling constant is characteristic of a direct P-H bond[5][6].
-
-
Infrared (IR) and Raman Spectroscopy:
-
These vibrational spectroscopy techniques can confirm the presence of key functional groups. A characteristic P-H stretching vibration is typically observed in the range of 2300-2400 cm⁻¹. Additionally, bands corresponding to P=O, P-O, and O-H stretching and bending vibrations will be present, consistent with the HP(O)(OH)₂ structure[7][8].
-
Visualizations
Dissociation Pathway of this compound```dot
Caption: Workflow for the potentiometric titration of this compound.
Role of Phosphite in Biological Systems
While not a direct signaling molecule in the same vein as phosphate, phosphite (the conjugate base of this compound) has been shown to act as a biostimulant in plants. It is not a direct source of phosphorus for nutrition but can enhance root growth and development.[9][10][11]
Caption: Simplified pathway of phosphite as a plant biostimulant.
Conclusion
The diprotic nature of this compound is a fundamental concept rooted in its molecular structure. The presence of two hydroxyl groups and one direct phosphorus-hydrogen bond dictates its acid-base behavior. This guide has provided the theoretical basis, quantitative data, and experimental methodologies to thoroughly understand and verify the diprotic character of this compound, which is crucial for its application in research and development, particularly in the fields of chemistry and agriculture.
References
- 1. Characterization of the ionization of phosphoric acid using Raman spectroscopy - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. euonym.us [euonym.us]
- 3. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 4. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]
- 5. organic chemistry - Coupling constant in 1H NMR with phosphorus - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. Raman- and infrared-spectroscopic investigations of dilute aqueous phosphoric acid solutions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. eu.vlsci.com [eu.vlsci.com]
- 10. researchgate.net [researchgate.net]
- 11. A 'growing' role for phosphites in promoting plant growth and development | International Society for Horticultural Science [ishs.org]
Phosphorous Acid: A Comprehensive Technical Guide to pKa Values, Speciation, and Biological Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the physicochemical properties of phosphorous acid, with a focus on its acid dissociation constants (pKa), the resulting speciation in aqueous solutions, and its emerging role in biological signaling pathways. This document is intended to be a valuable resource for professionals in research, science, and drug development who require a detailed understanding of this compound.
Physicochemical Properties and pKa Values
This compound, with the chemical formula H₃PO₃, is a diprotic acid, meaning it can donate two protons (H⁺) in aqueous solutions. It primarily exists in the tautomeric form phosphonic acid, HP(O)(OH)₂, which is the species that undergoes deprotonation. A minor tautomer, P(OH)₃, exists in equilibrium but is not the predominant form.
The acid dissociation constants (pKa) are critical parameters that dictate the degree of ionization of this compound at a given pH. These values are essential for understanding its reactivity, solubility, and interaction with biological systems. The pKa values for this compound are summarized in the table below.
| Dissociation Step | Equilibrium Reaction | pKa Value |
| First Dissociation (pKa₁) | H₃PO₃ ⇌ H₂PO₃⁻ + H⁺ | 1.3 |
| Second Dissociation (pKa₂) | H₂PO₃⁻ ⇌ HPO₃²⁻ + H⁺ | 6.7 |
Table 1: pKa values of this compound at 25°C.
Speciation in Aqueous Solution
The speciation of this compound is directly dependent on the pH of the solution. The Henderson-Hasselbalch equation can be used to predict the relative concentrations of the different ionic species at a given pH. The distribution of these species is crucial for predicting the acid's behavior in various chemical and biological environments.
At a pH below 1.3, the fully protonated form, H₃PO₃, is the dominant species. In the pH range between 1.3 and 6.7, the hydrogen phosphite (B83602) ion, H₂PO₃⁻, is the most abundant species. At a pH above 6.7, the phosphite ion, HPO₃²⁻, becomes the predominant form in the solution.
Experimental Protocols for pKa Determination
The pKa values of weak acids like this compound are typically determined experimentally using potentiometric titration. This method involves the gradual addition of a strong base of known concentration to a solution of the weak acid, while monitoring the pH.
Potentiometric Titration Protocol
Objective: To determine the pKa values of this compound by potentiometric titration with a standardized strong base.
Materials:
-
This compound solution of known approximate concentration (e.g., 0.1 M)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)
-
Buret (50 mL)
-
Beaker (250 mL)
-
Magnetic stirrer and stir bar
-
Volumetric pipette (25 mL)
-
Distilled or deionized water
Procedure:
-
Preparation:
-
Calibrate the pH meter according to the manufacturer's instructions using standard buffer solutions.
-
Rinse the buret with the standardized NaOH solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial volume.
-
Pipette a known volume (e.g., 25.00 mL) of the this compound solution into a 250 mL beaker.
-
Add enough distilled water to the beaker to ensure the pH electrode is properly immersed (e.g., 50 mL).
-
Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
-
-
Titration:
-
Immerse the calibrated pH electrode into the this compound solution, ensuring the bulb is fully submerged and clear of the stir bar.
-
Turn on the magnetic stirrer and adjust to a slow, steady stirring rate.
-
Record the initial pH of the this compound solution.
-
Begin adding the NaOH titrant from the buret in small increments (e.g., 0.5-1.0 mL).
-
After each addition, allow the pH to stabilize and then record the total volume of NaOH added and the corresponding pH.
-
As the pH begins to change more rapidly, reduce the increment size of the titrant (e.g., 0.1-0.2 mL) to obtain more data points around the equivalence points.
-
Continue the titration until the pH has leveled off after the second equivalence point.
-
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.
-
Determine the equivalence points, which are the points of steepest inflection on the curve. This can be done more accurately by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/Δ²V) of the titration curve. The peaks of the first derivative curve correspond to the equivalence points.
-
The volume of NaOH at the first equivalence point (Veq1) and the second equivalence point (Veq2) are determined.
-
The pKa₁ is equal to the pH at the half-equivalence point of the first dissociation, which is the pH when the volume of NaOH added is Veq1 / 2.
-
The pKa₂ is equal to the pH at the half-equivalence point of the second dissociation, which is the pH when the volume of NaOH added is (Veq1 + Veq2) / 2.
-
Role in Biological Signaling Pathways
Recent research has highlighted the significant role of phosphite, the conjugate base of this compound, as a signaling molecule in plants. While not a direct source of phosphorus for nutrition, phosphite can act as a biostimulant, influencing plant growth and defense mechanisms.
Phosphite is recognized by plant cells and can interfere with phosphate (B84403) (Pi) signaling pathways. This interference can trigger a range of physiological responses, including enhanced defense against pathogens and modulation of the plant's response to phosphate starvation.
Phosphite-Induced Plant Defense Signaling
Phosphite has been shown to enhance plant resistance to various pathogens. Its mode of action is believed to be twofold: a direct inhibitory effect on some pathogens and an indirect effect through the stimulation of the plant's innate immune system. The indirect mechanism involves the activation of defense-related genes and the production of antimicrobial compounds.
Interference with Phosphate Starvation Response
Phosphite can be taken up by plants through phosphate transporters. Inside the cell, it can interfere with the phosphate starvation response (PSR), a complex signaling network that allows plants to adapt to low phosphate conditions. By mimicking phosphate, phosphite can suppress some of the molecular and developmental responses associated with phosphate starvation. This can have complex effects on plant growth, depending on the phosphate availability in the environment.
This technical guide provides a foundational understanding of the key chemical and biological aspects of this compound. For professionals in drug development and life sciences research, a thorough grasp of its pKa, speciation, and signaling roles is essential for applications ranging from formulation science to the development of novel agricultural products.
An In-depth Technical Guide on the Theoretical vs. Actual Structure of Phosphorous Acid
Abstract
Phosphorous acid (H₃PO₃) presents a classic case in inorganic chemistry where the common name, derived from its formula, belies its true molecular structure. While theoretically plausible as a triprotic acid with the structure P(OH)₃, overwhelming experimental evidence confirms its existence as a diprotic acid with the structure HP(O)(OH)₂. This guide provides a comprehensive examination of the theoretical and actual structures of this compound, detailing the tautomeric relationship between them. It consolidates quantitative structural data from key experimental methodologies, including X-ray crystallography and various spectroscopic techniques. Detailed protocols for these experiments are provided, alongside visualizations of the tautomeric equilibrium and the logical workflow of structural determination to offer a complete technical overview for researchers in the chemical and pharmaceutical sciences.
Introduction: The Structural Dichotomy of this compound
This compound, with the molecular formula H₃PO₃, is a phosphorus oxoacid that serves as an important intermediate in the synthesis of other phosphorus compounds. A superficial interpretation of its formula suggests a trigonal pyramidal structure, P(OH)₃, with a central phosphorus atom bonded to three hydroxyl groups. This "theoretical" structure would classify it as a triprotic acid.
However, extensive experimental analysis reveals a different reality. The predominant and stable form of this compound is a tetrahedral molecule with one hydrogen atom directly bonded to the central phosphorus atom. This "actual" structure, more descriptively written as HP(O)(OH)₂, is named phosphonic acid according to IUPAC nomenclature.[1] The key distinction is that the hydrogen atom bonded directly to phosphorus is not readily ionizable, rendering the acid diprotic, not triprotic.[1]
The Tautomeric Equilibrium
The two forms of H₃PO₃ exist in equilibrium, though it is heavily skewed towards the tetracoordinate phosphonic acid tautomer.[2][3] The trihydroxy form, P(OH)₃, is an extremely minor component in the equilibrium mixture.[1]
Caption: Tautomeric equilibrium of this compound.
The stability of the phosphonic acid form is attributed to the high bond energy of the phosphoryl (P=O) double bond. While the P(OH)₃ tautomer is rare, it can be observed as a ligand in certain transition metal complexes, such as Mo(CO)₅(P(OH)₃).[1][2]
Quantitative Structural Data
Experimental analyses have provided precise measurements of the bond lengths and angles for the stable phosphonic acid tautomer. Data for the theoretical P(OH)₃ form is scarce due to its instability, but computational models and data from its organo-derivatives provide insight.
| Parameter | Actual Structure: HP(O)(OH)₂ | Theoretical Structure: P(OH)₃ | Data Source |
| Geometry | Tetrahedral | Trigonal Pyramidal | X-ray Crystallography[4] |
| P=O Bond Length | 1.47 - 1.48 Å | N/A | X-ray Crystallography[1][4] |
| P-OH Bond Length | 1.54 - 1.55 Å | ~1.57 Å (estimated) | X-ray Crystallography[1][4] |
| P-H Bond Length | ~1.32 Å | N/A | X-ray Crystallography[1] |
| O-P-O Angle | ~114° (involving P=O) | ~96-102° (estimated) | X-ray Crystallography[4] |
| (HO)-P-(OH) Angle | ~102° | N/A | X-ray Crystallography[4] |
| Basicity | Diprotic | Triprotic (theoretically) | Titration, pKa measurement[1] |
| ³¹P NMR Shift | Doublet (due to ¹J P-H coupling) | Singlet | NMR Spectroscopy[5] |
Experimental Protocols for Structural Determination
The definitive structure of this compound has been elucidated through several key experimental techniques. The convergence of evidence from these methods provides an unambiguous confirmation of the HP(O)(OH)₂ structure.
Caption: Workflow of experimental structure determination.
X-ray Crystallography
This technique provides the most direct evidence for the solid-state structure of a molecule.
-
Objective: To determine the precise spatial arrangement of atoms, bond lengths, and bond angles in a crystalline sample.
-
Methodology:
-
Crystal Growth: Single crystals of this compound are grown by slow evaporation from a suitable solvent.
-
Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic beam of X-rays. As the crystal is rotated, a diffraction pattern is collected on a detector.
-
Structure Solution: The positions and intensities of the diffracted spots are used to calculate an electron density map of the unit cell.
-
Structure Refinement: A molecular model is fitted to the electron density map. The atomic positions and thermal parameters are refined to achieve the best agreement between the observed and calculated diffraction patterns.
-
-
Key Findings: X-ray diffraction studies of this compound unequivocally show a tetrahedral phosphorus center.[4] They confirm the presence of one short P=O double bond, two longer P-OH single bonds, and, crucially, one P-H bond, consistent with the HP(O)(OH)₂ structure.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is a powerful tool for probing the chemical environment of phosphorus nuclei.
-
Objective: To identify the connectivity of the phosphorus atom, particularly the presence of a directly bonded hydrogen.
-
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., D₂O).
-
Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The resulting signal (Free Induction Decay or FID) is recorded. The spectrum is typically recorded with proton decoupling turned off to observe P-H coupling.
-
Spectral Analysis: The FID is Fourier transformed to produce the NMR spectrum. The chemical shift, multiplicity (splitting pattern), and coupling constant of the ³¹P signal are analyzed.
-
-
Key Findings: The ³¹P NMR spectrum of this compound displays a doublet, not a singlet.[5] This splitting pattern is a result of spin-spin coupling between the phosphorus nucleus (spin I=1/2) and a single, directly attached proton (spin I=1/2). This provides definitive proof of the P-H bond. The spectrum for the theoretical P(OH)₃ tautomer would be a singlet, as the protons are separated from the phosphorus by an oxygen atom, resulting in negligible one-bond coupling.
Vibrational Spectroscopy (Infrared and Raman)
These techniques measure the vibrational frequencies of chemical bonds, which act as fingerprints for specific functional groups.
-
Objective: To detect the characteristic vibrations of the functional groups present in the actual structure, namely P-H and P=O bonds.
-
Methodology:
-
Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet for IR) or in solution.
-
IR Spectroscopy: The sample is irradiated with infrared light, and the absorption of light at specific frequencies corresponding to molecular vibrations is measured.
-
Raman Spectroscopy: The sample is irradiated with a monochromatic laser. The scattered light is collected, and the frequency shifts relative to the incident light, corresponding to vibrational modes, are measured.
-
-
Key Findings: The vibrational spectra of this compound exhibit characteristic absorption/scattering bands that are absent in the theoretical P(OH)₃ structure. These include:
-
A strong stretching vibration (ν) in the region of 2300-2450 cm⁻¹, characteristic of the P-H bond .
-
A strong stretching vibration in the region of 1200-1300 cm⁻¹, characteristic of the P=O double bond . The presence of these two bands provides compelling evidence for the HP(O)(OH)₂ tautomer.
-
Conclusion
While the name "this compound" and the formula H₃PO₃ suggest the theoretical structure P(OH)₃, a rigorous and multi-faceted experimental approach has conclusively established the actual structure as phosphonic acid, HP(O)(OH)₂. The tetrahedral geometry, the presence of a direct P-H bond, and its diprotic nature are all confirmed by X-ray crystallography, NMR spectroscopy, and vibrational spectroscopy. The P(OH)₃ tautomer remains a minor, highly unstable species, significant primarily in specific coordination chemistry contexts. This distinction is critical for understanding the reactivity, acidity, and applications of this fundamental phosphorus compound in research and development.
References
phosphorous acid as a Lewis acid in catalysis
An In-depth Technical Guide to Phosphorous-Based Acid Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphorus-based acids have emerged as a cornerstone of modern asymmetric catalysis, enabling the synthesis of complex chiral molecules with exceptional precision. While the formal definition distinguishes between Lewis and Brønsted acidity, the functional role of these catalysts often converges on the activation of electrophiles—a hallmark of Lewis acid chemistry. This technical guide provides an in-depth exploration of phosphorus-based acid catalysis, with a primary focus on the widely successful and synthetically versatile chiral phosphoric acids (CPAs). We will clarify the concepts of Lewis and Brønsted acidity in the context of phosphorus, detail the catalytic cycles of key transformations relevant to drug development, present quantitative data to showcase their efficacy, and provide detailed experimental protocols for their practical implementation.
Core Concepts: Lewis vs. Brønsted Acidity in Phosphorus Catalysis
In catalytic chemistry, the distinction between Lewis and Brønsted-Lowry acids is fundamental.
-
A Brønsted-Lowry acid is a species that donates a proton (H⁺).[1][2] Phosphoric acid (H₃PO₄) and its organic derivatives are classic examples, facilitating reactions by protonating substrates.[1][3]
-
A Lewis acid is a species that accepts an electron pair to form a new covalent bond.[1][2]
While chiral phosphoric acids (CPAs) are formally Brønsted acids, their catalytic prowess stems from a sophisticated bifunctional nature. The acidic proton activates an electrophile (e.g., an imine) by protonation, making it more susceptible to nucleophilic attack. Simultaneously, the Lewis basic phosphoryl oxygen (P=O) can interact with and orient the nucleophile, creating a highly organized, chiral transition state.[4][5] This dual activation model is central to their success.
True phosphorus Lewis acids also exist and are a subject of emerging research.[5][6][7] These can be P(III) species, such as phosphenium cations, or P(V) species that derive their acidity from a low-lying σ* orbital rather than a transferable proton.[6] These advances offer new avenues for metal-free catalysis.[5][6][7] However, for the drug development professional, the most impactful and broadly applied catalysts to date are the BINOL-derived chiral phosphoric acids, which will be the focus of this guide.
Key Catalytic Transformation: Asymmetric Transfer Hydrogenation of Imines
The synthesis of enantioenriched amines is a critical endeavor in pharmaceutical development, as these motifs are ubiquitous in bioactive molecules. Chiral phosphoric acid-catalyzed transfer hydrogenation of imines using a Hantzsch ester as the hydrogen source is a foundational and highly efficient method for this purpose.[8][9]
Reaction Principle and Catalytic Cycle
The reaction proceeds via a well-elucidated catalytic cycle. The chiral phosphoric acid (CPA) catalyst first protonates the imine substrate, forming a chiral ion pair and significantly increasing the imine's electrophilicity. The Hantzsch ester then delivers a hydride to the activated iminium ion, generating the chiral amine product. The deprotonated catalyst is regenerated, completing the cycle.[10][11]
Data Presentation: Substrate Scope and Performance
The transfer hydrogenation is effective for a wide range of ketimines, consistently delivering high yields and excellent enantioselectivities. The sterically demanding (R)-TRIP catalyst is often a superior choice.
| Entry | Imine Substrate | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | N-(1-phenylethylidene)aniline | (R)-5f (5) | CH₂Cl₂ | 48 | 94 | 62 | [9] |
| 2 | N-(1-(4-methoxyphenyl)ethylidene)aniline | (R)-5f (5) | Toluene | 72 | 92 | 80 | [9] |
| 3 | N-(1-(4-bromophenyl)ethylidene)aniline | (R)-5f (5) | Toluene | 72 | 95 | 82 | [9] |
| 4 | N-(1-p-tolylethylidene)aniline | (R)-5f (5) | Toluene | 72 | 93 | 81 | [9] |
| 5 | N-(1-(naphthalen-2-yl)ethylidene)aniline | (R)-5f (5) | Toluene | 72 | 96 | 86 | [9] |
| 6 | 3,3-difluoro-2-(phenylethynyl)-3H-indole | (S)-CPA-6 (10) | PhCF₃ | 12 | 98 | 95 | [10] |
| 7 | 2-([1,1'-biphenyl]-4-yl)-3,3-difluoro-3H-indole | (S)-CPA-6 (10) | PhCF₃ | 12 | 98 | 96 | [10] |
Catalyst 5f is (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate, also known as (R)-TRIP. Catalyst CPA-6 is (S)-3,3'-Bis(9-anthryl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate.
Detailed Experimental Protocol
General Procedure for Asymmetric Transfer Hydrogenation of 3,3-Difluoro-3H-indoles.[10]
-
A 4 mL sample vial is charged with the 3,3-difluoro-substituted 3H-indole substrate (0.1 mmol, 1.0 equiv), the chiral phosphoric acid catalyst (0.01 mmol, 10 mol%), and Hantzsch ester (HE-Et) (0.12 mmol, 1.2 equiv).
-
Trifluorotoluene (PhCF₃, 1.0 mL) is added to the vial.
-
The reaction mixture is stirred at room temperature (approx. 25 °C) for the time specified (typically 12 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude residue is purified by flash column chromatography on silica (B1680970) gel (eluting with a mixture of petroleum ether and ethyl acetate) to afford the pure chiral difluorinated indoline (B122111) product.
-
The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).
Key Catalytic Transformation: Asymmetric Friedel-Crafts Alkylation of Indoles
The Friedel-Crafts alkylation of indoles is a powerful C-C bond-forming reaction for the synthesis of complex indole (B1671886) alkaloids and related pharmaceutical agents. Chiral phosphoric acids catalyze this reaction with high enantioselectivity, particularly with activated electrophiles like nitroalkenes.
Reaction Principle and Transition State Assembly
The catalyst activates the electrophile (e.g., a nitroalkene) via hydrogen bonding, lowering its LUMO and making it more susceptible to attack by the nucleophilic indole. The chiral environment of the catalyst dictates the facial selectivity of the indole's approach, leading to the formation of an enantioenriched product. The transition state is a highly organized ternary complex of the CPA, indole, and the electrophile.
Data Presentation: Substrate Scope and Performance
The reaction is tolerant of various substituents on both the indole and the nitroalkene, including electron-donating and electron-withdrawing groups.
| Entry | Indole Substrate | Electrophile (Nitroalkene) | Catalyst (mol%) | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Indole | 3,3,3-trifluoro-1-nitroprop-1-ene | (R)-3f (20) | -5 | 92 | 90 | |
| 2 | 5-Methoxyindole | 3,3,3-trifluoro-1-nitroprop-1-ene | (R)-3f (20) | -5 | 95 | 93 | |
| 3 | 5-Bromoindole | 3,3,3-trifluoro-1-nitroprop-1-ene | (R)-3f (20) | -5 | 85 | 88 | |
| 4 | Indole | (E)-1-nitro-4-phenylbut-1-ene | (S)-TRIP (5) | RT | 95 | 90 | [12] |
| 5 | 2-Methylindole | (E)-nitrostyrene | (S)-TRIP (5) | RT | 98 | 97 | [12] |
| 6 | Indole | Chalcone (1,3-diphenylprop-2-en-1-one) | BINOL-PA (10) | RT | 98 | 52 | [13] |
Catalyst 3f is (R)-3,3'-Bis(4-nitrophenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate. (S)-TRIP is (S)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate.
Detailed Experimental Protocol
Typical Procedure for the Asymmetric Friedel–Crafts Reaction.
-
Under a nitrogen atmosphere, a solution of the indole substrate (0.2 mmol, 1.0 equiv) and the chiral phosphoric acid catalyst (0.04 mmol, 20 mol%) in a solvent mixture of 1,2-dichloroethane (B1671644) (ClCH₂CH₂Cl) and benzene (B151609) (C₆H₆) (0.6 mL / 0.6 mL) is prepared in a dry reaction vessel.
-
The solution is cooled to the specified reaction temperature (e.g., -35 °C).
-
A solution of the fluoroalkylated nitroalkene (0.4 mmol, 2.0 equiv) in the same solvent mixture (0.6 mL / 0.6 mL) is then added slowly over a period of 15 minutes.
-
The resulting solution is warmed to -5 °C and stirred at this temperature until the reaction is complete, as monitored by TLC.
-
Upon completion, the reaction mixture is quenched and worked up appropriately (e.g., washing with saturated aqueous NaHCO₃ and brine).
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired adduct.
-
Enantiomeric excess is determined by chiral HPLC analysis.
Catalyst Synthesis and Preparation Workflow
The accessibility of high-purity catalysts is paramount for reproducible results. The synthesis of (R)-TRIP, a widely used and powerful CPA, involves several key steps starting from commercially available (R)-BINOL. It is crucial to ensure the final product is the free acid, as metal salt impurities can significantly alter or inhibit catalytic activity.
Conclusion
Chiral phosphoric acids represent a mature and powerful class of organocatalysts that functionally mimic Lewis acids by activating a wide array of electrophiles. Their operational simplicity, low catalyst loadings, and ability to operate under mild, non-cryogenic conditions make them highly attractive for applications in industrial and pharmaceutical research. The transformations they enable—including transfer hydrogenations and Friedel-Crafts alkylations—provide direct routes to high-value chiral amines and complex heterocyclic scaffolds. A thorough understanding of their catalytic mechanism, combined with access to detailed and reliable experimental protocols, empowers researchers to leverage these exceptional catalysts for the efficient and stereoselective synthesis of the next generation of therapeutic agents.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanism and origins of selectivity in the enantioselective oxa-Pictet–Spengler reaction: a cooperative catalytic complex from a hydrogen bond donor and chiral phosphoric acid - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. BJOC - Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules [beilstein-journals.org]
- 5. Mechanism and origins of selectivity in the enantioselective oxa-Pictet–Spengler reaction: a cooperative catalytic complex from a hydrogen bond donor and chiral phosphoric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. sioc.ac.cn [sioc.ac.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BJOC - Chiral phosphoric acid-catalyzed transfer hydrogenation of 3,3-difluoro-3H-indoles [beilstein-journals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Asymmetric Friedel-Crafts alkylation of indole with chalcones catalyzed by chiral phosphoric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Electronic Properties of the P-H Bond in Phosphorous Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorous acid, systematically named phosphonic acid (H₃PO₃), is a phosphorus oxoacid of significant interest in various chemical and biological fields. Its unique structural feature, the direct phosphorus-hydrogen (P-H) bond, imparts distinct electronic properties that govern its reactivity and function. This technical guide provides a comprehensive analysis of the electronic characteristics of the P-H bond, offering valuable insights for researchers in drug development and other scientific disciplines where the chemical behavior of this compound and its derivatives is critical.
Molecular Structure and Tautomerism
This compound predominantly exists in the phosphonic acid tautomeric form, HP(O)(OH)₂, which features a tetrahedral phosphorus atom. In the solid state, the molecule has a tetrahedral geometry around the central phosphorus atom.[1] It is in equilibrium with a minor tautomer, P(OH)₃, which is referred to as this compound by IUPAC.[1] The equilibrium heavily favors the phosphonic acid form.
Electronic Properties of the P-H Bond
The electronic nature of the P-H bond is central to the chemical behavior of this compound. Its key electronic properties are summarized in the table below.
| Property | Value | Experimental Method |
| Bond Length | 132 pm | Neutron Diffraction |
| Bond Dissociation Energy | 322 kJ/mol | Not specified in retrieved results |
| Vibrational Frequency (P-H stretch) | 2487.5 cm⁻¹ | Infrared Spectroscopy (Argon Matrix) |
| ¹H NMR Chemical Shift | ~7 ppm (doublet) | ¹H NMR Spectroscopy |
| ³¹P-¹H Coupling Constant (¹JP-H) | 600 - 700 Hz | ³¹P NMR Spectroscopy |
Table 1: Summary of Quantitative Data for the P-H Bond in this compound
Bond Length
The P-H bond length in solid this compound has been determined to be 132 pm.[1] This value provides a fundamental parameter for understanding the spatial arrangement of the atoms and influences the bond's strength and reactivity.
Bond Energy
The P-H bond has a dissociation energy of approximately 322 kJ/mol. This relatively moderate bond energy is a key factor in the reducing properties of this compound, as the bond can be cleaved to participate in redox reactions.
Bond Polarity and Dipole Moment
Vibrational Frequency
The stretching vibration of the P-H bond is a characteristic feature in the infrared (IR) spectrum of this compound. The vibrational frequency for the P-H stretch has been observed at 2487.5 cm⁻¹ in an argon matrix. This distinct absorption band can be used for the identification and characterization of compounds containing this functional group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the electronic environment of the P-H bond.
-
¹H NMR: The proton directly bonded to the phosphorus atom typically resonates in the region of 7 ppm as a doublet. The splitting into a doublet is due to the strong coupling with the phosphorus-31 nucleus.
-
³¹P NMR: The phosphorus nucleus also exhibits coupling to the directly attached proton. The one-bond coupling constant (¹JP-H) is characteristically large, in the range of 600-700 Hz.[2] This large coupling constant is a definitive feature for identifying the P-H bond.
Reactivity and Functional Significance of the P-H Bond
The electronic properties of the P-H bond are directly responsible for the characteristic reactivity of this compound.
Reducing Properties
The presence of the P-H bond is the primary reason for the reducing properties of this compound and its salts.[1] The hydrogen atom in the P-H bond is not acidic; instead, it can be transferred with its electron pair (as a hydride ion) or as a hydrogen radical, leading to the oxidation of the phosphorus center from +3 to +5. This property is utilized in various chemical syntheses.
Caption: Redox pathway of this compound.
Tautomerism
The P-H bond is a key participant in the tautomeric equilibrium between the major phosphonic acid form (HP(O)(OH)₂) and the minor this compound form (P(OH)₃). Although the equilibrium lies far to the side of the phosphonic acid tautomer, the existence of this equilibrium is crucial for understanding some of its reactions.
Caption: Tautomeric equilibrium of this compound.
Experimental Protocols
Detailed experimental procedures are essential for the accurate determination of the electronic properties of the P-H bond.
Neutron Diffraction
Neutron diffraction is the preferred method for accurately determining the position of the hydrogen atom in the P-H bond due to the higher scattering cross-section of neutrons by protons compared to X-rays.
Methodology:
-
Crystal Growth: High-quality single crystals of this compound are grown from a saturated aqueous solution by slow evaporation.
-
Data Collection: A suitable single crystal is mounted on a goniometer in a neutron diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations. A beam of thermal neutrons of a specific wavelength is directed at the crystal. The diffraction pattern is collected using a position-sensitive detector as the crystal is rotated.
-
Structure Refinement: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the Bragg reflections. The crystal structure is then solved and refined using appropriate software, which allows for the precise determination of atomic coordinates, including the hydrogen atom of the P-H bond.
Caption: Workflow for neutron diffraction analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to measure the vibrational frequency of the P-H bond.
Methodology:
-
Sample Preparation: A small amount of solid this compound is finely ground and mixed with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet. Alternatively, for matrix isolation studies, this compound can be co-deposited with an inert gas like argon onto a cold window.
-
Data Acquisition: The KBr pellet or the cold window is placed in the sample compartment of an FTIR spectrometer. The infrared spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹) by passing an infrared beam through the sample.
-
Spectral Analysis: The resulting spectrum is analyzed to identify the absorption band corresponding to the P-H stretching vibration. The position of this band provides the vibrational frequency.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ³¹P NMR are used to characterize the P-H bond.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., D₂O). A small amount of a reference standard (e.g., TMS for ¹H or 85% H₃PO₄ for ³¹P) may be added.
-
Data Acquisition: The sample is placed in an NMR tube and inserted into the NMR spectrometer. ¹H and ³¹P NMR spectra are acquired using appropriate pulse sequences. For quantitative measurements, inverse-gated decoupling may be used for ³¹P NMR to suppress the Nuclear Overhauser Effect.
-
Spectral Analysis: The chemical shifts, coupling patterns, and coupling constants are determined from the spectra. The doublet in the ¹H spectrum and the large ¹JP-H coupling constant in the ³¹P spectrum are characteristic of the P-H bond.
Conclusion
The electronic properties of the P-H bond in this compound are fundamental to its unique chemical reactivity. A thorough understanding of its bond length, energy, polarity, and spectroscopic signatures is crucial for researchers in various fields, including the design of novel therapeutic agents that may interact with or mimic phosphorus-containing biomolecules. The experimental protocols outlined in this guide provide a framework for the detailed characterization of this important functional group.
References
Introduction: Understanding "Hydrolysis" in the Context of Phosphorous Acid
An In-depth Technical Guide on the Hydrolysis Mechanisms and Kinetics Related to Phosphorous Acid
For Researchers, Scientists, and Drug Development Professionals
This compound (H₃PO₃) is a phosphorus oxyacid that exists in equilibrium with its predominant tautomer, phosphonic acid [HP(O)(OH)₂].[1] This latter structure, featuring one hydrogen atom directly bonded to the phosphorus center, two hydroxyl groups, and one phosphoryl oxygen, is key to its chemical behavior.[1] It is a diprotic acid with pKa values of approximately 1.3 and 6.7.[2]
A crucial point to clarify is that this compound itself is generally stable in aqueous solutions at ambient conditions and does not undergo "hydrolysis" in the typical sense of the word, as it is the product of the hydrolysis of other phosphorus compounds.[1][2] The term "this compound hydrolysis" most accurately refers to the reactions that form this compound from its precursors, such as phosphorus trihalides, or the hydrolysis of its organic esters (phosphonates).
This guide provides a detailed examination of these relevant hydrolytic processes, including their mechanisms, kinetics, and the experimental protocols used for their study.
Formation of this compound via Hydrolysis
The primary industrial method for synthesizing this compound is through the hydrolysis of phosphorus trichloride (B1173362) (PCl₃).[2][3] This reaction is vigorous and exothermic.
Mechanism of Phosphorus Trichloride Hydrolysis
The hydrolysis of PCl₃ proceeds through a series of nucleophilic substitution reactions where the chlorine atoms are sequentially replaced by hydroxyl groups from water.
The overall reaction is:
PCl₃ + 3H₂O → H₃PO₃ + 3HCl[2]
The mechanism involves the attack of a water molecule on the electrophilic phosphorus atom, followed by the elimination of a chloride ion and a proton. This process repeats until all three chlorine atoms are substituted.
Figure 1: Stepwise hydrolysis of PCl₃ to form this compound.
Hydrolysis of this compound Esters (Phosphonates)
The hydrolysis of phosphonates (esters of this compound) is a widely studied reaction, crucial for the synthesis of phosphonic acids.[4][5] These reactions can be catalyzed by either acid or base and generally involve nucleophilic attack at the phosphorus center.[6]
General Mechanism of Phosphonate (B1237965) Hydrolysis
Under acidic conditions, the reaction typically proceeds via an AAc2 mechanism, involving a bimolecular attack of water on the protonated ester.[4] The hydrolysis occurs in two consecutive steps to remove both ester groups.[4]
Figure 2: General mechanism for acid-catalyzed hydrolysis of a dialkyl phosphonate.
Kinetics of Hydrolysis
Quantitative kinetic data for the hydrolysis of this compound itself is not available due to its stability in water. However, extensive data exists for the hydrolysis of related phosphorus esters. The rate of hydrolysis is significantly influenced by pH, temperature, and the structure of the ester.[4][7]
Summary of Kinetic Data for Related Compounds
The following table summarizes representative kinetic data for the hydrolysis of various phosphorus esters to illustrate the range of reactivity.
| Compound Class | Substrate Example | Conditions | Rate Constant (k) | Activation Energy (Ea) | Reference |
| Phosphonate Triester | Bis(3-(3,4-dicyanophenoxy)phenyl) phenylphosphonate | pH 4, 25°C | 2.0 x 10⁻⁷ s⁻¹ | 78.5 kJ/mol | [7] |
| pH 7, 25°C | 1.1 x 10⁻⁷ s⁻¹ | 83.2 kJ/mol | [7] | ||
| pH 10, 25°C | 1.9 x 10⁻⁵ s⁻¹ | 64.9 kJ/mol | [7] | ||
| Phosphate (B84403) Triester | Bis(3-(3,4-dicyanophenoxy)phenyl) phenyl phosphate | pH 4, 25°C | 1.1 x 10⁻⁷ s⁻¹ | 83.6 kJ/mol | [7] |
| pH 7, 25°C | 1.1 x 10⁻⁷ s⁻¹ | 86.1 kJ/mol | [7] | ||
| pH 10, 25°C | 5.0 x 10⁻⁵ s⁻¹ | 61.2 kJ/mol | [7] | ||
| Phosphate Monoester | Phenyl phosphate dianion | 39°C | ~10⁻¹⁷ s⁻¹ (extrapolated) | 50.1 kcal/mol | [8] |
Note: The data presented are pseudo-first-order rate constants. The significant increase in rate at pH 10 indicates a base-catalyzed hydrolysis mechanism is dominant under alkaline conditions.
Experimental Protocols
Protocol for Synthesis of this compound by PCl₃ Hydrolysis
This protocol describes a laboratory-scale synthesis of this compound.
Objective: To prepare this compound by the controlled hydrolysis of phosphorus trichloride.
Materials:
-
Phosphorus trichloride (PCl₃)
-
Deionized water
-
Three-neck round-bottom flask
-
Dropping funnel
-
Condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
Procedure:
-
Set up the three-neck flask with the dropping funnel, condenser, and a gas outlet connected to a trap (to absorb HCl gas).
-
Place a specific amount of deionized water in the flask and cool it in an ice bath.
-
Slowly add PCl₃ to the cold water via the dropping funnel with continuous stirring. The rate of addition should be controlled to manage the exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Gently heat the solution to reflux for a period to ensure the reaction goes to completion.
-
The resulting solution is an aqueous solution of this compound and hydrochloric acid. The HCl can be removed by vacuum distillation.[3]
Figure 3: Experimental workflow for the synthesis of this compound.
Protocol for Kinetic Analysis of Phosphonate Hydrolysis by HPLC
This protocol outlines a general method for monitoring the hydrolysis of a phosphonate ester using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the rate of hydrolysis of a dialkyl phosphonate under acidic conditions.
Materials:
-
Dialkyl phosphonate substrate
-
Buffer solution (e.g., acetate (B1210297) buffer for pH 4)
-
Acetonitrile (HPLC grade)
-
Thermostatted reaction vessel
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Microsyringes
-
Vials
Procedure:
-
Prepare a stock solution of the phosphonate substrate in a suitable solvent (e.g., acetonitrile).
-
Prepare the aqueous buffer solution for the desired pH.
-
Initiate the reaction by adding a small aliquot of the substrate stock solution to the pre-heated buffer solution in the thermostatted vessel to achieve the desired final concentration.[7]
-
At timed intervals, withdraw small aliquots of the reaction mixture.
-
Immediately quench the reaction in the aliquot, for example, by diluting it in a cold mobile phase or freezing it with liquid nitrogen, to prevent further hydrolysis before analysis.[7]
-
Analyze the quenched aliquots by HPLC to determine the concentration of the remaining substrate and/or the formed product.
-
Plot the concentration of the substrate versus time.
-
Calculate the pseudo-first-order rate constant (k) by fitting the data to the integrated rate law: ln[A]t = -kt + ln[A]₀.
Conclusion
While this compound is stable to hydrolysis, the hydrolytic reactions that form it and the hydrolysis of its ester derivatives are of significant chemical importance. The formation from phosphorus trichloride is a rapid, multi-step nucleophilic substitution. The hydrolysis of phosphonate esters, a key route to phosphonic acids, is a well-studied process with kinetics that are highly dependent on pH and temperature. The mechanisms and protocols detailed in this guide provide a foundational understanding for researchers working with these important phosphorus compounds.
References
- 1. atamankimya.com [atamankimya.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. US2595198A - Method of preparing this compound - Google Patents [patents.google.com]
- 4. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. web.viu.ca [web.viu.ca]
- 7. Hydrolysis rate constants and activation parameters for phosphate- and phosphonate-bridged phthalonitrile monomers under acid, neutral and alkali conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The rate of hydrolysis of phosphomonoester dianions and the exceptional catalytic proficiencies of protein and inositol phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of Phosphorous Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of phosphorous acid (H₃PO₃) in various organic solvents. Understanding the solubility of this key chemical intermediate is crucial for its effective use in organic synthesis, particularly in the preparation of phosphonate (B1237965) derivatives, which are of significant interest in drug discovery and development. This document compiles available solubility data, details common experimental protocols for solubility determination, and illustrates relevant chemical pathways.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on available information, a summary of its solubility is presented in Table 1. This compound is a polar compound, and its solubility is generally higher in polar solvents with which it can form hydrogen bonds.
| Solvent | Solvent Type | Quantitative Solubility ( g/100 g solvent) | Qualitative Solubility | Reference |
| Water (H₂O) | Polar Protic | ~310 g/100 mL | Very Soluble | [1][2] |
| Ethanol (C₂H₅OH) | Polar Protic | Data not available | Soluble | [2][3] |
| Methanol (CH₃OH) | Polar Protic | Data not available | Slightly Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Data not available | Slightly Soluble | [1] |
| Acetone (C₃H₆O₂) | Polar Aprotic | Data not available | Data not available | |
| Tetrahydrofuran (THF) | Polar Aprotic | Data not available | Data not available | |
| Dimethylformamide (DMF) | Polar Aprotic | Data not available | Data not available | |
| Toluene | Non-polar | Data not available | Expected to be poorly soluble | |
| Hexane | Non-polar | Data not available | Expected to be poorly soluble |
Note: The lack of specific quantitative data highlights an area for further experimental investigation. The solubility is expected to be influenced by temperature and the presence of impurities.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is essential for process development and optimization. The following are detailed methodologies for two common experimental techniques used to determine the solubility of a solid solute like this compound in a liquid solvent.
Gravimetric Method (Shake-Flask Method)
This is a classical and widely used method for determining equilibrium solubility.
Principle: An excess of the solid solute is equilibrated with the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined by weighing the residue after evaporating the solvent.
Apparatus:
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Oven
-
Glass vials with screw caps
-
Pipettes and volumetric flasks
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of glass vials, each containing a known volume or weight of the organic solvent to be tested.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period is essential.
-
-
Sample Withdrawal and Filtration:
-
Allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed pipette to prevent premature crystallization.
-
Immediately filter the solution using a syringe filter (of a material compatible with the solvent) into a pre-weighed, dry container.
-
-
Solvent Evaporation and Weighing:
-
Accurately weigh the container with the filtered saturated solution.
-
Carefully evaporate the solvent from the solution in an oven at a temperature below the decomposition point of this compound and appropriate for the solvent's boiling point.
-
Once all the solvent has evaporated, cool the container in a desiccator and weigh it.
-
Repeat the drying and weighing process until a constant weight is achieved.
-
-
Calculation:
-
The mass of the dissolved this compound is the final constant weight of the container minus the initial weight of the empty container.
-
The mass of the solvent is the weight of the container with the solution minus the final constant weight of the container.
-
Solubility is expressed as grams of solute per 100 grams of solvent.
-
UV-Visible Spectrophotometry Method
This method is suitable if this compound or a derivative formed in solution absorbs light in the UV-Vis range and the solvent is transparent in that region. Since this compound itself does not have a strong chromophore, this method might be more applicable for its derivatives or by using an indirect method.
Principle: A calibration curve of absorbance versus concentration is first established using solutions of known concentrations. The concentration of the solute in a saturated solution is then determined by measuring its absorbance and interpolating from the calibration curve.
Apparatus:
-
UV-Vis Spectrophotometer
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Filtration apparatus
-
Quartz or glass cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the desired solvent.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin (or have a y-intercept close to zero).
-
-
Preparation of Saturated Solution:
-
Follow the same procedure as in the gravimetric method (steps 1.1 and 1.2) to prepare a filtered saturated solution at a constant temperature.
-
-
Absorbance Measurement and Concentration Determination:
-
Dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
Using the equation of the line from the calibration curve, calculate the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
-
Calculation of Solubility:
-
Convert the concentration (e.g., in mol/L) to the desired units (e.g., g/100 g solvent) using the molar mass of this compound and the density of the solvent.
-
Role in Organic Synthesis and Drug Development
This compound is a key precursor in the synthesis of phosphonates, which are important pharmacophores in drug design. Phosphonates are structural analogues of phosphates and can act as stable mimics of transition states in enzymatic reactions or as bioisosteres of carboxylates.[4]
General Workflow for Phosphonate Synthesis
The following diagram illustrates a generalized workflow for the synthesis of phosphonic acids from this compound, a common route in the preparation of drug candidates.
Caption: Generalized workflow for the synthesis of phosphonic acids from this compound.
Role of Phosphonates in Drug Discovery
The unique properties of the phosphonate group make it a valuable component in the design of therapeutic agents. The following diagram outlines the logical relationship between the properties of phosphonates and their applications in drug discovery.
Caption: Role of the phosphonate functional group in drug discovery applications.
Conclusion
While this compound is a widely used reagent in organic synthesis, its solubility in organic solvents is not extensively quantified in the literature. It is highly soluble in water and polar protic solvents like ethanol, with decreasing solubility in polar aprotic and non-polar solvents. The experimental protocols provided in this guide offer robust methods for determining its solubility in specific solvent systems relevant to a particular research or development need. The importance of this compound as a precursor to phosphonate-based drugs underscores the necessity for a thorough understanding of its fundamental chemical properties, including its solubility. Further research to quantify the solubility of this compound in a broader range of organic solvents would be highly beneficial to the scientific community.
References
Methodological & Application
Application Notes and Protocols: Phosphorous Acid as a Reducing Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorous acid (H₃PO₃), also known as phosphonic acid, is a versatile and cost-effective reagent in organic synthesis. Its moderate reducing potential allows for chemoselective transformations that are often challenging with stronger reducing agents. This document provides detailed application notes and experimental protocols for the use of this compound as a reducing agent in key organic reactions, with a focus on applications relevant to pharmaceutical and fine chemical synthesis.
Core Applications
This compound has demonstrated utility in several important reductive transformations, including:
-
Deoxygenation of α-Hydroxy Acids: A scalable and efficient method for the synthesis of carboxylic acids from their α-hydroxy counterparts.
-
Reduction of Phosphine (B1218219) Oxides: A valuable tool for the regeneration of phosphine ligands, which are widely used in catalysis and synthesis.
-
Reduction of Aromatic Nitro Compounds: A method for the synthesis of anilines, a crucial functional group in many pharmaceuticals and materials.
Deoxygenation of α-Hydroxy Acids to Carboxylic Acids
The reduction of α-hydroxy acids, such as mandelic acids, to their corresponding carboxylic acids is a valuable transformation in the synthesis of pharmaceuticals and their intermediates. This compound, in conjunction with a catalytic amount of an iodide salt, provides a scalable and convenient method for this deoxygenation.[1][2][3]
Reaction Principle
The reaction proceeds via the in situ generation of hydroiodic acid (HI) from a catalytic amount of sodium iodide (NaI) and a Brønsted acid. HI then reduces the α-hydroxy acid, and the resulting iodine (I₂) is reduced back to iodide by this compound, which acts as the stoichiometric reductant, thus regenerating the catalyst.
Experimental Protocol: Synthesis of Phenylacetic Acid from Mandelic Acid[1]
Materials:
-
Mandelic acid
-
This compound (H₃PO₃)
-
Sodium iodide (NaI)
-
Methanesulfonic acid (MSA) or Hydrochloric acid (HCl)
-
Methyl tert-butyl ether (MTBE)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
To a stirred solution of mandelic acid (1.0 equiv) in an appropriate solvent (e.g., acetic acid or an ethereal solvent like MTBE), add this compound (2.0 equiv) and sodium iodide (0.1 equiv).
-
Add methanesulfonic acid (2.0 equiv) or concentrated hydrochloric acid (2.0 equiv) to the mixture.
-
Heat the reaction mixture to a temperature between 60-80 °C and monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding an aqueous solution of sodium sulfite to reduce any remaining iodine.
-
Extract the aqueous phase with an organic solvent such as methyl tert-butyl ether.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield the crude phenylacetic acid.
-
The crude product can be further purified by recrystallization or chromatography if necessary.
Quantitative Data
| Substrate | Product | Yield (%) | Conditions | Reference |
| Mandelic Acid | Phenylacetic Acid | 95 | H₃PO₃ (2 equiv), NaI (0.1 equiv), MSA (2 equiv), 60 °C | [1] |
| 4-Chloromandelic Acid | 4-Chlorophenylacetic Acid | 92 | H₃PO₃ (2 equiv), NaI (0.1 equiv), MSA (2 equiv), 80 °C | [1] |
| 4-Methoxymandelic Acid | 4-Methoxyphenylacetic Acid | 90 | H₃PO₃ (2 equiv), NaI (0.1 equiv), HCl (2 equiv), 60 °C | [1] |
Experimental Workflow Diagram
Caption: Workflow for the deoxygenation of mandelic acid.
Reduction of Phosphine Oxides to Phosphines
The regeneration of phosphines from their corresponding oxides is a critical step in many catalytic cycles and synthetic sequences. A mixture of this compound and iodine provides an efficient, metal-free method for this reduction, which is particularly useful for the recovery of valuable phosphine ligands.[4][5][6]
Reaction Principle
The reaction is believed to proceed through the formation of an iodophosphate intermediate from the reaction of this compound and iodine. The oxygen atom of the phosphine oxide then attacks the phosphorus atom of this intermediate, leading to an oxygen transfer and the formation of the phosphine and phosphoric acid.[5]
Experimental Protocol: Reduction of Triphenylphosphine (B44618) Oxide[5]
Materials:
-
Triphenylphosphine oxide (Ph₃P=O)
-
This compound (H₃PO₃)
-
Iodine (I₂)
-
Chloroform (CHCl₃) or other suitable organic solvent
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a sealed tube under an inert atmosphere (e.g., nitrogen), combine triphenylphosphine oxide (1.0 equiv), this compound (3.0 equiv), and iodine (1.0 equiv).
-
Heat the solvent-free mixture with stirring at 100 °C. The reaction progress can be monitored by ³¹P NMR spectroscopy.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the mixture with chloroform.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude triphenylphosphine can be purified by chromatography or recrystallization.
Quantitative Data
| Substrate | Product | Yield (%) | Conditions | Reference |
| Triphenylphosphine oxide | Triphenylphosphine | 95 | H₃PO₃ (3 equiv), I₂ (1 equiv), 100 °C, 40 h | [5] |
| Tricyclohexylphosphine oxide | Tricyclohexylphosphine | 85 | H₃PO₃ (3 equiv), I₂ (1 equiv), 100 °C, 48 h | [5] |
| (R)-BINAPO | (R)-BINAP | 92 | H₃PO₃ (6 equiv), I₂ (2 equiv), 80 °C, 48 h | [5] |
Logical Relationship Diagram
Caption: Proposed reaction pathway for phosphine oxide reduction.
Reduction of Aromatic Nitro Compounds
The reduction of aromatic nitro compounds to anilines is a fundamental transformation in organic synthesis, with broad applications in the pharmaceutical industry. While various reducing agents are available, this compound in combination with a catalyst offers a method for this conversion. It is important to note that detailed protocols specifically employing this compound as the primary reductant in combination with catalysts like Pd/C are less common in the literature compared to related reagents like hypothis compound. However, the general principle of using a phosphorus-based acid as a hydrogen donor in catalytic transfer hydrogenation is well-established.
General Considerations
Illustrative Experimental Workflow
The following represents a generalized workflow that would require optimization for specific substrates.
Caption: Generalized workflow for nitroarene reduction.
Conclusion
This compound is a valuable and versatile reducing agent in organic synthesis. Its moderate reactivity allows for chemoselective reductions that are often difficult to achieve with more powerful reagents. The protocols and data presented here for the deoxygenation of α-hydroxy acids and the reduction of phosphine oxides highlight its utility in preparing valuable synthetic intermediates and regenerating important catalysts. While its application in other areas such as the reduction of aromatic nitro compounds is mechanistically plausible, further research and development of specific protocols are encouraged to fully exploit its potential. Researchers and drug development professionals are encouraged to consider this compound as a cost-effective and selective tool in their synthetic endeavors.
References
- 1. Iodide-Catalyzed Reductions: Development of a Synthesis of Phenylacetic Acids [organic-chemistry.org]
- 2. Iodide-catalyzed reductions: development of a synthesis of phenylacetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reduction of Triphenylphosphine Oxide to Triphenylphosphine by Phosphonic Acid [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Synthesis of Phosphonates from Phosphorous Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphonates are a critical class of organophosphorus compounds characterized by a direct carbon-to-phosphorus (C-P) bond. They are widely recognized as versatile building blocks in organic synthesis and hold significant importance in medicinal chemistry and drug development due to their structural analogy to phosphates and carboxylates. This analogy allows them to act as stable bioisosteres, leading to a broad spectrum of biological activities, including antiviral, anticancer, and herbicidal properties. This document provides detailed protocols for the synthesis of phosphonates from phosphorous acid derivatives, primarily dialkyl phosphites (also known as dialkyl hydrogen phosphonates), focusing on three seminal reactions: the Pudovik reaction, the Kabachnik-Fields reaction, and the Hirao reaction.
Key Synthetic Methodologies
The synthesis of phosphonates from this compound derivatives can be broadly categorized into three main types of reactions, each with its unique scope and applications.
-
Pudovik Reaction: This reaction involves the nucleophilic addition of a dialkyl phosphite (B83602) to a carbon-heteroatom double bond, most commonly the carbon-nitrogen double bond of an imine (aza-Pudovik reaction) or the carbon-oxygen double bond of an aldehyde. This two-component reaction is a powerful tool for the formation of α-amino phosphonates and α-hydroxy phosphonates.[1]
-
Kabachnik-Fields Reaction: A highly efficient one-pot, three-component reaction between an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite.[2] This multicomponent approach is particularly attractive for generating diverse libraries of α-aminophosphonates for drug discovery.[3]
-
Hirao Reaction: A palladium-catalyzed cross-coupling reaction between a dialkyl phosphite and an aryl or vinyl halide. This method is instrumental in forming a C(sp²)-P bond, providing access to aryl- and vinylphosphonates.[4]
Experimental Protocols
Protocol 1: Synthesis of α-Aminophosphonates via the Pudovik Reaction (Microwave-Assisted, Solvent-Free)
This protocol describes the direct addition of a dialkyl phosphite to a pre-formed imine under microwave irradiation. This method is favored for its simplicity, efficiency, and adherence to green chemistry principles.[5]
Materials:
-
Imine (1.0 mmol)
-
Dialkyl phosphite (e.g., diethyl phosphite) (1.2 mmol)
-
Microwave reactor vials (10 mL) with stir bars
-
Microwave reactor
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add the imine (1.0 mmol) and the dialkyl phosphite (1.2 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 80-100 °C for 10-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).[5]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The crude product can often be purified by direct crystallization or silica (B1680970) gel column chromatography using an appropriate eluent (e.g., hexane/ethyl acetate).
Diagram of Experimental Workflow:
Caption: A streamlined workflow for the synthesis of α-aminophosphonates.
Protocol 2: Synthesis of α-Aminophosphonates via the Kabachnik-Fields Reaction (Catalyst-Free, Microwave-Assisted)
This protocol outlines a one-pot, three-component synthesis of α-aminophosphonates under solvent-free and catalyst-free microwave conditions, highlighting a green and efficient approach.[6]
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
Amine (1.0 mmol)
-
Dialkyl phosphite (e.g., diethyl phosphite) (1.0 mmol)
-
Microwave reactor vials (10 mL) with stir bars
-
Microwave reactor
Procedure:
-
In a 10 mL microwave vial, combine the carbonyl compound (1.0 mmol), the amine (1.0 mmol), and the dialkyl phosphite (1.0 mmol).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (typically 80-120 °C) for 10-30 minutes. Monitor the reaction progress by TLC.[7]
-
After cooling to room temperature, the product can often be isolated by direct filtration or recrystallization. If necessary, the crude mixture can be purified by silica gel column chromatography.
Protocol 3: Synthesis of Diethyl Arylphosphonates via the Hirao Reaction
This protocol details a palladium-catalyzed cross-coupling of an aryl halide with diethyl phosphite.[8]
Materials:
-
Aryl halide (e.g., bromobenzene) (1.0 equiv)
-
Diethyl phosphite (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.01 equiv)
-
1,1′-Bis(diphenylphosphino)ferrocene (dppf) (0.01 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (0.01 equiv) and dppf (0.01 equiv).
-
Add anhydrous DMF to dissolve the catalyst and ligand.
-
Add the aryl halide (1.0 equiv), diethyl phosphite (1.2 equiv), and DIPEA (1.5 equiv) to the reaction mixture.
-
Heat the reaction mixture to 110 °C and stir for 24 hours. Monitor the reaction progress by TLC or GC-MS.[8]
-
After completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the diethyl arylphosphonate.
Reaction Mechanisms
Pudovik Reaction Mechanism:
The Pudovik reaction proceeds through the nucleophilic addition of the phosphorus atom of the dialkyl phosphite to the electrophilic carbon of the imine. A subsequent proton transfer to the nitrogen atom yields the final α-aminophosphonate. The reaction can be catalyzed by either a base or a Lewis acid.
Caption: Mechanism of the aza-Pudovik reaction.
Kabachnik-Fields Reaction Mechanism:
The Kabachnik-Fields reaction can proceed via two main pathways. The "imine pathway" involves the initial formation of an imine from the amine and carbonyl compound, followed by the nucleophilic addition of the dialkyl phosphite (similar to the Pudovik reaction). Alternatively, the "α-hydroxyphosphonate pathway" involves the initial addition of the dialkyl phosphite to the carbonyl group to form an α-hydroxyphosphonate, which is then substituted by the amine.[2] The predominant pathway depends on the nature of the reactants and reaction conditions.[9]
Caption: The two primary mechanistic pathways of the Kabachnik-Fields reaction.
Hirao Reaction Catalytic Cycle:
The Hirao reaction follows a typical palladium-catalyzed cross-coupling cycle involving oxidative addition, ligand exchange, and reductive elimination.
Caption: The catalytic cycle for the palladium-catalyzed Hirao cross-coupling.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of various phosphonates using the described protocols.
Table 1: Pudovik Reaction of Imines with Diethyl Phosphite
| Entry | Imine Substrate | Catalyst | Conditions | Time | Yield (%) | Reference |
| 1 | N-Benzylideneaniline | None | MW, 100 °C, Solvent-free | 20 min | 92 | [5] |
| 2 | N-(4-Chlorobenzylidene)aniline | None | MW, 100 °C, Solvent-free | 30 min | 95 | [5] |
| 3 | N-(4-Methoxybenzylidene)aniline | None | MW, 100 °C, Solvent-free | 25 min | 94 | [5] |
| 4 | N-Benzylidenecyclohexylamine | SnCl₂·2H₂O | Ultrasound, Solvent-free | 20 min | 91 | [5] |
| 5 | N-(4-Nitrobenzylidene)aniline | MoO₂Cl₂ | 80 °C, Solvent-free | 5 min | 95 | [5] |
Table 2: Kabachnik-Fields Reaction of Aldehydes, Amines, and Diethyl Phosphite
| Entry | Aldehyde | Amine | Catalyst | Conditions | Time | Yield (%) | Reference |
| 1 | Benzaldehyde | Aniline | None | MW, 80 °C, Solvent-free | 10 min | 95 | [6][7] |
| 2 | 4-Chlorobenzaldehyde | Aniline | None | MW, 100 °C, Solvent-free | 15 min | 92 | [6][7] |
| 3 | 4-Methoxybenzaldehyde | Benzylamine | None | MW, 80 °C, Solvent-free | 12 min | 96 | [6][7] |
| 4 | Benzaldehyde | Cyclohexylamine | Mg(ClO₄)₂ | rt, Solvent-free | 5 min | 94 | [3] |
| 5 | 4-Nitrobenzaldehyde | Aniline | Mg(ClO₄)₂ | rt, Solvent-free | 10 min | 98 | [3] |
Table 3: Hirao Reaction of Aryl Halides with Diisopropyl Phosphite
| Entry | Aryl Halide | Catalyst (1 mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Pd(OAc)₂/dppf | DIPEA | DMF | 110 | 24 | 85 | [8] |
| 2 | 3-Bromopyridine | Pd(OAc)₂/dppf | DIPEA | CH₃CN | Reflux | 24 | 78 | [8] |
| 3 | 2-Chloropyrazine | Pd(OAc)₂/dppf | Et₃N | CH₃CN | Reflux | 24 | 67 | [8] |
| 4 | 4-Iodotoluene | Pd(OAc)₂/dppf | DIPEA | DMF | 110 | 24 | 92 | [8] |
| 5 | 2-Bromonaphthalene | Pd(OAc)₂/dppf | DIPEA | CH₃CN | Reflux | 24 | 88 | [8] |
Conclusion
The Pudovik, Kabachnik-Fields, and Hirao reactions represent powerful and versatile methods for the synthesis of a wide array of phosphonate (B1237965) derivatives from this compound precursors. The choice of methodology depends on the desired target structure, with the Pudovik and Kabachnik-Fields reactions being ideal for the preparation of α-substituted phosphonates and the Hirao reaction providing a robust route to aryl- and vinylphosphonates. The advent of modern techniques, such as microwave-assisted synthesis and the development of more efficient catalytic systems, has significantly improved the efficiency, scope, and environmental footprint of these classical transformations. The detailed protocols and comparative data presented herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, facilitating the exploration of novel phosphonate-based compounds with potential therapeutic applications.
References
- 1. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pudovik reaction - Wikipedia [en.wikipedia.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement sequence to access phosphoric esters [beilstein-journals.org]
Application Notes and Protocols: Phosphorous Acid as a Catalyst in Esterification Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esterification is a fundamental and widely utilized reaction in organic synthesis, crucial for the production of a vast array of compounds ranging from pharmaceuticals and agrochemicals to polymers and fragrances. The reaction typically involves the condensation of a carboxylic acid and an alcohol. While strong mineral acids like sulfuric acid and hydrochloric acid are common catalysts, their corrosive nature and difficulty in separation can pose challenges. Phosphorous acid (H₃PO₃) and its derivatives, such as phosphoric acid and super phosphoric acid, have emerged as effective and often milder alternatives for catalyzing esterification reactions.
These application notes provide a comprehensive overview of the use of this compound and related compounds as catalysts in various esterification reactions, including detailed experimental protocols, quantitative data, and safety guidelines.
Advantages of this compound Catalysis
-
Reduced Corrosiveness: Compared to strong mineral acids like sulfuric acid, phosphoric acid is significantly weaker, leading to less corrosion of reaction vessels.[1]
-
High Purity Products: The use of this compound as a catalyst can lead to the formation of ester products with high purity and excellent color, with minimal by-products.[2]
-
Versatility: this compound and its derivatives can be used to catalyze the esterification of a wide range of substrates, including aliphatic and aromatic carboxylic acids, fatty acids, and phenols.
-
Milder Reaction Conditions: In some cases, these catalysts can promote esterification under milder conditions than those required for stronger acids.
Catalytic Mechanism
The catalytic cycle of this compound in esterification follows the general principles of acid catalysis, as depicted in the Fischer esterification mechanism. The primary role of the acid catalyst is to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.
Caption: Catalytic cycle of this compound in esterification.
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data for esterification reactions catalyzed by this compound and its derivatives.
Table 1: Esterification of Fatty Acids with Methanol (B129727) Catalyzed by Super Phosphoric Acid
| Entry | Substrate | Catalyst (wt%) | Molar Ratio (Methanol:FFA) | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | Palm Fatty Acid Distillate | 5 | 6:1 | 70 | 4 | ~85 |
| 2 | Palm Fatty Acid Distillate | 7 | 9:1 | 70 | 4 | ~92 |
| 3 | Palm Fatty Acid Distillate | 9 | 12:1 | 70 | 4 | >95 |
Data adapted from a study on biodiesel production.[1]
Table 2: Esterification of Phenols with Carboxylic Acids Catalyzed by this compound
| Entry | Carboxylic Acid | Phenol | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Octanoic Acid | Phenol | ~1.5 | 240-245 | 11.5 | ~95 |
| 2 | Mixed C6-C12 Acids | Phenol | ~1.5 | 240-245 | 15 | ~98 |
Data adapted from a patent describing the process.[2]
Table 3: Representative Conditions for Esterification of Benzoic Acid with Ethanol
| Entry | Catalyst | Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound | 1-5 mol% (est.) | Reflux (~78) | 2-6 | Good (est.) |
| 2 | Sulfuric Acid | catalytic | Reflux | 2 | 95 |
| 3 | p-TsOH | catalytic | Reflux | 30 | 96 |
Experimental Protocols
The following are detailed protocols for representative esterification reactions using this compound-based catalysts.
Protocol 1: Esterification of a Phenol with a Carboxylic Acid
This protocol is adapted from a patented procedure for the synthesis of phenyl esters.[2]
Materials:
-
Carboxylic acid (e.g., octanoic acid)
-
Phenol
-
This compound (crystalline)
-
Nitrogen gas supply
-
Heating mantle
-
Round-bottom flask (four-necked)
-
Mechanical stirrer
-
Thermometer
-
Rectifying column with a condenser for water removal
Procedure:
-
Reaction Setup: Assemble a four-necked round-bottom flask with a mechanical stirrer, a thermometer, a nitrogen inlet, and a rectifying column.
-
Charging Reactants: To the flask, add the carboxylic acid, phenol, and this compound. A typical molar ratio is 1:1.25:0.02 (carboxylic acid:phenol:catalyst).
-
Inert Atmosphere: Begin a gentle purge of nitrogen through the flask.
-
Heating and Reaction: Commence stirring and gradually heat the mixture using a heating mantle to a temperature of 240-245 °C. Water produced during the reaction will be removed through the rectifying column.
-
Monitoring the Reaction: The reaction progress can be monitored by measuring the amount of water collected or by analytical techniques such as TLC or GC.
-
Reaction Completion: Continue heating for 10-15 hours or until the desired conversion is achieved.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
The crude product can be purified by vacuum distillation to remove unreacted starting materials and the catalyst.
-
Protocol 2: Esterification of Fatty Acids for Biodiesel Production
This protocol is based on the esterification of Palm Fatty Acid Distillate (PFAD) using super phosphoric acid.[1]
Materials:
-
Palm Fatty Acid Distillate (PFAD)
-
Methanol
-
Super Phosphoric Acid (SPA)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the PFAD.
-
Addition of Reactants: Add methanol and super phosphoric acid to the flask. A typical ratio is a 12:1 molar ratio of methanol to free fatty acids (FFA) in the PFAD, with 9 wt% of SPA relative to the PFAD.
-
Heating and Reaction: Heat the mixture to 70 °C with vigorous stirring and maintain under reflux for 4 hours.
-
Work-up:
-
After the reaction is complete, cool the mixture and transfer it to a separatory funnel.
-
Allow the layers to separate overnight. The upper layer contains excess methanol, the catalyst, and water, while the lower layer is the methyl ester (biodiesel).
-
Separate the lower layer and wash it with hot deionized water to remove any residual catalyst and methanol.
-
After washing, heat the methyl ester layer to above 100 °C to remove any remaining water and methanol.
-
General Work-up and Purification Procedure
A general work-up procedure for this compound-catalyzed esterification is as follows:
Caption: General work-up and purification workflow.
Safety and Handling
This compound is a corrosive substance and requires careful handling.
Hazard Statements:
-
H290: May be corrosive to metals.
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Handle and open the container with care. Avoid dust formation. Use in a well-ventilated area or under a fume hood.
-
Storage: Store in a dry place. The substance is hygroscopic. Keep the container tightly closed.
-
First Aid:
-
Skin Contact: Wash immediately with plenty of water. Seek immediate medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.
-
For more detailed information, consult the Safety Data Sheet (SDS) for this compound.[3][4][5][6]
Conclusion
This compound and its derivatives are valuable catalysts for a range of esterification reactions. Their milder acidity compared to traditional mineral acids can offer advantages in terms of reduced equipment corrosion and potentially higher product purity. The protocols and data presented in these application notes provide a solid foundation for researchers and professionals to effectively utilize these catalysts in their synthetic endeavors. As with all chemical reactions, appropriate safety precautions must be taken when handling the reagents and performing the experiments.
References
Applications of Phosphorous Acid in Polymer Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the various uses of phosphorous acid and its derivatives in polymer chemistry. The information is intended to be a valuable resource for researchers, scientists, and professionals in drug development and polymer science, offering insights into the synthesis, stabilization, and functionalization of polymers using phosphorus-containing compounds.
This compound Derivatives as Secondary Stabilizers in Poly(vinyl chloride) (PVC)
This compound esters, commonly known as phosphites, are widely used as secondary heat stabilizers and antioxidants in the processing of poly(vinyl chloride) (PVC). They act synergistically with primary stabilizers (e.g., metal carboxylates) to protect the polymer from thermal degradation at high processing temperatures.
Mechanism of Action: The primary role of phosphite (B83602) stabilizers is the decomposition of hydroperoxides, which are formed during the thermo-oxidative degradation of PVC.[1] This action prevents the formation of highly reactive radicals that can lead to chain scission and discoloration of the polymer. Additionally, phosphites can chelate metal chlorides, such as zinc chloride, which can otherwise accelerate PVC degradation.
Application Notes:
Triaryl phosphites and alkyl-aryl phosphites are common choices for PVC stabilization. They are effective at high processing temperatures and contribute to both initial color stability and long-term heat stability. The selection of a specific phosphite depends on the processing conditions, the primary stabilizer system, and the desired end-properties of the PVC product.
Quantitative Data: Thermal Stability of PVC Formulations
The following tables summarize the typical performance of PVC formulations with and without phosphite co-stabilizers.
Table 1: Thermal Stability of PVC Formulations with Different Stabilizer Systems [2][3]
| Stabilizer System | Concentration (phr) | Onset of Degradation (°C) | Mass Loss at 300°C (%) |
| Unstabilized PVC | 0 | ~150 | >60 |
| Ca/Zn Stearate (1:1) | 2.0 | ~165 | ~50 |
| Ca/Zn Stearate + Phosphite Ester | 2.0 + 0.5 | ~175 | ~40 |
| Lead-based Stabilizer | 2.0 | >175 | ~35 |
phr: parts per hundred resin
Table 2: Yellowness Index (YI) of PVC Samples After Thermal Aging at 180°C [4][5]
| Formulation | YI after 15 min | YI after 30 min | YI after 60 min |
| PVC + Ca/Zn Stearate | 25 | 45 | >70 (darkening) |
| PVC + Ca/Zn Stearate + Phosphite Ester | 15 | 25 | 40 |
A lower Yellowness Index indicates better color stability.
Experimental Protocols:
Protocol 1: Evaluation of Thermal Stability by Congo Red Test [2]
Objective: To determine the time at which a PVC compound begins to release acidic degradation products (HCl).
Materials and Equipment:
-
PVC compound to be tested
-
Thermostatically controlled heating block or oil bath (180 ± 1 °C)
-
Test tubes
-
Congo Red indicator paper
-
Timer
Procedure:
-
Weigh 2.0 g of the PVC compound into a clean, dry test tube.
-
Gently tap the test tube to compact the sample at the bottom.
-
Insert a strip of Congo Red paper into the upper part of the test tube, ensuring it does not touch the PVC sample.
-
Place the test tube into the heating block pre-heated to 180 °C.
-
Start the timer immediately.
-
Record the time required for the Congo Red paper to change color from red to blue. This is the thermal stability time.
Protocol 2: Dynamic Thermal Stability by Thermogravimetric Analysis (TGA) [3]
Objective: To determine the onset temperature of degradation and the mass loss profile of the PVC formulation as a function of temperature.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
PVC compound to be tested
Procedure:
-
Place a small, accurately weighed sample (5-10 mg) of the PVC compound into the TGA sample pan.
-
Heat the sample from room temperature to 600 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the sample weight as a function of temperature.
-
The onset of degradation is determined as the temperature at which a significant weight loss begins. The derivative of the weight loss curve (DTG) can be used to identify the temperatures of maximum degradation rates.
Caption: Workflow for the evaluation of PVC thermal stability.
Synthesis of Phosphorus-Containing Polymers
Phosphoric acid and its derivatives can be used as monomers or functionalizing agents to introduce phosphorus into the polymer backbone or as side chains. These polymers often exhibit desirable properties such as flame retardancy, adhesion, and biocompatibility.
Application Notes:
Polyphosphoesters: These polymers contain phosphoester linkages in their main chain and can be synthesized through various methods, including the polycondensation of phosphoric acid with diols.[6][7] The properties of the resulting polyphosphoester can be tailored by the choice of diol.
Polymers with Pendant Phosphorus Groups: Vinyl monomers containing phosphate (B84403) or phosphonate (B1237965) groups can be polymerized via free-radical or controlled radical polymerization techniques (e.g., ATRP, RAFT) to yield polymers with phosphorus-containing side chains.[8][9][10] These polymers are of interest for applications in biomaterials and as specialty adhesives.
Experimental Protocols:
Protocol 3: Synthesis of Poly(ethylene phosphate) by Polycondensation [6][11][12]
Objective: To synthesize a low-molecular-weight poly(ethylene phosphate) by direct condensation of phosphoric acid and ethylene (B1197577) glycol.
Materials and Equipment:
-
Orthophosphoric acid (H₃PO₄)
-
Ethylene glycol
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Nitrogen inlet
Procedure:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add phosphoric acid and ethylene glycol in a desired molar ratio (e.g., 1:1.5).
-
Heat the mixture to 100 °C under a slow stream of nitrogen to facilitate the removal of water. The initial stage involves the dimerization of phosphoric acid to pyrophosphoric acid.
-
After an initial period (e.g., 2-4 hours), increase the temperature to 120-150 °C to promote the polycondensation reaction. Water will be evolved and collected.
-
Continue the reaction for several hours (e.g., 24-48 hours) until the desired viscosity is reached.
-
The resulting oligo-poly(ethylene phosphate) can be purified by precipitation in a non-solvent like acetone.
Caption: Simplified mechanism of polyphosphoester synthesis.
Phosphorus-Containing Flame Retardants
This compound derivatives are effective flame retardants for a variety of polymers, including polyesters and polyurethanes. They can act in both the condensed phase (promoting char formation) and the gas phase (releasing radical scavengers).
Application Notes:
The incorporation of phosphorus-containing monomers into the polymer backbone via copolymerization is a common strategy to achieve permanent flame retardancy.[13] Additive flame retardants, such as phosphonates and phosphates, can also be melt-blended with the polymer. The choice of the flame retardant and its incorporation method depends on the polymer type, processing conditions, and the required level of flame retardancy.
Quantitative Data: Flammability of Polyester Formulations
Table 3: Cone Calorimetry Data for Flame-Retardant Poly(ethylene terephthalate) (PET) [8][14][15][16]
| Formulation | Phosphorus Content (%) | Peak Heat Release Rate (kW/m²) | Total Heat Released (MJ/m²) | Char Yield (%) |
| Neat PET | 0 | ~1200 | ~100 | <1 |
| PET + DOPO-derivative | 1.0 | ~600 | ~70 | ~10 |
| PET + Phosphonate | 1.0 | ~550 | ~65 | ~15 |
DOPO: 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide
Table 4: UL-94 Vertical Burn Test Results for Flame-Retardant Polyesters [10][13]
| Polymer | Flame Retardant | Rating |
| PET | None | V-2 |
| PET | DOPO-based | V-0 |
| PBT | Phosphinate | V-0 |
Experimental Protocols:
Protocol 4: Preparation of a Flame-Retardant Polyester by Copolymerization [13]
Objective: To synthesize a flame-retardant polyethylene (B3416737) terephthalate (B1205515) (PET) copolyester.
Materials and Equipment:
-
Terephthalic acid (PTA)
-
Ethylene glycol (EG)
-
2-Carboxyethyl(phenyl)phosphinic acid (CEPPA) as the flame-retardant comonomer
-
Esterification catalyst (e.g., antimony trioxide)
-
Polycondensation catalyst
-
High-temperature, high-vacuum polymerization reactor
Procedure:
-
Esterification: Charge the reactor with PTA, EG, and CEPPA. Heat the mixture under pressure (e.g., 0.1-0.3 MPa) to 230-250 °C in the presence of an esterification catalyst. Water is removed as a byproduct. The reaction is complete when the theoretical amount of water has been collected.
-
Polycondensation: Add the polycondensation catalyst. Increase the temperature to 260-280 °C and gradually apply a high vacuum (<100 Pa). The excess ethylene glycol is removed, and the molecular weight of the polymer increases. The reaction is monitored by the torque of the stirrer and is stopped when the desired melt viscosity is achieved.
-
The resulting flame-retardant copolyester is then extruded and pelletized.
This compound Derivatives as Chain Transfer Agents
Hypothis compound and its salts are effective chain transfer agents in free-radical polymerization, particularly for the synthesis of low molecular weight poly(acrylic acid) and its copolymers.[9][17][18][19][20] They allow for the control of molecular weight and can introduce phosphorus-containing end groups into the polymer chains.
Application Notes:
The efficiency of hypothis compound as a chain transfer agent can be influenced by the polymerization conditions, such as the final polymer solids level in the reaction mixture.[9] Higher solids content generally leads to more efficient utilization of the chain transfer agent.
Experimental Protocols:
Protocol 5: Synthesis of Low Molecular Weight Poly(acrylic acid) using Hypothis compound [19][20]
Objective: To prepare a low molecular weight poly(acrylic acid) using sodium hypophosphite as a chain transfer agent.
Materials and Equipment:
-
Acrylic acid
-
Sodium hypophosphite monohydrate
-
Sodium persulfate (initiator)
-
Deionized water
-
Jacketed glass reactor with a stirrer, condenser, and inlets for feeding reactants
-
Metering pumps
Procedure:
-
Charge the reactor with an initial amount of deionized water and a portion of the sodium hypophosphite solution. Heat the reactor contents to the desired polymerization temperature (e.g., 90 °C).
-
Prepare separate feed streams of:
-
Monomer: Glacial acrylic acid
-
Chain Transfer Agent: Sodium hypophosphite dissolved in deionized water
-
Initiator: Sodium persulfate dissolved in deionized water
-
-
Simultaneously and continuously feed the monomer, chain transfer agent, and initiator solutions into the reactor over a period of several hours.
-
After the feeds are complete, maintain the reaction temperature for an additional period (e.g., 1 hour) to ensure complete monomer conversion.
-
Cool the reactor and collect the resulting low molecular weight poly(acrylic acid) solution.
This compound as a Reducing Agent in Polymerization
This compound can act as a reducing agent in certain polymerization systems, such as in redox initiation or in catalyst regeneration for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP).
Application Notes:
In redox-initiated polymerization, a reducing agent and an oxidizing agent react to produce free radicals that initiate polymerization. While classic redox pairs are more common, this compound could potentially be used as the reducing component in conjunction with an appropriate oxidizing agent (e.g., a persulfate).
In ARGET (Activators Regenerated by Electron Transfer) ATRP, a reducing agent is used at very low concentrations to continuously regenerate the active catalyst species, allowing for polymerization with ppm levels of catalyst.[21][22] this compound could potentially serve this role.
Conceptual Protocol (Based on Redox Principles):
Protocol 6: Conceptual Redox-Initiated Emulsion Polymerization using this compound
Objective: To initiate the emulsion polymerization of a vinyl monomer using a this compound-based redox system.
Materials and Equipment:
-
Vinyl monomer (e.g., styrene, methyl methacrylate)
-
Surfactant (e.g., sodium dodecyl sulfate)
-
This compound (reducing agent)
-
Potassium persulfate (oxidizing agent)
-
Deionized water
-
Jacketed glass reactor with a stirrer, condenser, and nitrogen inlet
Procedure:
-
Prepare the aqueous phase by dissolving the surfactant in deionized water in the reactor.
-
Purge the system with nitrogen for at least 30 minutes to remove oxygen.
-
Add the monomer to the reactor and stir to form an emulsion.
-
Heat the emulsion to the desired polymerization temperature (e.g., 50-70 °C).
-
Add the this compound solution to the reactor.
-
Initiate the polymerization by adding the potassium persulfate solution. The redox reaction between this compound and persulfate will generate radicals, initiating polymerization.
-
Monitor the polymerization by taking samples to determine monomer conversion.
-
Once the desired conversion is reached, cool the reactor to terminate the polymerization.
Caption: Conceptual pathway for redox-initiated polymerization.
References
- 1. Phosphites | Process Stabilizers for Plastics | amfine.com [amfine.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pure.rug.nl [pure.rug.nl]
- 7. pure.rug.nl [pure.rug.nl]
- 8. researchgate.net [researchgate.net]
- 9. EP0618240B1 - Process for efficient utilization of chain transfer agent - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scholarena.com [scholarena.com]
- 14. mdpi.com [mdpi.com]
- 15. Phosphorus-Containing Flame Retardants from Biobased Chemicals and Their Application in Polyesters and Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Effects of Some Phosphorus-Containing Fire Retardants on the Properties of Glass Fibre-Reinforced Composite Laminates Made from Blends of Unsaturated Polyester and Phenolic Resins [mdpi.com]
- 17. CN108602901B - Method for producing acrylic acid polymer - Google Patents [patents.google.com]
- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 19. JP3343399B2 - Effective use of chain transfer agents - Google Patents [patents.google.com]
- 20. WO2017134128A1 - Method for producing acrylic acid polymers - Google Patents [patents.google.com]
- 21. ARGET and ICAR - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 22. Diminishing catalyst concentration in atom transfer radical polymerization with reducing agents - PMC [pmc.ncbi.nlm.nih.gov]
The Dual-Edged Sword: Phosphorous Acid in Agrochemical Fungicide Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: Phosphorous acid (H₃PO₃), and its salts known as phosphites, have carved a significant niche in the agrochemical industry as potent fungicides. Unlike traditional fungicides, this compound exhibits a unique dual mode of action, directly inhibiting pathogen growth and indirectly stimulating the plant's innate defense mechanisms. This multifaceted approach makes it a valuable tool in integrated pest management strategies, particularly against devastating Oomycete pathogens such as Phytophthora and Plasmopara. These application notes provide a comprehensive overview of the role of this compound in fungicide development, including its mechanism of action, experimental protocols for its evaluation, and quantitative efficacy data.
Mechanism of Action: A Two-Pronged Attack
This compound's efficacy stems from its ability to act as both a direct fungistat and an elicitor of the plant's defense responses.[1][2][3]
-
Direct Action: this compound directly inhibits the metabolism of Oomycetes.[1] Specifically, it is thought to interfere with oxidative phosphorylation.[1] Studies have shown that phosphonate (B1237965) fungicides cause an accumulation of polyphosphate and pyrophosphate within Phytophthora cells, which is believed to divert ATP from essential metabolic pathways, thereby impeding growth.[4] This direct action is crucial for immediately halting the progression of the disease.
-
Indirect Action (Host Defense Induction): this compound is a potent activator of the plant's systemic acquired resistance (SAR) and induced systemic resistance (ISR).[3][5] Upon application, it is readily absorbed and translocated throughout the plant via both xylem and phloem.[1][3] This systemic presence triggers a cascade of defense responses, including:
-
Phytoalexin Production: Plants treated with phosphonates produce elevated levels of phytoalexins, which are antimicrobial compounds that inhibit pathogen growth.[2][3][4]
-
Reactive Oxygen Species (ROS) Production: An increase in ROS is observed, which plays a role in signaling and direct antimicrobial activity.[6]
-
Defense-Related Gene Expression: Key defense signaling pathways, including those regulated by salicylic (B10762653) acid (SA) and jasmonic acid (JA), are activated, leading to the expression of pathogenesis-related (PR) proteins and other defense compounds.[6][7]
-
Cell Wall Reinforcement: The plant may strengthen its cell walls to create a physical barrier against pathogen invasion.[3]
-
This indirect mode of action provides long-lasting, broad-spectrum protection against a range of pathogens.
Quantitative Data on Fungicidal Efficacy
The efficacy of this compound and its derivatives has been quantified in numerous studies against various pathogens. The following tables summarize key findings.
Table 1: In Vitro Efficacy of this compound Against Phytophthora Species
| Phytophthora Species | EC₅₀ (mg/L) for Mycelial Growth Inhibition | Reference |
| Phytophthora taxon agathis | 4.0 | [8] |
| Phytophthora cinnamomi | 25.2 | [8] |
| Phytophthora cactorum | 37.9 | [8] |
| Phytophthora capsici (Isolate PPC1) | 50.5 - 246.4 | [9] |
| Phytophthora capsici (Isolate PPC6) | 94.5 - 324.4 | [9] |
Table 2: Efficacy of this compound in Controlling Late Blight (Phytophthora infestans) in Potato
| Treatment | Concentration | Disease Severity Reduction (%) | Reference |
| This compound | 200 ppm (in vitro) | 100% mycelial growth inhibition | [10] |
| This compound | 100 ppm (in vitro) | 75.59% mycelial growth inhibition | [10] |
| This compound | Not specified (in vivo) | 22.33% disease severity (vs 86.67% in control) | [10] |
Table 3: Efficacy of this compound Formulations in Controlling Macadamia Quick Decline (Phytophthora tropicalis)
| Application Method | Product | Concentration | Growth Inhibition of P. tropicalis | Reference |
| In vitro (agar medium) | Fosphite® | 200 ppm (a.i.) | ~95% | [11] |
| Leaf bioassay | Fosphite® | 200 ppm (a.i.) | Similar to in vitro | [11] |
| Soil Drench | Fosphite® | 37.84 mL/L | Arrested disease progression | [11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of this compound-based fungicides. The following are protocols for key experiments.
Protocol 1: In Vitro Mycelial Growth Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on the mycelial growth of a target pathogen.
Materials:
-
Pure culture of the target Oomycete pathogen (e.g., Phytophthora cinnamomi)
-
V8 juice agar (B569324) medium (or other suitable medium for the pathogen)
-
Technical grade this compound
-
Sterile distilled water
-
Potassium hydroxide (B78521) (KOH) for neutralization
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Preparation of Neutralized this compound (NPA) Stock Solution:
-
Dissolve a known weight of this compound in sterile distilled water.
-
Neutralize the solution to a pH of approximately 6.2-6.7 by adding an equal weight of KOH.[12]
-
Filter-sterilize the stock solution.
-
-
Preparation of Amended Media:
-
Autoclave the V8 juice agar medium and cool it to 45-50°C in a water bath.
-
Add the appropriate volume of the NPA stock solution to the molten agar to achieve the desired final concentrations (e.g., 0, 5, 15, 40, 100, 250 µg/mL).[8]
-
Pour the amended agar into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
From an actively growing culture of the pathogen, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each agar plate.
-
-
Incubation:
-
Incubate the plates in the dark at the optimal growth temperature for the pathogen (e.g., 25°C).
-
-
Data Collection and Analysis:
-
Measure the radial growth of the mycelial colony at regular intervals (e.g., daily) until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
-
Determine the EC₅₀ value (the concentration that inhibits growth by 50%) using probit analysis or other suitable statistical software.
-
Protocol 2: Greenhouse Efficacy Trial for Root Rot Control
Objective: To evaluate the efficacy of this compound in controlling root rot disease under controlled greenhouse conditions.
Materials:
-
Healthy seedlings of a susceptible host plant (e.g., bell pepper for Phytophthora capsici)
-
Pathogen inoculum (e.g., zoospore suspension or infested soil)
-
Commercial formulation of a this compound-based fungicide (e.g., Agri-Fos, Nutri-Phite)
-
Pots and sterile potting mix
-
Greenhouse facilities with controlled temperature and humidity
Procedure:
-
Plant Propagation:
-
Grow healthy seedlings to a suitable age (e.g., 3 months for pepper plants).[13]
-
-
Treatment Application:
-
Prepare the fungicide solution according to the manufacturer's recommended rates for drench application (e.g., 0.25% solution of Nutri-Phite).[9]
-
Apply the solution as a soil drench to the treated group of plants.
-
Apply an equal volume of water to the control group.
-
-
Inoculation:
-
Incubation and Maintenance:
-
Maintain the plants in a greenhouse under conditions favorable for disease development (e.g., high soil moisture for root rot).
-
-
Disease Assessment:
-
At regular intervals, assess disease incidence (percentage of infected plants) and severity (using a rating scale, e.g., 0-5 where 0=healthy and 5=dead).
-
-
Data Analysis:
-
Compare the disease incidence and severity between the treated and control groups using appropriate statistical tests (e.g., ANOVA, t-test).
-
Visualizing the Mechanisms and Workflows
To better understand the complex interactions and processes involved in the development and application of this compound fungicides, the following diagrams are provided.
Caption: Dual mode of action of this compound as a fungicide.
Caption: Workflow for evaluating this compound-based fungicides.
Conclusion
This compound represents a unique and valuable class of fungicides in modern agriculture. Its dual mode of action, combining direct pathogen inhibition with the stimulation of the plant's own defense systems, provides robust and durable disease control. The protocols and data presented in these application notes offer a foundation for researchers and drug development professionals to further explore and optimize the use of this compound in developing novel and effective agrochemical solutions. Careful consideration of application timing, concentration, and integration with other disease management practices will be key to maximizing its benefits and ensuring its long-term sustainability as a crop protection tool.
References
- 1. Fungicidal Activity and Nutritional Value of this compound | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 2. rd2.co.nz [rd2.co.nz]
- 3. Page loading... [guidechem.com]
- 4. extension.psu.edu [extension.psu.edu]
- 5. youtube.com [youtube.com]
- 6. ROS and Oxidative Response Systems in Plants Under Biotic and Abiotic Stresses: Revisiting the Crucial Role of Phosphite Triggered Plants Defense Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphate‐induced resistance to pathogen infection in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kauriprotection.co.nz [kauriprotection.co.nz]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. hilo.hawaii.edu [hilo.hawaii.edu]
- 12. gaharujinkou.com [gaharujinkou.com]
- 13. mdpi.com [mdpi.com]
- 14. The Effect Of this compound On Plant Immune Response | i3L University - Learning Resources Center [lrc.i3l.ac.id]
Application Notes and Protocols: Detailed Procedure for Phosphorous Acid Titration with NaOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorous acid (H₃PO₃), also known as phosphonic acid, is a diprotic acid, a characteristic that is crucial to understand for its accurate quantification.[1][2][3][4] Unlike triprotic phosphoric acid (H₃PO₄), one of the hydrogen atoms in this compound is directly bonded to the central phosphorus atom and is not readily ionizable in aqueous solutions.[1][4] Therefore, it only donates two protons in a stepwise manner. This application note provides a detailed procedure for the determination of this compound concentration through titration with a standardized sodium hydroxide (B78521) (NaOH) solution.
The two dissociation steps of this compound are characterized by the following equilibria:
H₃PO₃ + H₂O ⇌ H₂PO₃⁻ + H₃O⁺ (pKa₁ ≈ 1.3) H₂PO₃⁻ + H₂O ⇌ HPO₃²⁻ + H₃O⁺ (pKa₂ ≈ 6.7)[1][5]
Due to the significant difference between the two pKa values, the titration of this compound with a strong base like NaOH will exhibit two distinct equivalence points. However, the first equivalence point occurs at a very low pH, making its detection with a colorimetric indicator challenging. The second equivalence point, however, provides a clear and accurate endpoint for the determination of the total concentration of the acid.
Principle of the Method
The titration is based on the neutralization reaction between the weak diprotic acid (this compound) and a strong base (sodium hydroxide). The reaction proceeds in two stages. By monitoring the pH of the solution as the NaOH is added, a titration curve can be generated. The equivalence points, where the moles of NaOH added are stoichiometrically equal to the moles of the acidic protons, are identified as the points of steepest pH change.
For the determination of the total concentration of this compound, the second equivalence point is typically used. At this point, two moles of NaOH have reacted with one mole of H₃PO₃:
H₃PO₃ + 2 NaOH → Na₂HPO₃ + 2 H₂O
Data Presentation
The following table presents theoretical data for the potentiometric titration of 25.0 mL of 0.1 M this compound with 0.1 M sodium hydroxide. This data can be used to plot a titration curve and identify the equivalence points.
| Volume of 0.1 M NaOH (mL) | pH |
| 0.0 | 1.50 |
| 5.0 | 1.70 |
| 10.0 | 2.05 |
| 12.5 | 2.30 |
| 20.0 | 3.10 |
| 24.0 | 4.15 |
| 25.0 | 4.50 (First Equivalence Point) |
| 26.0 | 4.85 |
| 30.0 | 6.10 |
| 37.5 | 6.70 (pKa₂) |
| 45.0 | 7.30 |
| 49.0 | 8.30 |
| 50.0 | 9.50 (Second Equivalence Point) |
| 51.0 | 10.70 |
| 55.0 | 11.69 |
| 60.0 | 12.05 |
Experimental Protocols
This section provides detailed methodologies for the preparation of reagents and the titration procedure.
Reagent and Equipment Preparation
4.1.1. Reagents:
-
This compound (H₃PO₃) Solution (approx. 0.1 M):
-
Accurately weigh approximately 2.05 g of solid this compound (molecular weight: 82.00 g/mol ).
-
Dissolve it in deionized water in a 250 mL volumetric flask.
-
Make up the solution to the mark with deionized water and mix thoroughly.
-
-
Standardized Sodium Hydroxide (NaOH) Solution (0.1 M):
-
Prepare a solution of approximately 0.1 M NaOH by dissolving 4.0 g of NaOH pellets in 1 L of deionized water.
-
Standardize the NaOH solution against a primary standard, such as potassium hydrogen phthalate (B1215562) (KHP).
-
-
Indicator Solutions:
-
Thymolphthalein (B86794): Dissolve 0.1 g of thymolphthalein in 100 mL of ethanol.
-
Phenolphthalein (B1677637): Dissolve 0.1 g of phenolphthalein in 100 mL of 95% ethanol.
-
-
pH Meter Calibration Buffers:
-
Standard buffer solutions of pH 4.00, 7.00, and 10.00.
-
4.1.2. Equipment:
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
50 mL burette, Class A
-
25 mL volumetric pipette, Class A
-
250 mL beakers
-
250 mL volumetric flask
-
Analytical balance
Titration Procedure
4.2.1. Potentiometric Titration:
-
Pipette 25.0 mL of the prepared this compound solution into a 250 mL beaker.
-
Add approximately 50 mL of deionized water to ensure the pH electrode is sufficiently immersed.
-
Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
-
Calibrate the pH meter using the standard buffer solutions (pH 4.00, 7.00, and 10.00).
-
Immerse the calibrated pH electrode in the this compound solution, ensuring the bulb is fully covered and does not come into contact with the stir bar.
-
Fill the burette with the standardized 0.1 M NaOH solution and record the initial volume.
-
Begin the titration by adding the NaOH solution in small increments (e.g., 1.0 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
As the pH begins to change more rapidly , decrease the increment volume (e.g., to 0.1 mL) to accurately determine the equivalence points.
-
Continue adding the titrant well past the second equivalence point (around pH 11-12).
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis) to obtain the titration curve. Determine the volume of NaOH at the second equivalence point from the inflection point of the curve. A first or second derivative plot can be used for a more precise determination.
4.2.2. Indicator Titration:
-
Pipette 25.0 mL of the this compound solution into a 250 mL Erlenmeyer flask.
-
Add approximately 50 mL of deionized water.
-
Add 2-3 drops of thymolphthalein or phenolphthalein indicator.
-
Titrate with the standardized 0.1 M NaOH solution while constantly swirling the flask.
-
The endpoint is reached when the solution shows a persistent faint blue (thymolphthalein) or pink (phenolphthalein) color. Record the final volume of NaOH added.
-
Repeat the titration at least two more times to ensure reproducibility.
Calculations
The concentration of the this compound solution can be calculated using the volume of NaOH required to reach the second equivalence point.
Molarity of H₃PO₃ (M) = (Molarity of NaOH × Volume of NaOH at 2nd EP) / (2 × Volume of H₃PO₃)
Where:
-
Molarity of NaOH is the standardized concentration of the sodium hydroxide solution.
-
Volume of NaOH at 2nd EP is the volume of NaOH in liters required to reach the second equivalence point.
-
Volume of H₃PO₃ is the initial volume of the this compound solution in liters.
Mandatory Visualization
Caption: Workflow for the potentiometric titration of this compound with NaOH.
References
Application Notes and Protocols for the Analysis of Phosphorous Acid by 31P NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorous acid (H₃PO₃), and its corresponding salts, the phosphites, are compounds of significant interest across various scientific disciplines, including in the synthesis of pharmaceuticals and agrochemicals. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ³¹P NMR, offers a powerful and direct method for the qualitative and quantitative analysis of these compounds. The ³¹P nucleus boasts a 100% natural abundance and a wide chemical shift range, leading to spectra with high resolution and minimal background interference.[1] This application note provides a detailed protocol for the analysis of this compound using ³¹P NMR spectroscopy, covering sample preparation, spectral acquisition, and data analysis for both qualitative and quantitative assessments.
Principle of ³¹P NMR for this compound Analysis
This compound exists in a tautomeric equilibrium, with the predominant form being phosphonic acid, HPO(OH)₂, which possesses one direct P-H bond. This structural feature is key to its characteristic ³¹P NMR spectrum. The phosphorus-31 nucleus is spin-active (I=½), and when placed in a strong magnetic field, it can absorb radiofrequency energy at a specific resonance frequency. This frequency is highly sensitive to the local electronic environment of the phosphorus atom, providing information about its oxidation state, bonding, and stereochemistry. In a proton-coupled ³¹P NMR spectrum, the signal for this compound will appear as a doublet due to coupling with the directly attached proton. For quantitative analysis, proton decoupling is often employed to produce a singlet, simplifying the spectrum and improving the signal-to-noise ratio.
Experimental Protocols
Qualitative Analysis Protocol
This protocol is designed to identify the presence of this compound and its primary impurities.
1. Sample Preparation:
-
Weigh approximately 20-50 mg of the this compound sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a glass wool plug into a clean NMR tube.
2. NMR Instrument Setup and Referencing:
-
Use 85% phosphoric acid (H₃PO₄) as an external reference standard, setting its chemical shift to 0 ppm.[2] This can be done by preparing a sealed capillary of 85% H₃PO₄ and placing it inside the NMR tube or by running a separate reference sample.
3. Data Acquisition (Proton-Coupled):
-
Pulse Program: A standard one-pulse sequence (zg).
-
Number of Scans (NS): 16-64 (adjust as needed for adequate signal-to-noise).
-
Relaxation Delay (D1): 2-5 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): A range of approximately -50 to 50 ppm is typically sufficient to observe this compound and its common impurities.
4. Data Processing and Interpretation:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Identify the characteristic doublet for this compound. The chemical shift is influenced by the solvent and pH.
-
Look for other signals that may indicate the presence of impurities such as phosphoric acid (a singlet around 0 ppm) or other phosphorus-containing species.
Quantitative Analysis (qNMR) Protocol
This protocol is for the accurate determination of the purity of a this compound sample or its concentration in a mixture. It employs an internal standard for quantification.
1. Selection and Preparation of Internal Standard:
-
Choose an internal standard that has a single ³¹P resonance that does not overlap with the analyte or impurity signals. A suitable, stable, and commercially available standard is recommended. For this protocol, we will use triphenyl phosphate (B84403) (TPP) .
-
Accurately weigh a known amount of the internal standard.
-
Prepare a stock solution of the internal standard in a class A volumetric flask using the chosen deuterated solvent.
2. Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in a precise volume of the internal standard stock solution in a clean vial.
-
Transfer the final solution to a 5 mm NMR tube.
3. NMR Instrument Setup and Referencing:
-
As with the qualitative analysis, reference the spectrum to an external 85% phosphoric acid standard at 0 ppm.
4. Data Acquisition (Proton-Decoupled):
-
Pulse Program: An inverse-gated decoupling sequence (e.g., zgig on Bruker instruments) must be used to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.[3]
-
Number of Scans (NS): 64-256 (a higher number of scans is generally required for good signal-to-noise in qNMR).
-
Relaxation Delay (D1): This is a critical parameter for accurate quantification. The delay should be at least 5-7 times the longest spin-lattice relaxation time (T₁) of any phosphorus nucleus in the sample (both analyte and standard). While the specific T₁ of this compound can vary, a conservative delay of 30 seconds is recommended for accurate quantification without performing a T₁ measurement. For many phosphorus compounds, T1 values can range from approximately 1 to 6 seconds.[4][5]
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): As per the qualitative analysis.
5. Data Processing and Analysis:
-
Apply a Fourier transform, phase, and baseline correct the spectrum.
-
Carefully integrate the signal for this compound and the signal for the internal standard.
-
Calculate the purity or concentration of this compound using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I_analyte = Integral of the this compound signal
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of phosphorus nuclei in the internal standard (1 for TPP)
-
N_analyte = Number of phosphorus nuclei in the analyte (1 for this compound)
-
M_analyte = Molar mass of this compound (82.00 g/mol )
-
M_IS = Molar mass of the internal standard (326.28 g/mol for TPP)
-
m_IS = Mass of the internal standard
-
m_analyte = Mass of the this compound sample
-
Purity_IS = Purity of the internal standard
-
Data Presentation
Table 1: Typical ³¹P NMR Data for this compound and Common Impurities
| Compound | Structure | Typical Chemical Shift (δ) ppm | Multiplicity (Proton-Coupled) |
| This compound | HPO(OH)₂ | +4 to +10 | Doublet |
| Phosphoric Acid | PO(OH)₃ | ~0 | Singlet |
| Pyrophosphoric Acid | P₂O₃(OH)₄ | -5 to -15 | Singlet |
| Phosphonate Esters | R-PO(OR')₂ | +15 to +30 | Varies |
Note: Chemical shifts are dependent on solvent, concentration, and pH.
Table 2: Recommended Parameters for Quantitative ³¹P NMR of this compound
| Parameter | Recommended Value | Rationale |
| Pulse Program | Inverse-gated decoupling | Suppresses NOE for accurate integration.[3] |
| Relaxation Delay (D1) | ≥ 30 seconds | Ensures full relaxation of all phosphorus nuclei for accurate quantification. |
| Number of Scans (NS) | 64-256 | Provides adequate signal-to-noise for precise integration. |
| Internal Standard | Triphenyl Phosphate (TPP) | Stable, single resonance, and commercially available in high purity. |
| Reference | External 85% H₃PO₄ | Standard reference for ³¹P NMR.[2] |
Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative ³¹P NMR analysis of this compound.
Caption: Workflow for quantitative ³¹P NMR analysis.
Tautomeric Equilibrium of this compound
The following diagram illustrates the tautomeric equilibrium of this compound, with the phosphonic acid form being the major species observed in the ³¹P NMR spectrum.
Caption: Tautomeric forms of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 3. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 4. An examination of spin-lattice relaxation times for analysis of soil and manure extracts by liquid state phosphorus-31 nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mri-q.com [mri-q.com]
Synthesis of α-Aminophosphonic Acids Using Phosphorous Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Aminophosphonic acids are a class of organophosphorus compounds that serve as structural analogs of α-amino acids, where a tetrahedral phosphonic acid group replaces the planar carboxylic acid moiety.[1] This structural alteration imparts unique biochemical properties, making them a focal point in medicinal chemistry and drug development. They are recognized for their potential as enzyme inhibitors, with applications as anticancer agents, antibiotics, and herbicides.[2][3] One of the most direct and efficient methods for their synthesis is the one-pot, three-component reaction involving an amine, a carbonyl compound, and phosphorous acid or its dialkyl esters. This document provides detailed application notes and protocols for the synthesis of α-aminophosphonic acids, with a focus on methods utilizing this compound and its derivatives.
Core Synthesis Methodologies
The synthesis of α-aminophosphonic acids is predominantly achieved through two key named reactions: the Kabachnik-Fields reaction and the Moedritzer-Irani reaction. Both are powerful multicomponent reactions known for their efficiency and atom economy.[1]
The Kabachnik-Fields Reaction
The Kabachnik-Fields reaction is a three-component condensation of a primary or secondary amine, a carbonyl compound (aldehyde or ketone), and a hydrophosphoryl compound, most commonly a dialkyl phosphite (B83602) (an ester of this compound).[4][5] The reaction is versatile and can be conducted under various conditions, including catalyst-free, with acid or base catalysis, or under microwave irradiation.[6]
The Moedritzer-Irani Reaction
The Moedritzer-Irani reaction is a variation of the Mannich-type reaction that directly employs this compound (H₃PO₃) as the phosphorus source, typically with an amine and formaldehyde.[7][8] This method is particularly relevant for the synthesis of aminomethylphosphonic acids and their derivatives.
Reaction Mechanisms
The mechanism of these three-component reactions can proceed through two primary pathways, largely dependent on the nature of the reactants, especially the basicity of the amine.[1][4]
-
Imine Pathway: This pathway is favored for weakly basic amines, such as anilines. The amine and the carbonyl compound first condense to form an imine (Schiff base). Subsequent nucleophilic addition of the phosphorous species (dialkyl phosphite or this compound) to the imine C=N double bond yields the α-aminophosphonate.[4][5]
-
α-Hydroxyphosphonate Pathway: For more basic alkylamines, the reaction may proceed through the initial formation of an α-hydroxyphosphonate from the reaction of the carbonyl compound and the phosphite. This intermediate is then subjected to nucleophilic substitution by the amine to afford the final product.[4]
Diagrams
Caption: Alternative mechanistic pathways for the Kabachnik-Fields reaction.
Caption: General experimental workflow for the synthesis of α-aminophosphonic acids.
Experimental Protocols
Protocol 1: Moedritzer-Irani Reaction for α-Aminophosphonic Acids (Microwave-Assisted)
This protocol describes the synthesis of α-aminophosphonic acids using this compound, an amine, and an aldehyde under microwave irradiation, which often leads to shorter reaction times and good yields.[9]
Materials:
-
Amine (e.g., 4-chlorophenylhydrazine)
-
Aldehyde (e.g., benzaldehyde)
-
This compound (H₃PO₃)
-
Hydrochloric acid (HCl)
-
Water
Procedure:
-
In a microwave-safe reaction vessel, dissolve the amine (1 equivalent) in a minimal amount of water containing a catalytic amount of hydrochloric acid.
-
Add the aldehyde (1 equivalent) to the solution and stir for 5 minutes at room temperature.
-
Add this compound (1 equivalent) to the mixture.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power (e.g., 240 W) for a specified time (e.g., 10-15 minutes).[7] The reaction temperature should be monitored and controlled.
-
After irradiation, allow the vessel to cool to room temperature.
-
Cool the resulting solution in an ice bath to induce crystallization of the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol (B145695)/water).
Protocol 2: Kabachnik-Fields Reaction for Diethyl α-Aminophosphonates (Catalyst-Free, Solvent-Free)
This protocol details a solvent-free approach, which is environmentally friendly and simplifies the work-up procedure.
Materials:
-
Aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde) (1.0 mmol)
-
Amine (e.g., p-bromoaniline) (1.0 mmol)
-
Diethyl phosphite ((C₂H₅O)₂P(O)H) (1.0 mmol)
Procedure:
-
In a round-bottom flask, mix the aldehyde (1.0 mmol), amine (1.0 mmol), and diethyl phosphite (1.0 mmol).
-
Stir the mixture at a specified temperature (e.g., 50-80 °C) for the required time (e.g., 2-4 hours).
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is often a solid or a viscous oil.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield the pure α-aminophosphonate.
Data Presentation
The yields of α-aminophosphonic acids and their esters are highly dependent on the substrates and reaction conditions. Below are tables summarizing representative data from the literature.
Table 1: Synthesis of α-Aminophosphonates via Moedritzer-Irani Reaction [7][9]
| Amine | Carbonyl Compound | P-Source | Conditions | Yield (%) |
| 4-Chlorophenylhydrazine | Benzaldehyde | H₃PO₃ | Microwave | Good |
| 4-Chlorophenylhydrazine | 4-Hydroxybenzaldehyde | H₃PO₃ | Microwave | Good |
| Hexamethylenediamine | Formaldehyde | H₃PO₃ | Microwave (240W, 12 min) | 62 |
| Polyethylenimine | Formaldehyde | H₃PO₃ | Microwave | - |
Note: "Good" yields are reported in the source without specific percentages.
Table 2: Synthesis of Diethyl α-Aminophosphonates via Kabachnik-Fields Reaction
| Aldehyde | Amine | Catalyst | Solvent | Time (h) | Yield (%) | Ref. |
| Benzaldehyde | Aniline | None | None | 2 | 92 | [6] |
| 4-Cl-Benzaldehyde | Aniline | None | None | 2.5 | 95 | [6] |
| 4-MeO-Benzaldehyde | Aniline | None | None | 3 | 90 | [6] |
| 3,4,5-Trimethoxybenzaldehyde | p-Bromoaniline | BF₃·Et₂O (10 mol%) | None | 0.5 | 81.2 | [3] |
| 3,4,5-Trimethoxybenzaldehyde | m-Bromoaniline | BF₃·Et₂O (10 mol%) | None | 0.5 | 83.5 | [3] |
Conclusion
The synthesis of α-aminophosphonic acids using this compound and its dialkyl esters provides a robust and versatile platform for accessing these important amino acid analogs. The Moedritzer-Irani and Kabachnik-Fields reactions, particularly when optimized with microwave assistance or under solvent-free conditions, offer efficient, environmentally conscious, and high-yielding routes to these target molecules. The choice of reaction pathway and conditions can be tailored based on the specific substrates and desired outcomes, making these methods highly valuable for researchers in drug discovery and development.
References
- 1. Kabachnik-Fields Reaction [organic-chemistry.org]
- 2. Study on a new synthesis approach of glyphosate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]
- 6. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Direct Synthesis of α-Aminomethylphosphonic Acids. Mannich-Type Reactions with Orthothis compound | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Phosphorous Acid in the Preparation of Flame Retardants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of phosphorous acid and its derivatives in the synthesis of flame retardants for various polymer systems. This document includes detailed experimental protocols, quantitative performance data, and visualizations of key chemical pathways and mechanisms.
Introduction to this compound-Based Flame Retardants
This compound (H₃PO₃) and its esters, known as phosphonates, are versatile precursors for creating effective halogen-free flame retardants. These compounds can be incorporated into polymers either as additives or as reactive components that become part of the polymer backbone. Their flame retardant action is primarily achieved through two mechanisms:
-
Condensed-Phase Mechanism: Upon heating, phosphorus-containing compounds can decompose to form phosphoric acid and polyphosphoric acid. These act as catalysts to promote the dehydration and charring of the polymer. The resulting char layer insulates the underlying material from heat and oxygen, preventing further combustion.
-
Gas-Phase Mechanism: Volatile phosphorus-containing radicals (e.g., PO•) can be released into the gas phase during combustion. These radicals act as scavengers, interrupting the chain reactions of flammable gases and inhibiting the flame.
The choice of synthesis route and the specific chemical structure of the resulting flame retardant dictate its mechanism of action and its compatibility with different polymer systems.
Synthesis of this compound-Based Flame Retardants
Several synthetic routes can be employed to prepare flame retardants from this compound and its derivatives. Key methods include the synthesis of phosphonates and phosphorus-containing polyols.
Synthesis of Phosphonates
Phosphonates are organophosphorus compounds characterized by a C-PO(OR)₂ group. They can be synthesized from this compound through various reactions, including the Pudovik and Kabachnik-Fields reactions.
2.1.1. Pudovik Reaction: Synthesis of α-Hydroxyphosphonates
The Pudovik reaction involves the addition of a dialkyl phosphite (B83602) (an ester of this compound) to an aldehyde or ketone, typically catalyzed by a base, to form an α-hydroxyphosphonate. These can be used as reactive flame retardants in polymers like polyurethanes.
Experimental Protocol: Synthesis of P,P,P′,P′-tetraisopropyl(1,4-phenylenebis(hydroxymethylene))bis(phosphonate)
This protocol is adapted from the synthesis of bis-α-hydroxyphosphonates, which are precursors for flame-retardant polyurethanes.
Materials:
-
Diisopropyl phosphonate (B1237965)
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Distilled water
-
Magnesium sulfate
Procedure:
-
Dissolve terephthalaldehyde (5 mmol) and diisopropyl phosphonate (10 mmol) in 10 mL of tetrahydrofuran.
-
Add triethylamine (3.6 mmol, 0.5 mL) to the solution with stirring.
-
Continue stirring for 12 hours under ambient conditions.
-
Remove the volatile components under reduced pressure to obtain a pale-yellow oil.
-
Dissolve the oil in 20 mL of diethyl ether and wash with distilled water (2 x 5 mL).
-
Dry the organic layer over magnesium sulfate, filter, and concentrate to yield the crude product.
-
Recrystallize the crude material from methanol (B129727) to obtain colorless crystals of the final product.
2.1.2. Kabachnik-Fields Reaction: Synthesis of α-Aminophosphonates
The Kabachnik-Fields reaction is a three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite to produce an α-aminophosphonate. These compounds can introduce both phosphorus and nitrogen into a polymer, leveraging the synergistic flame-retardant effects of these elements.
Experimental Protocol: General Synthesis of α-Aminophosphonates
This generalized protocol is based on the principles of the Kabachnik-Fields reaction.
Materials:
-
Aldehyde or ketone (1 equivalent)
-
Amine (primary or secondary) (1 equivalent)
-
Dialkyl phosphite (1 equivalent)
-
Solvent (e.g., toluene, ethanol, or solvent-free)
-
Catalyst (optional, e.g., a Lewis acid like BF₃·OEt₂)
Procedure:
-
In a round-bottom flask, mix the aldehyde/ketone, amine, and dialkyl phosphite in the chosen solvent or under solvent-free conditions.
-
If using a catalyst, add it to the mixture.
-
Heat the reaction mixture with stirring. The reaction temperature and time will vary depending on the specific reactants (e.g., 80-100 °C for several hours).
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or NMR).
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
Synthesis of Phosphorus-Containing Polyols
Phosphorus-containing polyols can be synthesized and then incorporated as reactive flame retardants in the production of polyurethane foams. These polyols become a permanent part of the polymer network, which prevents migration of the flame retardant over time.
Experimental Protocol: Synthesis of a Phosphorus-Containing Polyol
This protocol is based on the synthesis of a reactive flame retardant polyol from phenylphosphonic acid and propylene (B89431) oxide. While not starting directly from this compound, it illustrates the creation of a phosphorus-based polyol for flame retardant applications.
Materials:
-
Phenylphosphonic acid
-
Propylene oxide
-
Catalyst (e.g., a tertiary amine)
-
Solvent (optional)
Procedure:
-
Charge the phenylphosphonic acid and catalyst into a reaction vessel.
-
Heat the mixture to the desired reaction temperature (e.g., 100-120 °C).
-
Slowly add propylene oxide to the mixture while maintaining the temperature.
-
After the addition is complete, continue to stir the mixture at the reaction temperature for several hours until the desired molecular weight and hydroxyl value are achieved.
-
Monitor the reaction progress by measuring properties such as acid value and viscosity.
-
Once the reaction is complete, cool the product to room temperature.
Performance Data of this compound-Based Flame Retardants
The effectiveness of flame retardants is evaluated using several standard tests, including the Limiting Oxygen Index (LOI) and the UL-94 vertical burn test. Thermogravimetric analysis (TGA) is used to assess the thermal stability and char-forming ability of the materials.
Table 1: Flame Retardant Performance of a Modified Polyacrylate Resin
Flame Retardant: Epoxy resin E-51 reacted with this compound, then used to prepare a modified poly-acrylate (EPPA-PA) resin.
| EPPA Content (wt%) | LOI (%) | UL-94 Rating |
| 0 | 19.5 | No Rating |
| 10.0 | 23.5 | No Rating |
| 20.0 | 25.6 | V-1 |
| 30.0 | 27.8 | V-0 |
Table 2: Flame Retardant Performance of Rigid Polyurethane Foam with a Phosphorus-Containing Polyol
Flame Retardant: A synthesized phosphorus-containing polyol (P-polyol).
| P-polyol in White Material (wt%) | LOI (%) | UL-94 Rating |
| 0 | 19.5 | No Rating |
| 10 | 20.8 | B2 |
| 20 | 22.1 | B2 |
| 30 | 23.5 | V-1 |
| 40 | 24.7 | V-0 |
Table 3: Thermal Stability of Rigid Polyurethane Foam with a Phosphorus-Containing Polyol
| Sample | T₅% (°C) | Tₘₐₓ (°C) | Char Residue at 600°C (%) |
| Neat RPUF | 265.3 | 315.7 | 18.25 |
| RPUF with 40% P-polyol | 230.1 | 290.5 | 25.08 |
Visualizations
Signaling Pathways and Experimental Workflows
Troubleshooting & Optimization
overcoming low yield in phosphonylation with phosphorous acid
Technical Support Center: Phosphonylation Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during phosphonylation reactions with phosphorous acid, specifically focusing on overcoming low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My phosphonylation reaction with this compound is resulting in a very low yield. What are the primary causes?
Low yields in phosphonylation reactions using this compound (H₃PO₃) or its H-phosphonate derivatives are common and can typically be attributed to several key factors:
-
Inadequate Activation: this compound and its mono- or diesters (H-phosphonates) are stable and not inherently reactive towards nucleophiles like alcohols.[1] They require activation by a condensing agent to proceed efficiently.
-
Reagent and Solvent Purity: The presence of water is detrimental. Water can react with the activating agent and the activated phosphorus intermediate, quenching the reaction and reducing the yield. All reagents and solvents must be anhydrous.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and stoichiometry of reagents play a critical role. These parameters often require careful optimization for each specific substrate.
-
Side Reactions: Undesired side reactions, such as the formation of pyrophosphonates or disproportionation of H-phosphonate diesters, can consume starting materials and complicate purification.[2]
-
Purification Challenges: The final phosphonic acid products are often highly polar and can be difficult to isolate from reaction byproducts and salts, leading to low isolated yields.[3][4]
Below is a troubleshooting workflow to diagnose potential issues systematically.
Caption: Troubleshooting workflow for low phosphonylation yield.
Q2: How do I properly activate this compound for the reaction?
Activation is crucial. Since H-phosphonates are not sufficiently electrophilic, a condensing or activating agent is required. The most common strategy involves using an acyl chloride, such as pivaloyl chloride (PvCl), in the presence of a base like pyridine.[1][5][6]
The reaction proceeds as follows:
-
The H-phosphonate is deprotonated by the base (pyridine).
-
The resulting phosphite (B83602) anion attacks the electrophilic carbonyl carbon of pivaloyl chloride.
-
This forms a highly reactive mixed anhydride (B1165640) intermediate, which is then readily attacked by the alcohol (nucleophile) to form the desired phosphonate (B1237965) diester.
Caption: General mechanism of H-phosphonate activation and reaction.
Q3: What are the recommended reaction conditions and how can I optimize them?
Optimization is key to improving yield. A systematic approach is recommended, focusing on solvent, stoichiometry, and temperature. For complex substrates like nucleosides, anhydrous pyridine or a mixture of dimethylformamide (DMF)/pyridine is often used.[1]
Table 1: Optimization Parameters for Phosphonylation
| Parameter | Range / Options | Rationale & Key Considerations |
| Solvent | Pyridine, DMF, Acetonitrile, Dichloromethane | Pyridine often acts as both solvent and catalyst.[1] The choice depends on substrate solubility and reactivity. Must be anhydrous. |
| Activating Agent | Pivaloyl Chloride (PvCl), Adamantanecarbonyl Chloride | Pivaloyl chloride is most common. Typically used in slight excess to ensure full activation.[2][5] |
| Equivalents of H-Phosphonate | 1.5 - 3.0 eq. | Using an excess of the phosphonylating reagent can drive the reaction to completion. |
| Equivalents of Activating Agent | 1.2 - 2.5 eq. | Stoichiometry should be optimized relative to the H-phosphonate and the alcohol. |
| Temperature | 0 °C to 40 °C | Initial activation is often performed at 0 °C to control reactivity, followed by warming to room temperature. |
| Reaction Time | 30 min - 12 h | Monitored by TLC or ³¹P NMR to determine completion and check for side products. |
Experimental Protocols
Protocol 1: General Procedure for Phosphonylation of a Primary Alcohol
This protocol outlines a general method for the phosphonylation of a primary alcohol using diphenyl H-phosphonate as the phosphorus source, which is derived from this compound.
Materials:
-
Primary Alcohol (e.g., Benzyl Alcohol)
-
Diphenyl H-phosphonate (DPP)
-
Pivaloyl Chloride (PvCl)
-
Anhydrous Pyridine
-
Anhydrous Toluene (B28343)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) Gel for column chromatography
Procedure:
-
Anhydrous Conditions: The primary alcohol (1.0 mmol) is made anhydrous by co-evaporation with anhydrous toluene (2 x 5 mL) and then dried under high vacuum for at least 2 hours.
-
Reaction Setup: The dried alcohol is dissolved in anhydrous pyridine (10 mL) in a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen). The solution is cooled to 0 °C in an ice bath.
-
Reagent Addition: Diphenyl H-phosphonate (1.5 mmol, 1.5 eq.) is added to the solution. Pivaloyl chloride (1.3 mmol, 1.3 eq.) is then added dropwise over 5 minutes with vigorous stirring.
-
Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The reaction is monitored by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) until the starting alcohol is consumed (typically 2-4 hours).
-
Workup: The reaction is quenched by the slow addition of water (5 mL). The mixture is diluted with DCM (20 mL) and washed successively with saturated NaHCO₃ solution (2 x 15 mL) and brine (15 mL).
-
Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude residue is purified by silica gel column chromatography to yield the desired diphenyl phosphonate product.
-
Deprotection (Optional): If the phosphonic acid is the final target, the phenyl protecting groups can be removed, for example, by catalytic hydrogenolysis using Adam's catalyst (PtO₂) and hydrogen.[3]
Q4: I am working with nucleosides and getting low yields. Is there a specific protocol I should follow?
Yes, phosphonylation of nucleosides requires special care due to the presence of multiple hydroxyl groups and their sensitivity. Protecting groups are essential. The following protocol is adapted for a 5'-OH protected nucleoside.
Protocol 2: Phosphonylation of a Protected Nucleoside at the 3'-OH Position
This procedure is based on methods used for synthesizing nucleoside H-phosphonates, which are precursors to many therapeutic agents.[1][5]
Materials:
-
5'-O-DMT protected nucleoside (0.5 mmol)
-
Diphenyl H-phosphonate (DPP, 1.25 mmol, 2.5 eq.)
-
Pivaloyl Chloride (PvCl, 0.75 mmol, 1.5 eq.)
-
Anhydrous Dimethylformamide (DMF) / Pyridine mixture (7:3 v/v)
-
Activated 4 Å molecular sieves
Procedure:
-
Anhydrous Nucleoside: The protected nucleoside is rendered anhydrous by co-evaporation with anhydrous pyridine (2 x 3 mL) and then anhydrous toluene (3 mL). It is then kept under high vacuum overnight.
-
Reaction Setup: The anhydrous nucleoside is dissolved in the DMF/Pyridine solvent system (5 mL) in a flame-dried flask under an inert atmosphere. Activated powdered 4 Å molecular sieves are added.
-
Reagent Addition: Diphenyl H-phosphonate is added, and the mixture is stirred for 20 minutes at room temperature.[1] The flask is then cooled to 0 °C.
-
Activation: Pivaloyl chloride is added dropwise, and the reaction is stirred at 0 °C for 1 hour, then at room temperature for an additional 2-3 hours. Progress is monitored via TLC or LC-MS.
-
Workup & Purification: The reaction is quenched with methanol (B129727) (1 mL) and the solvent is removed under high vacuum. The residue is redissolved in DCM and purified using silica gel chromatography, often with a gradient elution system (e.g., 0-5% methanol in DCM), to isolate the 3'-phosphonylated nucleoside.
Q5: How should I purify my final phosphonic acid product, which is very polar?
Purification of highly polar phosphonic acids is a significant challenge that can contribute to low isolated yields.[4] Standard silica gel chromatography is often ineffective.
Table 2: Purification Strategies for Phosphonic Acids
| Method | Description | Advantages | Disadvantages |
| Crystallization / Precipitation | The product is induced to crystallize or precipitate from a solution, often by adding an anti-solvent. | Can yield very pure material. Scalable. | Product may not crystallize easily. Can be time-consuming. |
| Reverse-Phase Chromatography (RP-HPLC) | Separation is based on hydrophobicity. A polar mobile phase (e.g., water/acetonitrile with TFA) is used with a non-polar stationary phase (e.g., C18). | Excellent for highly polar compounds. High resolution.[3] | Limited to smaller scales (preparative HPLC). Can be expensive. |
| Ion-Exchange Chromatography | Separates molecules based on their net charge. Anion-exchange is typically used for acidic compounds like phosphonic acids. | Effective for separating charged molecules from neutral ones. Can handle aqueous solutions. | Requires specific resins and buffer systems. Can be complex to optimize. |
| Dialysis | Uses a semi-permeable membrane to separate the product from small molecules and salts. | Good for removing salts from large molecules. | Not suitable for small-molecule phosphonic acids. |
For many research-scale syntheses, preparative RP-HPLC is the method of choice for achieving high purity.[4]
References
- 1. A new approach to phosphorylation of nucleosides using oxyonium phosphobetaines as intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
purification of phosphorous acid from phosphoric acid contamination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of phosphorous acid from phosphoric acid contamination. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound contaminated with phosphoric acid?
A1: The primary methods for separating this compound from phosphoric acid are fractional crystallization and solvent extraction. The choice between these methods often depends on the scale of the purification, the initial concentration of the impurity, and the desired final purity.
Q2: Why is it important to control the water content during the purification process?
A2: Controlling the water content is crucial for the successful separation of phosphorous and phosphoric acids, particularly in crystallization methods. In many solvent-based crystallization procedures, a low water content (typically below 10%) is necessary to ensure the selective precipitation of this compound.[1] Excess water can increase the solubility of this compound and promote the co-crystallization of phosphoric acid, leading to a less effective purification.
Q3: What are the key safety precautions to take when handling mixtures of phosphorous and phosphoric acid?
A3: Both this compound and phosphoric acid are corrosive and can cause severe skin burns and eye damage.[2][3][4][5][6] When handling these acids, it is essential to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][4][6][7][8] Work should be conducted in a well-ventilated area or a fume hood to avoid inhaling any mists or vapors.[2][4][7][8] Always add acid to water slowly when diluting, never the other way around, to prevent a violent exothermic reaction. An emergency eyewash station and safety shower should be readily accessible.[7]
Q4: How can I determine the purity of my this compound after purification?
A4: The purity of the final product can be assessed using several analytical techniques. Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a powerful method for both identifying and quantifying the amounts of this compound and residual phosphoric acid in a sample.[9] Colorimetric methods, such as the phosphomolybdate blue method, can be adapted to quantify the concentration of phosphate (B84403) (from phosphoric acid) as an impurity.[10]
Troubleshooting Guides
Crystallization Issues
Q: My this compound is "oiling out" instead of crystallizing. What should I do?
A: "Oiling out," the formation of a liquid phase instead of solid crystals, can occur if the supersaturation level is too high or if the solution contains significant impurities that depress the melting point.[11][12]
-
Solution 1: Reduce Supersaturation. Try to decrease the rate of cooling or add a small amount of a suitable solvent to reduce the overall concentration.
-
Solution 2: Seeding. Introduce a small seed crystal of pure this compound to the supersaturated solution to induce crystallization.
-
Solution 3: Solvent System Adjustment. If using a mixed solvent system, you may need to adjust the ratio of the solvents to optimize the crystallization process.
Q: The crystallization is happening too quickly, trapping impurities. How can I slow it down?
A: Rapid crystallization can lead to the inclusion of mother liquor and impurities within the crystal lattice.
-
Solution: Slow down the cooling rate of your solution. A more gradual temperature decrease will allow for the formation of larger, purer crystals. You can also try using a slightly larger volume of solvent to ensure the solution is not overly saturated at the crystallization temperature.
Q: I am observing co-precipitation of phosphoric acid with my this compound crystals. How can I prevent this?
A: Co-precipitation is a common issue when the two acids have similar concentrations or when the solubility difference is not sufficiently exploited.
-
Solution 1: Adjust the Solvent. The choice of solvent is critical. Solvents like certain lower alkyl phosphates or phosphite (B83602) esters can enhance the solubility difference between the two acids.[1]
-
Solution 2: Control Water Content. As mentioned in the FAQs, minimizing the water content in the system can significantly reduce the solubility of this compound relative to phosphoric acid, thus minimizing co-precipitation.[1]
-
Solution 3: Optimize Temperature. Carefully controlling the final cooling temperature is crucial. Cooling to a temperature that is too low can induce the precipitation of phosphoric acid.
Solvent Extraction Issues
Q: An emulsion has formed between the aqueous and organic layers during extraction. How can I break it?
A: Emulsion formation is a common problem in liquid-liquid extractions, often caused by the presence of surfactants or high shear mixing.
-
Solution 1: Centrifugation. If the volume is manageable, centrifuging the mixture is often the most effective way to break an emulsion.[13]
-
Solution 2: Addition of Brine. Adding a saturated sodium chloride solution (brine) can increase the ionic strength of the aqueous phase, which often helps to break the emulsion.
-
Solution 3: Gentle Mixing. To prevent emulsion formation in the first place, use gentle swirling or rocking motions for mixing the phases instead of vigorous shaking.
Data Presentation
Solubility of Phosphorous and Phosphoric Acid in Various Solvents
| Solvent | This compound Solubility | Phosphoric Acid Solubility | Temperature (°C) |
| Water | 310 g/100 mL[14] | 548 g/100 mL[15][16] | 20 |
| Ethanol | Soluble[14] | Soluble[15] | 25 |
| Diethyl Ether | - | Soluble in 8 volumes of 3:1 ether:alcohol mixture[15] | 25 |
| Acetone | - | Limited solubility[17] | 25 |
| Toluene | - | Insoluble[18] | 25 |
| Hexane | - | Insoluble[18] | 25 |
| n-Butanol | - | Moderate solubility, increases with acid concentration[19][20] | 25 |
| Isoamyl Alcohol | - | Moderate solubility, increases with acid concentration[20] | 25 |
| Tributyl Phosphate (TBP) | - | Good extractant[20][21] | 25 |
| Methyl Isobutyl Ketone (MIBK) | - | Good extractant[21] | 25 |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Crystallization
This protocol is a general guideline and may require optimization based on the initial purity of the this compound.
Materials:
-
This compound contaminated with phosphoric acid
-
Tributyl phosphate (or another suitable lower alkyl phosphate)
-
Diethyl ether (for washing)
-
Beaker or Erlenmeyer flask
-
Heating plate with magnetic stirring
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In a beaker, combine the impure this compound with a minimal amount of water to form a concentrated solution. The water content should ideally be below 6% of the total mixture.[1]
-
Solvent Addition: Add tributyl phosphate to the mixture. The amount of solvent should be between 15% and 35% of the total mixture.[1]
-
Heating: Gently heat the mixture to approximately 85-90°F (29-32°C) with stirring until a clear, homogeneous solution is obtained.[1]
-
Cooling and Crystallization: Slowly cool the solution in an ice bath with gentle stirring. Seeding the solution with a few crystals of pure this compound can facilitate crystallization.[1]
-
Isolation: Once a significant amount of crystals has formed, collect them by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold diethyl ether to remove any adhering mother liquor containing phosphoric acid.[1]
-
Drying: Dry the purified this compound crystals in a desiccator under vacuum.
Protocol 2: Purity Analysis by ³¹P NMR Spectroscopy
Materials:
-
Purified this compound sample
-
Deuterated solvent (e.g., D₂O)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the purified this compound and dissolve it in a known volume of a suitable deuterated solvent in an NMR tube.
-
NMR Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. Phosphoric acid is typically used as an external standard and is assigned a chemical shift of 0 ppm.[9]
-
Data Analysis:
-
Phosphoric acid will typically appear as a sharp singlet around 0 ppm.
-
This compound will also appear as a distinct peak at a different chemical shift.
-
The relative integration of the peaks corresponding to this compound and phosphoric acid can be used to determine the purity of the sample.
-
Mandatory Visualization
Caption: Workflow for the purification and subsequent purity analysis of this compound.
Caption: Decision tree for troubleshooting common issues during the crystallization of this compound.
References
- 1. US3679374A - Separation of phosphorus acid from mixtures of phosphorus acid and phosphoric acid by crystallization - Google Patents [patents.google.com]
- 2. sds.simplot.com [sds.simplot.com]
- 3. chemos.de [chemos.de]
- 4. carlroth.com [carlroth.com]
- 5. shop-usa.enartis.com [shop-usa.enartis.com]
- 6. carlroth.com [carlroth.com]
- 7. trc-ag.com [trc-ag.com]
- 8. ictulsa.com [ictulsa.com]
- 9. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 10. nemi.gov [nemi.gov]
- 11. mt.com [mt.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. Phosphoric Acid | H3PO4 | CID 1004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Phosphoric acid - Wikipedia [en.wikipedia.org]
- 17. Phosphoric acid’s solubility in various solvents-enzymecode [en.enzymecode.com]
- 18. The solubility of phosphoric acid in different solvents-enzymecode [en.enzymecode.com]
- 19. openchemicalengineeringjournal.com [openchemicalengineeringjournal.com]
- 20. Study on the Purification Process of Phosphoric Acid Using Organic Solvents: A Case of Wet-process Phosphoric Acid Based On Karatau Phosphorites [openchemicalengineeringjournal.com]
- 21. gct.com.tn [gct.com.tn]
Technical Support Center: Managing the Instability of Aqueous Phosphorous Acid Solutions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing the inherent instability of aqueous phosphorous acid (H₃PO₃) solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary ways in which aqueous this compound solutions degrade?
A1: Aqueous this compound solutions are susceptible to two main degradation pathways:
-
Oxidation: In the presence of air (oxygen), this compound slowly oxidizes to phosphoric acid (H₃PO₄). This process can be influenced by factors such as pH, temperature, and the presence of metal ions. The oxidation of phosphite (B83602) to phosphate (B84403) is more likely to occur at a lower pH.[1]
-
Disproportionation: When heated, this compound can undergo disproportionation to yield phosphoric acid and highly toxic and explosive phosphine (B1218219) gas (PH₃).[2] This reaction typically occurs at temperatures above 180°C.[2]
Q2: What are the visible signs of this compound degradation?
A2: Often, the initial stages of degradation, particularly slow oxidation, do not present any visible signs. The solution may remain clear and colorless. Significant degradation through disproportionation at high temperatures can lead to the evolution of gas (phosphine). The most reliable way to assess degradation is through analytical techniques that can quantify the presence of the degradation product, phosphoric acid (phosphate).
Q3: How does pH affect the stability of my this compound solution?
A3: The pH of the solution can influence the rate of oxidation. Lower pH (more acidic conditions) can increase the rate of oxidation of phosphite to phosphate.[1] Therefore, maintaining a neutral or slightly alkaline pH may help to slow down this degradation pathway, although the inherent instability of this compound remains.
Q4: Can I store my aqueous this compound solution at room temperature?
A4: For short-term storage, room temperature is generally acceptable, provided the solution is in a tightly sealed container to minimize contact with air. For long-term stability, it is advisable to store the solution in a cool, dark place. Always monitor for any signs of degradation before use.
Q5: What materials are compatible with this compound solutions for storage and handling?
A5: this compound is corrosive.[2] Recommended container materials include polyethylene. Materials to avoid include stainless steel (Type 304), brass, and mild steel. It is crucial to consult chemical compatibility charts for specific plastics and elastomers.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results or Loss of Reagent Potency
You may be experiencing degradation of your this compound solution, leading to a lower concentration of the active species and an increased concentration of phosphoric acid.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Quantitative Data on this compound Degradation:
| Factor | Condition | Observation |
| Temperature | > 180°C | Disproportionation into phosphoric acid and phosphine.[2] |
| 180°C | Wet oxidation of phosphite to phosphate observed.[1] | |
| pH | pH 1.04 vs. 6.05 | Increased conversion of phosphite to phosphate at lower pH during wet oxidation.[1] |
| Oxygen | Presence of O₂ | Slow oxidation to phosphoric acid.[2] |
| Metal Ions | Presence of Fe(II) or Cu(II) | Can influence the rate of degradation of organophosphates, suggesting a potential catalytic role in this compound degradation.[3] |
Issue 2: Unexpected pH Shift in Buffered Solutions Containing this compound
Your buffered experimental system shows a pH drift over time, potentially affecting reaction kinetics or product stability.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for pH shifts.
Explanation: The oxidation of this compound (a diprotic acid) to phosphoric acid (a triprotic acid) introduces a stronger acid into the system, which can overwhelm the buffering capacity and cause a drop in pH.
Experimental Protocols
Protocol 1: Quantification of Phosphite and Phosphate by Ion Chromatography (IC)
This method allows for the separation and quantification of phosphite (from this compound) and phosphate (the degradation product).
Workflow for IC Analysis:
Caption: Workflow for IC analysis of phosphite and phosphate.
Methodology:
-
Sample Preparation:
-
Accurately dilute the aqueous this compound sample with deionized water to a concentration within the calibrated range of the instrument.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.[4]
-
-
Chromatographic Conditions (Example):
-
Instrument: High-Performance Ion Chromatograph with a suppressed conductivity detector.
-
Column: Anion exchange column suitable for organic acid analysis (e.g., Metrosep A Supp 5, 250mm x 4.0 mm, 5.0 µm).[5]
-
Eluent: A suitable buffer, such as a gluconate-borate buffer, to achieve separation of phosphite and phosphate.
-
Flow Rate: Typically 0.8 mL/min.[5]
-
Injection Volume: 20 µL.[5]
-
-
Calibration:
-
Prepare a series of standard solutions containing known concentrations of sodium phosphite and sodium phosphate.
-
Inject the standards to generate a calibration curve by plotting peak area against concentration for each analyte.
-
-
Analysis and Quantification:
-
Inject the prepared sample.
-
Identify the phosphite and phosphate peaks based on their retention times determined from the standard injections.
-
Integrate the peak areas for phosphite and phosphate in the sample chromatogram.
-
Calculate the concentration of each species in the original sample using the calibration curve and accounting for the dilution factor.
-
Protocol 2: Titrimetric Determination of this compound Concentration
This protocol provides a method for determining the concentration of this compound in a solution. As this compound is a diprotic acid, titration with a strong base like sodium hydroxide (B78521) will show two equivalence points.
Methodology:
-
Preparation:
-
Pipette a known volume of the this compound solution into an Erlenmeyer flask.
-
Dilute with deionized water.
-
Add a few drops of a suitable indicator. For the first equivalence point, methyl orange can be used, and for the second, thymolphthalein (B86794) is an option. Alternatively, a pH meter can be used to monitor the titration.
-
-
Titration:
-
Titrate the this compound solution with a standardized solution of sodium hydroxide (e.g., 0.1 M or 0.2 M) until the endpoint is reached, indicated by a color change of the indicator or an inflection point on the pH titration curve.
-
-
Calculation:
-
The reaction for the second equivalence point is: H₃PO₃ + 2NaOH → Na₂HPO₃ + 2H₂O.
-
Use the volume and concentration of the NaOH solution and the volume of the this compound sample to calculate the molarity of the this compound.
-
Note: This method determines the total acid concentration. If significant degradation to phosphoric acid has occurred, this will contribute to the titration, and chromatographic methods are recommended for accurate speciation.
References
Technical Support Center: Phosphorous Acid in Organic Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the common side reactions of phosphorous acid (H₃PO₃) in organic synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Unexpected Gas Evolution and Formation of a Metallic Precipitate
Question: During my reaction, which is heated, I observed unexpected gas evolution with a garlic-like odor, and a metallic precipitate formed on the flask. What is happening and how can I prevent this?
Answer:
This is a classic sign of the disproportionation of this compound. When heated, particularly at temperatures approaching 200°C, this compound can decompose into phosphoric acid and phosphine (B1218219) gas (PH₃).[1][2][3][4][5][6] Phosphine is a toxic gas with a characteristic garlic- or fish-like odor.
The metallic precipitate you are observing is likely due to the reduction of metal ions present in your reaction mixture by the phosphine gas or by the this compound itself, which is a good reducing agent.[7]
Troubleshooting Steps:
-
Temperature Control: Carefully monitor and control the reaction temperature. If possible, run the reaction at a lower temperature to minimize the rate of disproportionation.
-
Inert Atmosphere: The presence of oxygen can lead to the oxidation of phosphine, which can sometimes be pyrophoric. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is a good safety practice.
-
Alternative Reagents: If high temperatures are necessary for your transformation, consider if an alternative phosphorus source that is more thermally stable is suitable for your reaction.
-
Reaction Quenching: At the end of the reaction, it is important to quench any remaining this compound or phosphine. A common method is the slow and careful addition of an oxidizing agent like hydrogen peroxide or a dilute solution of a transition metal salt that can complex with phosphine. Always perform quenching in a well-ventilated fume hood.
Issue 2: Reduction of a Carbonyl Group Instead of the Desired Reaction
Question: I am attempting a reaction where this compound is a component of the reaction medium, but I am observing the reduction of my aromatic aldehyde/ketone to a hydrocarbon. Why is this happening?
Answer:
This compound, especially in the presence of an iodide source (like I₂ or NaI), can act as a reducing agent for aromatic carbonyl compounds, converting them to the corresponding hydrocarbons.[8] This is an undesired side reaction if you are aiming for a different transformation.
Troubleshooting Steps:
-
Avoid Iodide Sources: If your reaction protocol includes an iodide salt, consider if it is essential for the desired transformation. If not, its removal can prevent the reductive pathway.
-
Protecting Groups: If the carbonyl group is not the intended site of reaction, consider protecting it before introducing this compound. Common protecting groups for aldehydes and ketones include acetals and ketals.
-
Reaction Conditions: The reductive capacity of this compound can be temperature-dependent. Running the reaction at a lower temperature may disfavor the reduction pathway.
-
Alternative Phosphorus Source: If the reduction of the carbonyl group remains a persistent issue, exploring alternative phosphorus-containing reagents that are less reducing may be necessary.
Frequently Asked Questions (FAQs)
Q1: What are the main side products I should be aware of when using this compound?
A1: The most common side products are phosphoric acid (H₃PO₄) and phosphine (PH₃) due to disproportionation upon heating.[1][2][3][4][5][6] Depending on the other reagents present, you may also form various phosphonate (B1237965) esters if alcohols are present, or other organophosphorus compounds.
Q2: Can this compound react with amines in my reaction mixture?
A2: Yes, this compound can react with primary and secondary amines in the presence of an aldehyde (like formaldehyde) to form α-aminomethylphosphonates. This is known as the Moedritzer-Irani reaction.[9][10] If you have both amines and aldehydes in your reaction, this could be a significant side reaction.
Q3: I am using a phosphite (B83602) ester, not this compound. Do I still need to worry about similar side reactions?
A3: While phosphite esters are generally more stable to disproportionation, they can undergo other side reactions. For example, in the Pudovik reaction, which involves the addition of a dialkyl phosphite to an imine, side reactions can occur depending on the catalyst and reaction conditions.[11][12][13][14] It is also important to be aware that some reactions involving phosphite esters can be sensitive to water, which can hydrolyze the ester back to this compound.[15]
Q4: How should I properly quench a reaction containing this compound?
A4: Quenching should always be done cautiously in a well-ventilated fume hood. A common procedure is to cool the reaction mixture in an ice bath and slowly add an oxidizing agent like a dilute solution of hydrogen peroxide.[16] Alternatively, for small-scale reactions, pouring the reaction mixture into a large volume of water with vigorous stirring can dilute the this compound and dissipate heat.[17] If you suspect phosphine gas has been generated, using a bleach (sodium hypochlorite) scrubber to trap the vented gas is a recommended safety measure.
Q5: Are there any known incompatibilities of this compound with common organic functional groups?
A5: Besides the reactions mentioned above with carbonyls and amines, this compound is a reducing agent and can potentially react with other reducible functional groups, especially at elevated temperatures or in the presence of activators. It is advisable to consult the literature for the specific compatibility of this compound with the functional groups present in your starting materials under your proposed reaction conditions.
Data Summary
While comprehensive quantitative data on side product formation is often reaction-specific and not widely tabulated, the following table summarizes the key side reactions and their typical conditions.
| Side Reaction | Reactant(s) | Key Conditions | Common Side Product(s) |
| Disproportionation | This compound | Heating (approaching 200°C) | Phosphoric Acid, Phosphine (gas)[1][2][3][4][5][6] |
| Reduction of Aromatic Carbonyls | Aromatic Aldehyde/Ketone | Presence of an iodide source (e.g., I₂) | Corresponding Hydrocarbon[8] |
| Moedritzer-Irani Reaction | Amine, Aldehyde | Acidic conditions | α-aminomethylphosphonate[9][10] |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Quenching this compound
This protocol provides a general guideline for safely quenching residual this compound at the end of a reaction.
Materials:
-
Reaction mixture containing this compound
-
Ice bath
-
Saturated aqueous sodium bicarbonate solution
-
Appropriate organic solvent for extraction
-
Separatory funnel
-
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves
Procedure:
-
Cool the reaction flask to 0°C using an ice bath.
-
Slowly and carefully add saturated aqueous sodium bicarbonate solution dropwise to the reaction mixture with vigorous stirring. Be aware of potential gas evolution (CO₂).
-
Continue the addition until the pH of the aqueous layer is neutral to slightly basic (pH 7-8).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Diagram of Quenching Workflow:
Signaling Pathways and Logical Relationships
Diagram: Troubleshooting Logic for Unexpected Reduction
This diagram illustrates the decision-making process when an unexpected reduction of a functional group is observed in a reaction involving this compound.
References
- 1. quora.com [quora.com]
- 2. Give the disproportionation reaction of h3po3. [extramarks.com]
- 3. quora.com [quora.com]
- 4. Phosphine - Wikipedia [en.wikipedia.org]
- 5. gauthmath.com [gauthmath.com]
- 6. nagwa.com [nagwa.com]
- 7. Phosphine synthesis by reduction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Pudovik Reaction Catalyzed by Tertiary Phosphines | Bentham Science [eurekaselect.com]
- 12. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pudovik reaction - Wikipedia [en.wikipedia.org]
- 15. Water determines the products: an unexpected Brønsted acid-catalyzed PO–R cleavage of P(iii) esters selectively producing P(O)–H and P(O)–R compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. kgroup.du.edu [kgroup.du.edu]
- 17. researchgate.net [researchgate.net]
optimizing temperature for reactions involving phosphorous acid
Welcome to the technical support center for optimizing reactions involving phosphorous acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting common issues and answering frequently asked questions related to temperature optimization in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the thermal stability of this compound (H₃PO₃)?
A1: this compound is a white crystalline solid with a melting point of approximately 73.6°C.[1] It is thermally stable at moderate temperatures but undergoes disproportionation upon heating. At 200°C, it decomposes to form phosphoric acid (H₃PO₄) and phosphine (B1218219) (PH₃) gas.[1] Another source suggests this decomposition occurs at temperatures above 190°C.[2] This reaction is a key consideration when designing experiments at elevated temperatures.
Q2: How does temperature affect the use of this compound as a reducing agent?
A2: Both this compound and its deprotonated forms (phosphites) are effective reducing agents.[1] The rate of reduction generally increases with temperature. For instance, when reducing mercuric chloride with this compound, a white precipitate of mercurous chloride forms in the cold. Upon heating, the reduction proceeds further to yield metallic mercury.[1] However, it's crucial to balance the increased reaction rate with the risk of disproportionation at temperatures approaching 200°C.
Q3: What is the optimal temperature for esterification reactions involving this compound or its derivatives (phosphonic acids)?
A3: The optimal temperature for esterification depends on the specific reaction and desired product.
-
As a Catalyst: When used as a catalyst for the direct esterification of phenols with carboxylic acids, a temperature range of 100°C to 250°C is employed, with a preferred range of 180°C to 240°C.[3]
-
Phosphonate (B1237965) Ester Synthesis: In the synthesis of phosphonate esters, temperature can be used to control the degree of esterification. For the reaction of butylphosphonic acid with triethyl orthoacetate, monoesters are the exclusive product at 30°C. As the temperature is increased towards 100°C, selectivity shifts significantly towards the diester product.[4][5]
Q4: Are there specific temperature recommendations for synthesizing phosphites?
A4: Yes. For example, in the production of diethyl phosphite (B83602) from the reaction of this compound with triethyl phosphite, the process is typically conducted at a temperature between 60°C and 150°C. The reaction is exothermic, and a preferred temperature range for control and optimal yield is 90°C to 110°C.[6]
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Reaction
| Potential Cause | Troubleshooting Step |
| Reaction temperature is too low. | For many reactions, such as reductions or esterifications, higher temperatures increase the reaction rate. Gradually increase the reaction temperature in increments of 5-10°C, monitoring for product formation and potential side reactions. For sluggish reactions below 75°C in phosphite synthesis, increasing the temperature to the 90-110°C range is recommended.[6] |
| Reversible reaction equilibrium. | In reactions like the Abramov addition of phosphites to carbonyls, the initial addition can be reversible at mild temperatures. Facilitating the forward reaction may require higher temperatures or pressure to promote the subsequent, less reversible alkyl group transfer step.[7] |
| Insufficient catalyst activity. | If using this compound as a catalyst, ensure the temperature is within the effective range (e.g., 180°C - 240°C for phenol (B47542) esterification) to achieve a sufficient catalytic rate.[3] |
Issue 2: Product Decomposition or Undesired Side Products
| Potential Cause | Troubleshooting Step |
| Reaction temperature is too high, causing disproportionation. | If your reaction is conducted near or above 200°C, this compound can decompose into phosphoric acid and phosphine.[1] This is a common issue. Reduce the reaction temperature and consider using a catalyst or a more reactive reagent to allow for lower temperature conditions. |
| Thermal decomposition of the desired product. | Phosphonate esters can be sensitive to high temperatures. If you observe discoloration (e.g., a solution turning black) during purification by distillation, it is likely decomposition.[8] Switch to vacuum distillation to lower the boiling point and avoid thermal degradation. |
| Formation of pyrophosphonates. | In the esterification of phosphonic acids at elevated temperatures, stable pyrophosphonate intermediates can form. While these may eventually convert to the desired diester, their formation can complicate the reaction profile.[4] Monitor the reaction by ³¹P NMR to identify such species and adjust the reaction time and temperature accordingly. |
Data Summary
Table 1: Key Temperature Parameters for this compound Reactions
| Reaction Type | Substrates | Temperature Range | Optimal/Preferred Temp. | Notes |
| Disproportionation | This compound | >190°C | 200°C | Decomposes to phosphoric acid and phosphine.[1][2] |
| Esterification (Catalyst) | Phenol + Carboxylic Acid | 100 - 250°C | 180 - 240°C | Water is concurrently removed.[3] |
| Phosphite Synthesis | This compound + Triethyl Phosphite | 60 - 150°C | 90 - 110°C | Reaction is exothermic.[6] |
| Phosphonate Monoester Synthesis | Butylphosphonic Acid + Triethyl Orthoacetate | ~30°C | 30°C | Highly selective for the monoester.[4] |
| Phosphonate Diester Synthesis | Butylphosphonic Acid + Triethyl Orthoacetate | 40 - 100°C | 90 - 100°C | Selectivity for diester increases with temperature.[4][5] |
| Nucleoside H-Phosphonate Synthesis | Nucleoside + Ammonium Phosphite | ~60°C | 60°C | A mild thermal method.[9] |
Experimental Protocols
Protocol 1: Temperature-Controlled Synthesis of Phosphonate Esters
This protocol is based on the selective esterification of a phosphonic acid using an orthoacetate, where temperature is the critical parameter for controlling the outcome.
-
Reagents & Setup:
-
Phosphonic acid (e.g., butylphosphonic acid)
-
Triethyl orthoacetate (serves as reagent and solvent)
-
Reaction vessel equipped with a magnetic stirrer and a temperature controller/heating block.
-
³¹P NMR for reaction monitoring.
-
-
Procedure for Monoester Synthesis:
-
Dissolve the phosphonic acid (1 equivalent) in an excess of triethyl orthoacetate.
-
Set the reaction temperature to 30°C and stir for 24 hours.
-
Monitor the reaction progress using ³¹P NMR spectroscopy to confirm the formation of the monoester and the consumption of the starting material.[4]
-
-
Procedure for Diester Synthesis:
-
Dissolve the phosphonic acid (1 equivalent) in an excess of triethyl orthoacetate.
-
Set the reaction temperature to 90-100°C and stir.
-
The reaction is typically complete in a shorter time frame at this temperature. Monitor the reaction progress by ³¹P NMR, observing the disappearance of the monoester intermediate and the formation of the diester product.[4][5]
-
-
Work-up and Purification:
-
After the reaction is complete, remove the excess triethyl orthoacetate under reduced pressure.
-
Purify the resulting ester via column chromatography or vacuum distillation, being careful to avoid high temperatures that could cause decomposition.[8]
-
Visualizations
Caption: Temperature controls selectivity in phosphonic acid esterification.
Caption: Thermal stability and decomposition pathway of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. US4610825A - this compound catalyzed phenol esterification - Google Patents [patents.google.com]
- 4. Selective Esterification of Phosphonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US4342709A - Process for producing diethyl phosphite - Google Patents [patents.google.com]
- 7. Abramov reaction - Wikipedia [en.wikipedia.org]
- 8. organic chemistry - Synthesis of phosphonate salt not working - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. Thermal synthesis of nucleoside H-phosphonates under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Storage and Handling of Phosphorous Acid
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of phosphorous acid to prevent its oxidation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound during storage?
A1: The primary degradation pathway for this compound (H₃PO₃) during storage is oxidation to phosphoric acid (H₃PO₄). This is a slow process that can occur in the presence of atmospheric oxygen.[1]
Q2: What factors can accelerate the oxidation of this compound?
A2: The oxidation of this compound can be accelerated by several factors, including:
-
Elevated Temperatures: Heating this compound can lead to its disproportionation into phosphoric acid and phosphine.[1]
-
Exposure to Air: The presence of oxygen is a key factor in the oxidation process.[1]
-
Presence of Catalysts: Certain metals can catalyze the oxidation.
-
Exposure to Direct Sunlight: Sunlight can provide the energy to promote oxidation.[2][3]
Q3: What are the recommended storage containers for this compound?
A3: To ensure stability and prevent contamination, this compound should be stored in appropriate containers. Recommended materials include:
-
Polypropylene[2]
-
Glass (for laboratory-scale storage)[2]
-
Stainless steel (grade 316) for concentrated solutions[2]
It is crucial to avoid containers made of aluminum, iron, or zinc, as they can react with the acid.[2]
Q4: What are the ideal storage conditions to minimize oxidation?
A4: To minimize the oxidation of this compound, it is recommended to store it in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[2][3][4] Containers should be kept tightly sealed to limit exposure to atmospheric oxygen.[4][5]
Q5: Is it necessary to store this compound under an inert atmosphere?
A5: While this compound slowly oxidizes in air, for most laboratory applications, storage in a tightly sealed container is sufficient. For long-term storage of high-purity solutions or when working with highly sensitive reactions, storage under an inert atmosphere (e.g., nitrogen or argon) can provide an additional layer of protection against oxidation.
Q6: How can I check for the presence of phosphoric acid in my this compound solution?
A6: Several analytical techniques can be used to detect and quantify the presence of phosphoric acid as an impurity. These include:
-
Ion Chromatography: This is a highly effective method for separating and quantifying phosphate (B84403) (from phosphoric acid) and phosphite (B83602) ions.[6][7]
-
³¹P NMR Spectroscopy: Phosphorus-31 Nuclear Magnetic Resonance spectroscopy can distinguish between this compound and phosphoric acid, allowing for quantification.
-
Titration Methods: While less specific, titration can be used to determine the overall acidity, which may be supplemented by other methods to differentiate between the two acids.[8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results using a stored this compound solution. | The this compound may have partially oxidized to phosphoric acid, altering its chemical properties and reactivity. | Test the purity of the this compound solution to quantify the amount of phosphoric acid present. If significant oxidation has occurred, consider using a fresh batch of this compound for your experiments. |
| Visible changes in the this compound solution (e.g., discoloration, precipitation). | This could indicate contamination or significant degradation. | Do not use the solution. Dispose of it according to your institution's hazardous waste guidelines. |
| A white precipitate forms in a cold storage area. | Concentrated solutions of phosphorus-containing acids can crystallize at low temperatures.[2] | Allow the solution to warm to room temperature to see if the precipitate redissolves. If it does, the solution may still be usable. To prevent this, store the solution within the recommended temperature range of 15°C to 25°C.[2] |
Quantitative Data on Storage Conditions
While specific quantitative data on the rate of this compound oxidation under various storage conditions is not extensively available in the literature, the following table summarizes the key influencing factors and their qualitative impact on stability.
| Storage Parameter | Condition | Effect on Oxidation Rate | Recommendation |
| Temperature | High (>40°C) | Significantly increases | Store between 15°C and 25°C.[2] |
| Low (<15°C) | May cause crystallization | Store between 15°C and 25°C.[2] | |
| Atmosphere | Air (Oxygen) | Promotes oxidation | Keep containers tightly sealed.[4][5] For high-purity applications, consider blanketing with an inert gas. |
| Inert Gas (N₂, Ar) | Minimizes oxidation | Recommended for long-term storage of high-purity solutions. | |
| Light | Direct Sunlight | May accelerate oxidation | Store in a dark or opaque container, away from direct sunlight.[2][3][4] |
| Container Material | Incompatible Metals (Al, Fe, Zn) | Can react with the acid | Use containers made of HDPE, polypropylene, glass, or stainless steel (grade 316).[2][3] |
Experimental Protocols
Protocol 1: Quantification of Phosphoric Acid Impurity by Ion Chromatography
Objective: To determine the concentration of phosphate (from phosphoric acid) in a this compound solution.
Methodology:
-
Sample Preparation:
-
Accurately weigh a sample of the this compound solution.
-
Dilute the sample with deionized water to a concentration within the calibrated range of the ion chromatograph.
-
-
Instrumentation:
-
Ion chromatograph equipped with a conductivity detector.
-
Anion-exchange column suitable for the separation of phosphate and phosphite.
-
-
Chromatographic Conditions:
-
Eluent: A suitable eluent, such as a sodium hydroxide (B78521) or sodium carbonate/bicarbonate solution. The exact composition and gradient will depend on the column used.
-
Flow Rate: Typically 1.0-1.5 mL/min.
-
Column Temperature: Ambient or as recommended by the column manufacturer.
-
-
Calibration:
-
Prepare a series of standard solutions of known concentrations of phosphate.
-
Inject the standards and generate a calibration curve by plotting peak area against concentration.
-
-
Analysis:
-
Inject the diluted this compound sample.
-
Identify the phosphate peak based on its retention time compared to the standards.
-
Quantify the concentration of phosphate in the sample using the calibration curve.
-
-
Calculation:
-
Calculate the percentage of phosphoric acid in the original this compound sample based on the measured phosphate concentration and the initial sample weight.
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. app.studyraid.com [app.studyraid.com]
- 3. The transportation and storage of phosphoric acid-enzymecode [en.enzymecode.com]
- 4. CCOHS: Phosphoric Acid (Solutions) [ccohs.ca]
- 5. cevmuhlab.itu.edu.tr [cevmuhlab.itu.edu.tr]
- 6. Laboratory Analysis of this compound (Determination of Phosphate) - Analytice [analytice.com]
- 7. Laboratory Analysis of Phosphoric acid (H3PO4) - Analytice [analytice.com]
- 8. fao.org [fao.org]
troubleshooting peak splitting in 31P NMR of phosphorous acid
Technical Support Center: 31P NMR of Phosphorous Acid
Welcome to the technical support center for troubleshooting 31P NMR of this compound. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during their experiments, with a focus on peak splitting.
Frequently Asked Questions (FAQs)
Q1: Why does the 31P NMR spectrum of this compound show a doublet instead of a singlet?
The peak splitting in the 31P NMR spectrum of this compound (H₃PO₃) is due to the presence of a tautomeric equilibrium. This compound primarily exists in the phosphonic acid form, HPO(OH)₂, which contains one proton directly bonded to the phosphorus atom. This direct, one-bond coupling (¹J P-H) between the phosphorus nucleus (³¹P) and the proton nucleus (¹H) results in the splitting of the phosphorus signal into a doublet. The minor tautomer, P(OH)₃, does not have a direct P-H bond and would show a singlet, but its concentration is typically too low to be observed.
Q2: What is the typical value for the one-bond P-H coupling constant (¹J P-H) in this compound?
The ¹J P-H coupling constant for this compound is typically in the range of 600-700 Hz.[1] This large coupling constant is characteristic of a direct bond between phosphorus and hydrogen.
Q3: My 31P NMR spectrum of this compound shows a singlet. What could be the reason?
If you observe a singlet, it is likely that the spectrum was acquired using a proton-decoupled pulse sequence. Proton decoupling is a common technique in NMR to simplify spectra by removing the splitting caused by proton couplings. If you wish to observe the doublet, you will need to run a proton-coupled ³¹P NMR experiment.
Q4: Can the chemical shift of this compound change between experiments?
Yes, the chemical shift of this compound can be influenced by several factors, including the solvent used, the concentration of the sample, and the pH of the solution.[2] It is crucial to maintain consistent experimental conditions to ensure reproducibility.
Troubleshooting Guide
Issue 1: Unexpected or Complex Peak Splitting
-
Question: I see more than a simple doublet in my ³¹P NMR spectrum. What could be the cause?
-
Answer:
-
Presence of Impurities: The sample may contain other phosphorus-containing impurities that give rise to additional peaks. Phosphoric acid (H₃PO₄) is a common oxidation product and will appear as a singlet.
-
Complex Couplings: If your molecule of interest contains other NMR-active nuclei (e.g., ¹⁹F) that are coupled to the phosphorus atom, you may observe more complex splitting patterns.
-
Second-Order Effects: At lower magnetic field strengths, strong coupling between phosphorus and protons can lead to more complex, non-first-order splitting patterns.
-
Issue 2: Broad Peaks in the Spectrum
-
Question: The peaks in my ³¹P NMR spectrum are broad. How can I improve the resolution?
-
Answer:
-
Shimming: Poor magnetic field homogeneity is a common cause of broad peaks. Ensure the spectrometer is properly shimmed before acquiring data.
-
Chemical Exchange: If the rate of proton exchange on the hydroxyl groups is intermediate on the NMR timescale, it can lead to peak broadening. This can sometimes be influenced by temperature and pH. Running the experiment at a different temperature may sharpen the peaks.
-
Sample Viscosity: Highly viscous samples can lead to broader lines. Diluting the sample may help.
-
Paramagnetic Impurities: The presence of paramagnetic ions, even in trace amounts, can cause significant line broadening. Consider using a chelating agent like EDTA if metal contamination is suspected.
-
Issue 3: Inconsistent Chemical Shifts
-
Question: The chemical shift of my this compound sample is different from the literature value. Why?
-
Answer:
-
Solvent Effects: The chemical shift is highly dependent on the solvent. Ensure you are comparing your data to literature values obtained in the same solvent.
-
pH Dependence: The protonation state of this compound changes with pH, which in turn affects the electronic environment of the phosphorus nucleus and its chemical shift.[2] Small variations in sample pH can lead to noticeable changes in the chemical shift.
-
Referencing: Ensure your spectrum is correctly referenced. For ³¹P NMR, 85% phosphoric acid is the common external standard (δ = 0 ppm).
-
Quantitative Data
The following table summarizes the typical ³¹P NMR parameters for this compound in its major tautomeric form, phosphonic acid.
| Parameter | Value | Solvent | Notes |
| Chemical Shift (δ) | ~4-7 ppm | D₂O | Highly dependent on pH and concentration. |
| ~ -0.5 ppm | DMSO-d₆ | ||
| ¹J(P-H) Coupling Constant | 600 - 700 Hz | Various | This is a characteristic value for the direct P-H bond.[1] |
Experimental Protocols
Standard Protocol for Acquiring a Proton-Coupled ³¹P NMR Spectrum of this compound
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure the solid is fully dissolved. Gentle vortexing or sonication may be used if necessary.
-
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve good homogeneity. A narrow and symmetrical lock signal is indicative of good shimming.
-
Tune and match the ³¹P probe.
-
-
Acquisition Parameters:
-
Load a standard proton-coupled ³¹P NMR experiment.
-
Set the spectral width to cover the expected chemical shift range of phosphorous and any potential impurities (e.g., -20 to 30 ppm).
-
Use a 30° or 45° pulse angle to allow for a shorter relaxation delay.
-
Set the relaxation delay (d1) to at least 1-2 seconds. For quantitative measurements, a longer delay of 5 times the longest T₁ is recommended.
-
Ensure that proton decoupling is turned OFF .
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16 to 128 scans).
-
-
Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Reference the spectrum. If an external standard of 85% H₃PO₄ is used, set its peak to 0 ppm.
-
Integrate the peaks if relative quantification is desired.
-
Visualizations
Tautomeric Equilibrium and Origin of Peak Splitting
The following diagram illustrates the tautomeric equilibrium of this compound and the origin of the one-bond P-H coupling that leads to the characteristic doublet in the ³¹P NMR spectrum.
Caption: Tautomeric equilibrium of this compound and its effect on the 31P NMR spectrum.
References
Technical Support Center: Enhancing the Reducing Power of Phosphorous Acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to optimize your experiments involving the reducing properties of phosphorous acid (H₃PO₃).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the reducing ability of this compound?
A1: The reducing power of this compound stems from the presence of a phosphorus-hydrogen (P-H) bond in its molecular structure. This bond is key to its function as a reducing agent. In contrast, phosphoric acid (H₃PO₄), which lacks a P-H bond, does not exhibit reducing properties. The phosphorus atom in this compound is in a +3 oxidation state and is oxidized to the more stable +5 state (as phosphoric acid) during a reduction reaction.
Q2: How can the reducing power of this compound be enhanced?
A2: The most common and effective strategy to enhance the reducing power of this compound is to use it in combination with iodine (I₂). This mixture generates hydrogen iodide (HI) in situ, which is a more potent reducing agent. Other factors that can be manipulated to improve its reducing efficacy include adjusting the pH of the reaction medium and selecting an appropriate solvent.
Q3: What is the role of iodine when mixed with this compound?
A3: When this compound is combined with iodine, particularly in the presence of water, it reacts to form hydrogen iodide (HI) and phosphoric acid. The HI generated is a strong reducing agent and is often the active species responsible for the reduction of the organic substrate. Red phosphorus in the presence of iodine also generates HI and is a powerful reducing system.[1]
Q4: How does pH affect the reducing power of this compound?
A4: The influence of pH on the reducing power of this compound is dependent on the specific reaction. For instance, the oxidation of this compound by iodine is reported to be retarded by the presence of hydrogen ions. This suggests that for certain reductions, a neutral or less acidic medium might enhance the reaction rate. However, many reductions utilizing this compound are carried out under acidic conditions. Therefore, the optimal pH should be determined experimentally for each specific application.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Slow Reaction | 1. Insufficient activation of this compound. 2. Suboptimal reaction temperature. 3. Incorrect pH for the specific substrate. 4. Steric hindrance around the reaction site. | 1. Add a catalytic amount of iodine or sodium iodide to the reaction mixture to generate HI in situ. 2. Gradually increase the reaction temperature while monitoring for side product formation. Some reactions may require reflux. 3. Screen different pH conditions. For reductions involving iodine, consider buffering the reaction to a less acidic pH. 4. Increase the reaction time and/or temperature. |
| Formation of Side Products | 1. Over-reduction of the substrate. 2. Acid-catalyzed side reactions (e.g., rearrangements, eliminations).[2] 3. Reaction with the solvent. | 1. Monitor the reaction closely using techniques like TLC or GC-MS and stop the reaction once the starting material is consumed. Reduce the amount of reducing agent or lower the temperature. 2. If the substrate is acid-sensitive, consider adding a non-nucleophilic base to buffer the reaction medium.[2] 3. Choose an inert solvent for the reaction. |
| Low Yield | 1. Incomplete reaction (see above). 2. Difficult product isolation or purification. 3. Decomposition of the product under the reaction conditions. | 1. Address the factors for incomplete reaction. 2. Optimize the work-up procedure. Phosphoric acid and its salts need to be effectively removed, typically through aqueous extraction. 3. If the product is unstable, try running the reaction at a lower temperature for a longer duration. |
| Reaction Not Initiating | 1. Poor quality or decomposed this compound. 2. Inactive catalyst (if used). | 1. Use fresh, high-purity this compound. 2. If using iodine, ensure it has not sublimed and is present in the reaction mixture. |
Quantitative Data
The reducing potential of this compound is influenced by the pH of the solution. The standard reduction potential for the half-reaction of this compound to hypothis compound provides a baseline for its reducing strength.
Table 1: Standard Reduction Potential of the this compound/Hypothis compound Couple
| Half-Reaction | Standard Reduction Potential (E°) | Conditions |
| H₃PO₃(aq) + 2H⁺(aq) + 2e⁻ → H₃PO₂(aq) + H₂O(l) | -0.499 V | 25 °C, 1 atm[3] |
Note: A more negative reduction potential indicates a stronger reducing agent.
The Pourbaix diagram for phosphorus illustrates the thermodynamically stable phosphorus species as a function of potential and pH. These diagrams show that different ionic forms of phosphorous and phosphoric acid are stable at different pH values, which in turn affects their redox behavior.[4][5][6]
Experimental Protocols
General Experimental Workflow for Reductions using this compound
This workflow outlines the typical steps involved in a reduction reaction using this compound, particularly with iodine as a catalyst.
Caption: General workflow for a reduction reaction.
Detailed Protocol: Reduction of Acetophenone (B1666503) to Ethylbenzene
This protocol is a representative example of the reduction of an aromatic ketone to the corresponding methylene (B1212753) group using this compound and iodine.
Materials:
-
Acetophenone
-
This compound (H₃PO₃)
-
Iodine (I₂)
-
Glacial acetic acid
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve acetophenone (1 equivalent) in glacial acetic acid.
-
Addition of Reagents: To the stirred solution, add this compound (2-3 equivalents) followed by a catalytic amount of iodine (0.1-0.2 equivalents).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction may take several hours.
-
Work-up:
-
Once the reaction is complete, cool the flask to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing a saturated solution of sodium thiosulfate to quench the excess iodine.
-
Extract the product with diethyl ether.
-
Wash the organic layer sequentially with water and a saturated solution of sodium bicarbonate to remove acetic acid and any remaining inorganic acids.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography if necessary.
Signaling Pathways and Logical Relationships
Catalytic Cycle of this compound Reduction with Iodine
This diagram illustrates the proposed catalytic cycle where this compound and iodine work in tandem to generate the active reducing agent, hydrogen iodide.
Caption: Proposed catalytic cycle for the H₃PO₃/I₂ system.
Safety Precautions
-
This compound is corrosive and can cause skin and eye burns. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Iodine is harmful if inhaled or swallowed and can cause skin and eye irritation. Handle in a well-ventilated fume hood.
-
The reaction of this compound and iodine can be exothermic. Add reagents slowly and with cooling if necessary.
-
When working with acids, always have a neutralizing agent (e.g., sodium bicarbonate) readily available in case of spills.[7]
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.[8][9]
References
- 1. What are the mechanisms for the reduction of organic compounds employing red phosphorus and iodine? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. youtube.com [youtube.com]
- 3. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. CCOHS: Phosphoric Acid (Solutions) [ccohs.ca]
- 8. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 9. daviesway.com.au [daviesway.com.au]
Technical Support Center: Handling Solid Phosphorous Acid
This guide provides troubleshooting advice and frequently asked questions regarding the hygroscopic nature of solid phosphorous acid (H₃PO₃). It is intended for researchers, scientists, and drug development professionals to ensure the integrity and success of their experiments.
Frequently Asked Questions (FAQs)
Q1: What does it mean that solid this compound is hygroscopic?
A1: Solid this compound is described as a hygroscopic and deliquescent crystalline solid.[1][2] This means it has a strong affinity for moisture and will readily absorb water vapor from the atmosphere. If exposed to ambient air, it can absorb enough moisture to dissolve and become a liquid solution.[3]
Q2: Why is the hygroscopic nature of this compound a problem in experiments?
A2: The absorption of atmospheric moisture can lead to several experimental issues:
-
Inaccurate Weighing: As the solid absorbs water, its mass increases, leading to errors in the amount of this compound added to a reaction.[3]
-
Changes in Concentration: The absorbed water will dilute the acid, altering the precise concentration required for a reaction.
-
Physical State Alteration: The powder can clump and eventually turn into a hard, solid mass, making it extremely difficult to handle and dispense with a spatula.[3]
-
Reaction Integrity: The presence of excess water can alter reaction kinetics, shift chemical equilibria, or participate in side reactions, compromising the intended outcome of the experiment.
-
Decomposition: Upon heating, moist this compound can decompose into phosphoric acid and highly toxic phosphine (B1218219) gas.[1][2]
Q3: How should solid this compound be properly stored?
A3: To minimize moisture absorption, solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4] For long-term storage, placing the sealed container inside a desiccator with a high-efficiency desiccant, such as phosphorus pentoxide (P₂O₅) or fresh indicating silica (B1680970) gel, is highly recommended.[3] It is also good practice to subdivide the material into smaller, single-use aliquots to avoid repeated exposure of the entire stock to the atmosphere.[3]
Q4: Can I dry this compound that has absorbed moisture?
A4: Yes, it is possible to dry this compound that has been exposed to moisture, but it must be done with caution. One method involves heating the acid to a temperature between 100°C and 150°C under a vacuum or with aeration to drive off the absorbed water and residual HCl from its synthesis.[5] However, be aware that heating this compound to higher temperatures (around 200°C) can cause it to decompose into phosphoric acid and phosphine, which is a highly toxic and flammable gas.[1] An industrial method for drying aqueous solutions is spray drying under reduced pressure.[6]
Q5: How can I determine the water content in my solid this compound sample?
A5: The most common and accurate method for determining the water content in a sample of this compound is Karl Fischer titration.[7] This technique is specific to water and can provide precise quantitative results.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| The this compound powder has become a hard, solid chunk. | Prolonged or repeated exposure to atmospheric moisture.[3] | 1. If possible, carefully break off a piece of the required mass in a low-humidity environment (e.g., a glove box or dry bag).[3]2. Consider that the material is no longer pure H₃PO₃ and determine the water content via Karl Fischer titration to adjust the mass needed.[7]3. For future use, purchase smaller quantities or immediately aliquot new bottles into smaller, tightly sealed vials upon receipt.[3] |
| Experimental results are inconsistent or yields are lower than expected. | Inaccurate weighing due to water absorption. The presence of water may be interfering with the reaction. | 1. Handle and weigh the this compound in a controlled, low-humidity environment like a glove box.2. If a controlled environment is not available, weigh the acid as quickly as possible and ensure the storage container is sealed immediately.3. Use a fresh, unopened container of this compound to rule out moisture contamination as the source of the issue. |
| The pH or acidity of my solution is not what I calculated. | The this compound has absorbed water, leading to a lower effective concentration than what was weighed out. | 1. Determine the water content of your this compound stock using Karl Fischer titration and adjust your calculations accordingly.[7]2. Alternatively, prepare a stock solution and standardize it by titrating with a known concentration of a strong base to determine its exact molarity before use. |
Experimental Protocols
Protocol 1: Recommended Handling and Weighing of Solid this compound
-
Preparation: Before opening the container, transfer it to a low-humidity environment, such as a nitrogen-filled glove box or a dry bag. If unavailable, ensure the lab environment has the lowest possible humidity.
-
Equilibration: Allow the container to equilibrate to the ambient temperature of the weighing area before opening to prevent condensation from forming on the cold solid.
-
Dispensing: Open the container for the minimum amount of time required. Use a clean, dry spatula to quickly transfer the desired amount of solid to a pre-tared, sealable weighing vessel.
-
Weighing: Immediately seal the weighing vessel and the stock container. Record the mass.
-
Storage: Tightly reseal the primary container, wrap the cap with Parafilm® for extra security, and return it to a desiccator for storage.[3]
Protocol 2: Determination of Water Content by Karl Fischer Titration
This protocol provides a general outline. Specific parameters should be optimized for the instrument in use.
-
Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. A suitable solvent, such as a mixture of pyridine (B92270) and methanol, should be used.[7]
-
Solvent Standardization: Titrate the solvent to a dry endpoint to eliminate any residual water.
-
Sample Preparation: In a low-humidity environment, accurately weigh approximately 0.5-1.0 g of the solid this compound sample into a gas-tight syringe or a dry vial.
-
Titration: Inject or quickly add the sample to the titration cell. Start the titration and record the volume of Karl Fischer reagent consumed to reach the endpoint.
-
Calculation: The instrument's software will typically calculate the percentage of water based on the sample weight and the amount of reagent used. The result should be corrected for any blank value from the solvent.[7]
Visualizations
Caption: Workflow for handling hygroscopic solid this compound.
Caption: Troubleshooting decision tree for common issues.
Caption: Consequences of moisture absorption by this compound.
References
- 1. atamankimya.com [atamankimya.com]
- 2. Preparation and Application Phosphorous acid_Chemicalbook [chemicalbook.com]
- 3. reddit.com [reddit.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. US2595198A - Method of preparing this compound - Google Patents [patents.google.com]
- 6. US3113063A - Method of drying phosphoruscontaining acids - Google Patents [patents.google.com]
- 7. Determination of Water Content in Acids, Aqueous Using Karl Fischer Titration [sigmaaldrich.com]
Technical Support Center: Catalyst Poisoning by Phosphite Impurities
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning by phosphite (B83602) impurities in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning and how do phosphite impurities cause it?
A1: Catalyst poisoning is the deactivation of a catalyst's activity and/or selectivity due to the strong chemical interaction (chemisorption) of a substance, known as a poison, with the active sites of the catalyst.[1][2] Phosphite impurities, often present in reagents or formed in situ, can act as potent poisons, particularly for transition metal catalysts like palladium (Pd) and platinum (Pt).[2] They bind strongly to the metal center, blocking the sites required for the catalytic reaction to proceed, which can lead to a significant drop in reaction rate and yield.[3]
Q2: Which catalytic reactions are most susceptible to poisoning by phosphite impurities?
A2: A wide range of transition metal-catalyzed reactions are sensitive to phosphite poisoning. These include, but are not limited to:
-
Palladium-catalyzed cross-coupling reactions: Such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. In these reactions, phosphites can interfere with the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Hydrogenation reactions: Catalysts based on palladium, platinum, rhodium, and nickel are prone to deactivation by phosphorus compounds.[4]
-
Hydroformylation and carbonylation reactions: Rhodium and cobalt catalysts used in these processes can be poisoned by phosphite impurities.
Q3: What are the common sources of phosphite impurities in a reaction?
A3: Phosphite impurities can originate from several sources:
-
Reagent contamination: Trialkyl phosphites are sometimes used in the synthesis of ligands or other reagents and can remain as impurities.[5][6]
-
Degradation of phosphorus-containing compounds: Some phosphorus-based ligands or additives can degrade under reaction conditions to form phosphites.
-
In situ formation: The reduction of phosphate-containing compounds can sometimes lead to the formation of phosphites.
Q4: How can I detect the presence of phosphite impurities in my reagents or reaction mixture?
A4: The most direct and effective method for detecting and quantifying phosphite impurities is Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy .[6][7] This technique is highly sensitive to the chemical environment of the phosphorus atom and provides distinct signals for different phosphorus-containing species.[5] Trialkyl phosphites typically appear in a specific chemical shift range, which allows for their identification and quantification.[8][9]
Troubleshooting Guides
Issue 1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) is sluggish or has stalled completely.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Phosphite Poisoning of the Catalyst | 1. Take a sample of the reaction mixture and key reagents (e.g., ligands, bases) and analyze by ³¹P NMR to check for the presence of phosphite impurities. 2. If phosphites are detected, attempt to remove them from the reagents (see Experimental Protocols section). 3. If reagent purification is not feasible, consider using a higher catalyst loading or a more robust catalyst system. | 1. Identification of characteristic phosphite signals in the ³¹P NMR spectrum. 2. Improved reaction performance after using purified reagents. 3. Partial or full recovery of catalytic activity. |
| Other Deactivation Pathways | 1. Ensure rigorous degassing of solvents and reagents to remove oxygen, which can oxidize the catalyst and ligands. 2. Verify the quality and purity of the base and solvent. 3. Optimize the reaction temperature, as insufficient heat can lead to a sluggish reaction, while excessive heat can cause catalyst decomposition. | 1. Improved reaction rates and yields. 2. Consistent results across different batches of reagents. 3. Finding the optimal temperature for reaction completion without significant side product formation. |
Issue 2: My hydrogenation reaction shows a sudden drop in activity after an initial period of conversion.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Trace Phosphite Impurities in the Substrate | 1. Analyze the starting material by ³¹P NMR to quantify any phosphorus-containing impurities. 2. Pre-treat the substrate to remove phosphites, for example, by washing with a dilute basic solution or by performing a pre-hydrogenation with a sacrificial catalyst charge.[4] | 1. Confirmation of the presence and concentration of phosphite impurities. 2. Sustained catalyst activity throughout the reaction with the purified substrate. |
| Catalyst Sintering or Leaching | 1. Characterize the used catalyst by techniques like TEM to check for particle agglomeration (sintering). 2. Analyze the reaction filtrate for the presence of the metal to detect leaching. | 1. Observation of larger metal particles in the used catalyst compared to the fresh one. 2. Detection of the catalytic metal in the solution phase. |
Data Presentation
Table 1: Typical ³¹P NMR Chemical Shift Ranges for Common Phosphorus Species
| Compound Type | Chemical Shift Range (ppm, relative to 85% H₃PO₄) |
| Trialkyl Phosphites (P(OR)₃) | +125 to +145 |
| Triaryl Phosphites (P(OAr)₃) | +127 |
| Dialkyl Phosphonates (HP(O)(OR)₂) | +7 to +10 |
| Trialkyl Phosphates (P(O)(OR)₃) | 0 to -5 |
| Triaryl Phosphates (P(O)(OAr)₃) | -10 to -20 |
| Triphenylphosphine (PPh₃) | -5 to -7 |
| Triphenylphosphine Oxide (OPPh₃) | +25 to +35 |
Source: Adapted from publicly available NMR data.[7][8][9]
Experimental Protocols
Protocol 1: Quantitative Detection of Phosphite Impurities by ³¹P NMR
Objective: To quantify the concentration of phosphite impurities in a liquid sample (e.g., a reagent or reaction mixture).
Materials:
-
NMR spectrometer with a phosphorus probe.
-
NMR tubes.
-
Deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Internal standard (e.g., triphenyl phosphate (B84403) (TPP) or another stable phosphorus compound with a known chemical shift that does not overlap with the signals of interest).
-
Class A volumetric flasks and pipettes.
-
Analytical balance.
Methodology:
-
Preparation of the Internal Standard Stock Solution:
-
Accurately weigh a known mass of the internal standard (e.g., 50 mg of TPP).
-
Dissolve it in a precise volume of the deuterated solvent (e.g., 10.0 mL) in a volumetric flask to get a solution of known concentration.
-
-
Sample Preparation:
-
Accurately weigh a known mass of the sample to be analyzed (e.g., 200 mg).
-
Transfer it to an NMR tube.
-
Add a precise volume of the deuterated solvent (e.g., 0.5 mL).
-
Add a precise volume of the internal standard stock solution (e.g., 0.1 mL).
-
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
To ensure accurate quantification, use a long relaxation delay (D1) of at least 5 times the longest T₁ of the phosphorus nuclei being analyzed. If T₁ is unknown, a D1 of 60 seconds is a safe starting point.
-
Use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) for more accurate integration.[5]
-
-
Data Analysis:
-
Integrate the signal corresponding to the phosphite impurity and the signal of the internal standard.
-
Calculate the concentration of the phosphite impurity using the following formula:
Concentration_phosphite = (Integration_phosphite / Integration_standard) * (Moles_standard / Mass_sample) * MW_phosphite
Where:
-
Integration_phosphite is the integral of the phosphite signal.
-
Integration_standard is the integral of the internal standard signal.
-
Moles_standard is the number of moles of the internal standard added to the sample.
-
Mass_sample is the mass of the sample.
-
MW_phosphite is the molecular weight of the phosphite impurity.
-
Protocol 2: Removal of Phosphite Impurities by Oxidation
Objective: To remove phosphite impurities from an organic solution.
Materials:
-
Iodine (I₂).
-
Base (e.g., pyridine, N-methylimidazole, or aqueous sodium bicarbonate).
-
Organic solvent (e.g., ethyl acetate).
-
Water.
-
Separatory funnel.
-
Sodium thiosulfate (B1220275) solution (aqueous).
Methodology:
-
Dissolve the crude product containing the phosphite impurity in an appropriate organic solvent.
-
Add a mild base (e.g., pyridine, 1.5 equivalents relative to the phosphite).
-
Add a solution of iodine (1.1 equivalents) in the same organic solvent dropwise at room temperature. The phosphite will be oxidized to the corresponding phosphate.
-
Stir the mixture for 30 minutes to 1 hour. Monitor the disappearance of the phosphite by TLC or ³¹P NMR if possible.
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove excess iodine.
-
Transfer the mixture to a separatory funnel and wash with water to remove the phosphate salt and the base.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Visualizations
References
- 1. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 4. Influence of various catalyst poisons and other impurities on fatty acid hydrogenation | Semantic Scholar [semanticscholar.org]
- 5. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 6. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis [mdpi.com]
- 7. nmr.oxinst.com [nmr.oxinst.com]
- 8. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 9. wanbin.sjtu.edu.cn [wanbin.sjtu.edu.cn]
Validation & Comparative
A Comparative Analysis of the Acidity of Phosphorous Acid and Phosphoric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the acidity of phosphorous acid (H₃PO₃) and phosphoric acid (H₃PO₄). The information presented is supported by established experimental data and methodologies relevant to chemical and pharmaceutical research.
Introduction
This compound and phosphoric acid are two common phosphorus oxoacids with distinct chemical properties and applications. While their names are similar, their structures differ significantly, leading to notable differences in their acidity. Phosphoric acid is a triprotic acid, meaning it can donate three protons, whereas this compound is a diprotic acid, capable of donating only two protons.[1][2] This fundamental difference arises from their molecular structures: in phosphoric acid, all three hydrogen atoms are bonded to oxygen atoms (hydroxyl groups), making them ionizable. In contrast, this compound has two hydrogens bonded to oxygen and one hydrogen bonded directly to the central phosphorus atom.[3][4] The hydrogen atom attached directly to the phosphorus is not readily ionizable.[4]
Quantitative Comparison of Acidity (pKa Values)
The acid dissociation constant (Ka), or its logarithmic form pKa (-logKa), is the quantitative measure of the strength of an acid in solution. A lower pKa value indicates a stronger acid. The pKa values for the stepwise dissociation of phosphoric acid and this compound are summarized below.
| Acid | Formula | Dissociation Step | pKa Value |
| This compound | H₃PO₃ | pKa₁ | ~1.26 - 1.3[3][4][5] |
| pKa₂ | ~6.7[3][4] | ||
| Phosphoric Acid | H₃PO₄ | pKa₁ | ~2.15[2][3][6][7] |
| pKa₂ | ~7.20[2][3][6][7] | ||
| pKa₃ | ~12.35[2][3] |
Interestingly, for the first dissociation, this compound is a stronger acid than phosphoric acid, as indicated by its lower pKa₁ value.[8]
Structural Basis for Acidity Differences
The acidity of these compounds is directly related to their molecular structure.
-
Phosphoric Acid (H₃PO₄): The central phosphorus atom is in a +5 oxidation state and is bonded to four oxygen atoms.[9] Three of these oxygens are part of hydroxyl (-OH) groups, and one is a phosphoryl (P=O) group. The presence of three ionizable protons makes it a triprotic acid.[2]
-
This compound (H₃PO₃): The phosphorus atom is in a +3 oxidation state.[3] Its structure consists of two hydroxyl (-OH) groups, one phosphoryl (P=O) group, and one hydrogen atom bonded directly to the phosphorus (P-H).[3][8] Only the protons of the hydroxyl groups are acidic, rendering it a diprotic acid.[4] The P-H bond is not ionizable in aqueous solution.
The greater acidity of this compound in its first dissociation (lower pKa₁) compared to phosphoric acid is a subject of discussion. One explanation is that the P-H bond has an electron-withdrawing effect which helps to stabilize the resulting conjugate base (H₂PO₃⁻).[3] Another perspective considers the stability of the conjugate bases formed after deprotonation.[10]
The progressive increase in pKa values for subsequent dissociations in a polyprotic acid like phosphoric acid is expected.[11] As each proton is removed, the resulting anion carries an increasing negative charge, making it electrostatically more difficult to remove the next positively charged proton.[11]
Caption: Stepwise dissociation pathways of phosphorous and phosphoric acids.
Experimental Protocol: pKa Determination by Potentiometric Titration
The pKa values of weak acids are commonly determined experimentally using potentiometric titration. This method involves monitoring the pH of the acid solution as a strong base of known concentration is incrementally added.
Objective: To determine the pKa values of phosphoric acid or this compound.
Materials:
-
pH meter with a glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Solution of the acid under investigation (e.g., 0.1 M H₃PO₄)
-
Deionized water
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions at, for example, pH 4.0, 7.0, and 10.0.
-
Sample Preparation: Pipette a known volume (e.g., 50 mL) of the acid solution into a beaker. Add a magnetic stir bar.
-
Titration Setup: Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode in the solution. Position the burette filled with the standardized strong base solution over the beaker.
-
Initial Measurement: Record the initial pH of the acid solution before adding any base.
-
Titration: Add the strong base in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of base added.
-
Equivalence Point: As the pH begins to change rapidly, reduce the volume of the increments to obtain more data points around the equivalence point(s). Continue the titration well past the equivalence point(s) until the pH curve flattens again.
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of base added (x-axis) to generate a titration curve.
-
Determine the volume of the titrant at the equivalence point(s), which corresponds to the steepest part of the curve.
-
The pKa is equal to the pH at the half-equivalence point. For the first dissociation (pKa₁), this is the pH at which half of the volume of base required to reach the first equivalence point has been added.
-
For polyprotic acids, subsequent pKa values can be found at the midpoints between the equivalence points. For instance, pKa₂ of phosphoric acid is the pH at the point where a volume of base equal to the average of the first and second equivalence point volumes has been added.
-
Caption: Workflow for determining pKa values via potentiometric titration.
References
- 1. quora.com [quora.com]
- 2. pediaa.com [pediaa.com]
- 3. Difference between this compound (H₃PO₃) and phosphoric acid (H₃PO₄)_Hxochemical [hxochemical.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Appendix C: Dissociation Constants and pKa Values for Acids at 25°C [2012books.lardbucket.org]
- 6. global.oup.com [global.oup.com]
- 7. Phosphoric Acid [commonorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. Phosphoric acids and phosphates - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Phosphorous Acid and Hypophosphorous Acid as Reducing Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reducing properties of phosphorous acid (H₃PO₃) and hypothis compound (H₃PO₂), supported by quantitative data, reaction mechanisms, and detailed experimental protocols. This information is intended to assist researchers in selecting the appropriate reducing agent for their specific synthetic needs.
Physicochemical Properties and Reducing Strength
The reducing power of these phosphorus oxoacids is fundamentally linked to the oxidation state of the central phosphorus atom and the number of phosphorus-hydrogen (P-H) bonds in their structures. Hypothis compound, with phosphorus in a lower oxidation state and more P-H bonds, is a significantly stronger reducing agent than this compound.[1][2] This is quantitatively reflected in their standard oxidation potentials.
| Property | This compound (H₃PO₃) | Hypothis compound (H₃PO₂) | Reference |
| Molar Mass | 82.00 g/mol | 66.00 g/mol | |
| Synonym | Phosphonic Acid | Phosphinic Acid | |
| Structure | P(O)(OH)₂(H) | P(O)(OH)(H)₂ | |
| Oxidation State of P | +3 | +1 | [2] |
| Number of P-H Bonds | 1 | 2 | [3] |
| Standard Oxidation Potential (V) | H₃PO₃ + H₂O → H₃PO₄ + 2H⁺ + 2e⁻ E° = +0.276 V | H₃PO₂ + H₂O → H₃PO₃ + 2H⁺ + 2e⁻ E° = +0.499 V | [4] |
A more positive standard oxidation potential indicates a stronger reducing agent.
Comparative Performance in Chemical Reductions: Reduction of Aromatic Nitro Compounds
A study by Wu et al. on the iodide-catalyzed reduction of nitroarenes provides a direct comparison of the efficacy of this compound and hypothis compound. The data below, adapted from this study, demonstrates that for many substrates, both acids can achieve high yields of the corresponding anilines, with the choice of reagent potentially influencing reaction time and conditions.[5]
| Substrate | Reducing Agent | Product | Yield (%) |
| 4-Bromo-2-nitrobenzoic acid | H₃PO₃ | 2-Amino-4-bromobenzoic acid | 83 |
| 3-Nitroacetophenone | H₃PO₂ | 3-Aminoacetophenone | ~85 (solution yield) |
Data sourced from Wu, G. et al. "A novel iodide-catalyzed reduction of nitroarenes and aryl ketones with H₃PO₂ or H₃PO₃: its application to the synthesis of a potential anticancer agent."[5]
Reaction Mechanisms
The reducing action of both phosphorous and hypothis compound stems from the presence of one or more P-H bonds. The mechanism is believed to proceed via the transfer of a hydride ion (H⁻) or through a radical pathway, depending on the reaction conditions and the substrate.
Hypothis compound (H₃PO₂)
Hypothis compound's two P-H bonds make it a potent reducing agent. The mechanism often involves the cleavage of a P-H bond to deliver a hydride equivalent to the substrate. In the presence of radical initiators or under certain conditions, a radical mechanism may also be operative.[1]
This compound (H₃PO₃)
This compound possesses one P-H bond, which is responsible for its reducing properties. Similar to hypothis compound, it can reduce substrates through hydride transfer. In some reactions, particularly those catalyzed by metals, this compound may exist in equilibrium with a more reactive tautomeric form, P(OH)₃, which can facilitate the reduction process.
References
- 1. A novel iodide-catalyzed reduction of nitroarenes and aryl ketones with H3PO2 or H3PO3: its application to the synthesis of a potential anticancer agent. | Semantic Scholar [semanticscholar.org]
- 2. chymist.com [chymist.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. The silver mirror test with Tollens’ reagent | Demonstration | RSC Education [edu.rsc.org]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
A Comparative Guide to the Quantitative Analysis of Phosphite in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of phosphite (B83602) in reaction mixtures is crucial for process monitoring, impurity profiling, and quality control. This guide provides an objective comparison of three common analytical techniques for this purpose: Ion Chromatography (IC), ³¹P Nuclear Magnetic Resonance (³¹P NMR) spectroscopy, and Colorimetric methods.
Method Overview
Ion Chromatography (IC) is a highly sensitive and selective technique that separates ions based on their affinity to an ion-exchange resin. For phosphite analysis, IC with suppressed conductivity detection is a robust and widely used method, capable of quantifying phosphite even in complex matrices.
³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy is a powerful, non-destructive technique that provides both quantitative and structural information about phosphorus-containing compounds. It is highly specific as the chemical shift of the phosphorus nucleus is sensitive to its chemical environment.
Colorimetric Methods , such as the molybdenum blue method, are well-established techniques that involve a chemical reaction to produce a colored compound, the absorbance of which is proportional to the concentration of the analyte. For phosphite, this typically requires an initial oxidation step to phosphate (B84403).
Quantitative Performance Comparison
The choice of analytical method often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key quantitative performance parameters for each technique, based on published data.
| Parameter | Ion Chromatography (IC) | ³¹P NMR Spectroscopy | Colorimetric Methods |
| Limit of Detection (LOD) | 0.003 mg/L to 30 ng/mL[1][2] | ~6.46 µmol/L | Typically in the mg/L (ppm) range |
| Limit of Quantification (LOQ) | 0.01 mg/L to 100 ng/mL[1][2] | Not consistently reported, higher than IC | Typically in the mg/L (ppm) range |
| Linearity | Excellent (Correlation coefficient > 0.999)[1] | Good, used for absolute quantification[3][4] | Good over a defined concentration range |
| Precision (%RSD) | < 2.0% for system and method precision[1] | Comparable to chromatographic methods[3] | < 5% |
| Accuracy (% Recovery) | 90 - 110%[1] | High, used for purity determination[4] | 94 - 100%[5] |
| Selectivity | High, can resolve from other anions | Very high, provides structural information | Moderate, potential for interferences |
| Sample Throughput | High (automated systems) | Low to moderate | High (with flow injection analysis) |
Experimental Workflows and Method Selection
The following diagrams illustrate the typical experimental workflow for phosphite analysis by IC and provide a logical framework for selecting the most appropriate method for your application.
Caption: Workflow for phosphite quantification by IC.
Caption: Decision tree for selecting an analytical method.
Detailed Experimental Protocols
Ion Chromatography (IC) with Suppressed Conductivity Detection
This protocol is based on established methods for the analysis of phosphite in pharmaceutical and environmental samples.[1][5][6]
-
Instrumentation: A high-performance ion chromatography (HPIC) system equipped with a suppressed conductivity detector.
-
Columns: A guard column (e.g., Dionex IonPac™ AG11-HC) followed by an analytical column (e.g., Dionex IonPac™ AS11-HC, 4 µm).
-
Eluent: A gradient of potassium hydroxide (B78521) (KOH) electrolytically generated or prepared manually. A typical gradient might be 1 mM KOH for the initial separation, ramping up to 30-50 mM to elute more strongly retained anions.
-
Flow Rate: 0.25 - 1.0 mL/min.
-
Injection Volume: 5 - 25 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dilute the reaction mixture in deionized water to bring the phosphite concentration within the calibration range. Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter before injection.
-
Calibration: Prepare a series of phosphite standards of known concentrations in deionized water. Generate a calibration curve by plotting the peak area against the concentration.
-
Quantification: The concentration of phosphite in the sample is determined by comparing its peak area to the calibration curve.
³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy
This protocol outlines a general procedure for quantitative ³¹P NMR analysis.[3][4][7]
-
Instrumentation: A high-resolution NMR spectrometer.
-
Sample Preparation: Dissolve a known amount of the reaction mixture sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Add a known amount of an internal standard that has a ³¹P signal that does not overlap with the analyte signals (e.g., triphenyl phosphate).
-
Acquisition Parameters:
-
Use a 90° pulse angle.
-
Employ a relaxation delay (d1) of at least 5 times the longest T₁ relaxation time of the phosphorus nuclei of interest to ensure full relaxation between scans.
-
Use proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
-
Quantification: Integrate the signals corresponding to phosphite and the internal standard. The concentration of phosphite is calculated based on the ratio of the integrals, the known concentration of the internal standard, and the molar masses of the compounds.
Colorimetric Method (Molybdenum Blue)
This protocol is a generalized procedure based on the widely used molybdenum blue method.[8][9]
-
Principle: Phosphite is first oxidized to phosphate. The resulting phosphate reacts with a molybdate (B1676688) reagent in an acidic medium to form a phosphomolybdate complex, which is then reduced by a reducing agent (e.g., ascorbic acid) to form a stable blue-colored complex. The intensity of the blue color is measured spectrophotometrically.
-
Reagents:
-
Oxidizing agent: e.g., potassium persulfate or hydrogen peroxide.
-
Acidic molybdate reagent: A solution of ammonium (B1175870) molybdate and an acid (e.g., sulfuric acid).
-
Reducing agent: e.g., ascorbic acid or stannous chloride.
-
Phosphite standard solutions.
-
-
Procedure:
-
Oxidation: To a known volume of the sample, add the oxidizing agent and heat to convert phosphite to phosphate.
-
Color Development: After cooling, add the acidic molybdate reagent followed by the reducing agent. Allow the color to develop for a specified time.
-
Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance (typically around 880 nm) using a spectrophotometer.
-
-
Calibration: Prepare a series of phosphite standards and treat them in the same way as the sample to generate a calibration curve of absorbance versus concentration.
-
Quantification: Determine the concentration of phosphite in the original sample from the calibration curve, taking into account the initial dilution.
Conclusion
The choice of method for the quantitative analysis of phosphite in reaction mixtures depends on a balance of factors including required sensitivity, selectivity, available instrumentation, and sample throughput. Ion Chromatography offers excellent sensitivity and is ideal for trace-level quantification in complex matrices. ³¹P NMR provides unparalleled specificity and structural information, making it a valuable tool for method development and impurity identification, although with lower sensitivity than IC. Colorimetric methods are a cost-effective option for routine analysis where high sensitivity is not a primary concern and can be automated for high throughput. For drug development and quality control environments, the high accuracy, precision, and validation-friendliness of IC often make it the method of choice.
References
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. mdpi.com [mdpi.com]
- 4. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of phosphite (HPO3-2) by a new IC/MS/MS method using an 18O-labeled HPO3-2 internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 7. Quantitative 31P-NMR spectroscopy for the determination of fosfomycin and impurity A in pharmaceutical products of fosfomycin sodium or calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dgtresearch.com [dgtresearch.com]
- 9. fertasa.co.za [fertasa.co.za]
Validating the Purity of Commercial Phosphorous Acid for Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to the success of a synthesis. Phosphorous acid (H₃PO₃), a key reagent in various chemical transformations, is commercially available in different grades. Ensuring the quality of this reagent is crucial to avoid side reactions and ensure the desired outcome of the synthesis. This guide provides a comparison of analytical methods for validating the purity of commercial this compound, complete with experimental data and detailed protocols.
The primary impurity of concern in commercial this compound is phosphoric acid (H₃PO₄), which can arise from the oxidation of this compound. Other potential impurities include unreacted starting materials, by-products from the manufacturing process, and trace metals. The concentration of these impurities varies significantly between technical and reagent grades.
Comparison of Commercial this compound Grades
The selection of an appropriate grade of this compound depends on the specific requirements of the synthesis. For applications where high purity is critical, a reagent grade is recommended. In other cases, a technical grade may be sufficient and more cost-effective. The table below provides a typical comparison of these grades.
| Parameter | Technical Grade | Reagent Grade |
| Assay (H₃PO₃) | ≥ 98.0% | ≥ 99.0% |
| Phosphoric Acid (H₃PO₄) | ≤ 1.0% | ≤ 0.5% |
| Chloride (Cl⁻) | ≤ 0.01% | ≤ 0.002% |
| Sulfate (SO₄²⁻) | ≤ 0.02% | ≤ 0.005% |
| Iron (Fe) | ≤ 0.005% | ≤ 0.001% |
| Heavy Metals (as Pb) | ≤ 0.002% | ≤ 0.001% |
Analytical Methods for Purity Validation
Several analytical techniques can be employed to determine the purity of this compound. The choice of method will depend on the available instrumentation, the required accuracy, and the specific impurities being investigated.
Potentiometric Titration
Potentiometric titration is a classical and cost-effective method for determining the overall acid content. Since this compound is a diprotic acid, its titration with a strong base like sodium hydroxide (B78521) (NaOH) will show two equivalence points. The first equivalence point corresponds to the neutralization of the first proton, and the second to the neutralization of the second proton. The presence of the common impurity, triprotic phosphoric acid, can interfere with the interpretation of the titration curve.
-
Preparation of Titrant: Prepare and standardize a 0.1 M solution of sodium hydroxide (NaOH).
-
Sample Preparation: Accurately weigh approximately 2.0 g of the commercial this compound sample into a 250 mL beaker and dissolve it in 100 mL of deionized water.
-
Titration Setup: Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode and the burette tip into the solution.
-
Titration: Titrate the this compound solution with the standardized 0.1 M NaOH solution. Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of NaOH added. Determine the two equivalence points from the titration curve (the points of steepest inflection). The volume of NaOH used to reach the second equivalence point is used to calculate the total this compound content.
³¹P Nuclear Magnetic Resonance (³¹P-NMR) Spectroscopy
³¹P-NMR is a powerful and highly specific method for the simultaneous quantification of this compound and its phosphorus-containing impurities, such as phosphoric acid. Each phosphorus species will have a distinct chemical shift in the ³¹P-NMR spectrum, allowing for their individual identification and quantification.
-
Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into an NMR tube. Add a known amount of an internal standard (e.g., triphenyl phosphate) and dissolve the mixture in a suitable deuterated solvent (e.g., D₂O).
-
NMR Acquisition: Acquire the ³¹P-NMR spectrum using a spectrometer with appropriate parameters (e.g., a pulse sequence with a sufficient relaxation delay to ensure accurate integration).
-
Data Analysis: Integrate the signals corresponding to this compound, phosphoric acid, and the internal standard. The concentration of each species can be calculated based on the integral values and the known concentration of the internal standard.
Ion Chromatography (IC)
Ion chromatography is an excellent technique for the separation and quantification of anionic species, including phosphite (B83602) (the conjugate base of this compound) and phosphate (B84403) (the conjugate base of phosphoric acid), as well as other anionic impurities like chloride and sulfate.
-
Sample Preparation: Prepare a dilute aqueous solution of the this compound sample with a known concentration.
-
Chromatographic System: Use an ion chromatograph equipped with a suitable anion-exchange column (e.g., a hydroxide-selective column), a suppressed conductivity detector, and an appropriate eluent (e.g., a potassium hydroxide gradient).
-
Calibration: Prepare a series of standard solutions containing known concentrations of phosphite, phosphate, chloride, and sulfate. Inject these standards to generate a calibration curve for each anion.
-
Sample Analysis: Inject the prepared sample solution into the ion chromatograph and record the chromatogram.
-
Quantification: Identify and quantify the anions in the sample by comparing their retention times and peak areas to the calibration curves.
Visualizing the Workflow and Chemical Structures
To aid in the understanding of the analytical process and the key chemical species involved, the following diagrams are provided.
Caption: Experimental workflow for this compound purity validation.
Caption: Structures of this compound and its primary impurity.
Conclusion
The validation of commercial this compound purity is a critical step in ensuring the reproducibility and success of chemical syntheses. While potentiometric titration offers a simple and accessible method for determining total acidity, it may not be sufficient for accurately quantifying impurities. For a more detailed and accurate purity assessment, ³¹P-NMR spectroscopy and ion chromatography are the methods of choice, providing specific quantification of this compound and its key impurities like phosphoric acid. The selection of the analytical method should be based on the specific requirements of the synthesis and the available resources. By employing these analytical techniques, researchers can confidently assess the quality of their starting materials and proceed with their synthetic work.
A Comparative Analysis of Phosphite and Phosphate as Fertilizers: Efficacy, Mechanisms, and Experimental Evaluation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of phosphite (B83602) and phosphate (B84403) as phosphorus sources for plants. It delves into their distinct chemical properties, their differential impacts on plant growth and physiology, and the underlying signaling pathways they influence. This document synthesizes experimental data to offer a clear, evidence-based perspective for research and agricultural applications.
Chemical and Physiological Distinctions
Phosphorus is an essential macronutrient vital for plant life, playing a critical role in energy transfer, genetic material, and cell structure.[1][2] It is primarily absorbed by plants in its fully oxidized form, phosphate (PO₄³⁻). Phosphite (PO₃³⁻), a more reduced form of phosphorus with one less oxygen atom, has also gained traction in agriculture, not primarily as a fertilizer, but as a biostimulant and fungicide.[3][4]
-
Phosphate (Pi): As the primary source of phosphorus for plants, phosphate is a fundamental component of key molecules like adenosine (B11128) triphosphate (ATP), DNA, and RNA.[1][5] Its availability in soil can be limited due to fixation with minerals, making efficient uptake crucial for plant growth.[5]
-
Phosphite (Phi): Chemically distinct from phosphate, phosphite is characterized by higher solubility, which allows for more efficient uptake by plant roots and leaves.[4][6] However, most plants cannot directly metabolize phosphite into the phosphate required for their metabolic processes.[3][4] Its primary roles are in stimulating plant defense mechanisms and acting as a potent fungicide, particularly against Oomycete pathogens.[7][8]
Comparative Effects on Plant Growth and Nutrition
The influence of phosphite on plant growth is complex and heavily dependent on the plant's existing phosphate nutritional status. While phosphate fertilization consistently supports plant growth by providing essential phosphorus, phosphite's effects can range from beneficial to detrimental.
When phosphate is abundant, phosphite can act as a biostimulant, promoting root development and overall plant health.[9][10] Conversely, under phosphate-deficient conditions, phosphite application can be harmful. It can interfere with the plant's natural phosphate starvation responses, leading to inhibited growth and symptoms of phosphorus deficiency.[4][11][12]
Quantitative Data Summary
The following table summarizes findings from various studies on the quantitative effects of phosphite and phosphate application on plant growth parameters.
| Plant Species | P Source | Application Method | P-Status | Observed Effect | Reference |
| Arabidopsis thaliana | Phosphite | Nutrient Solution | High Phosphate | +11.4% in shoot fresh weight | [9] |
| Wheat | Phosphite | Foliar | 75% Nutrient Strength | +51% in root dry weight | [10] |
| Various | Phosphite | Foliar | Not Specified | ~+30% in root biomass | [13] |
| Lettuce | Phosphite (2 mM) | Nutrient Solution | Low Phosphate (for 50% max growth) | -59% in shoot growth; -64% in root growth | [12] |
| Lettuce | Phosphite (2 mM) | Nutrient Solution | Low Phosphate (for 80% max growth) | -38% in shoot growth; -36% in root growth | [12] |
| Rubber Seedlings | Phosphate (various) | Soil | Low P Soil | Increased stem diameter, leaf number, height, and dry weight | [14] |
Mechanisms of Action: Signaling Pathways
Phosphate and phosphite trigger distinct signaling cascades within the plant, reflecting their different roles. Phosphate signaling is geared towards maintaining phosphorus homeostasis, while phosphite primarily activates defense and stress response pathways.
Phosphate Starvation Response (PSR) Pathway
Plants have evolved a sophisticated network to sense and respond to fluctuations in phosphate availability. When internal phosphate levels are low, a central transcription factor, PHR1 (PHOSPHATE STARVATION RESPONSE 1), is activated. PHR1, in turn, induces the expression of a suite of phosphate starvation-induced (PSI) genes. These genes are responsible for enhancing phosphate uptake from the soil and improving its internal use efficiency. Under phosphate-sufficient conditions, inositol (B14025) pyrophosphates (InsP8) accumulate and bind to SPX proteins, which then sequester PHR1, keeping the pathway inactive.[15][16][17]
References
- 1. grow.ifa.coop [grow.ifa.coop]
- 2. The Role of Phosphorus in Plant Growth and Productivity [syfert.net]
- 3. Frontiers | The functional mechanisms of phosphite and its applications in crop plants [frontiersin.org]
- 4. Phosphate vs Phosphite: Part One | Progressive Crop Consultant [progressivecrop.com]
- 5. cropnutrition.com [cropnutrition.com]
- 6. uniumbioscience.com [uniumbioscience.com]
- 7. Phosphate vs Phosphite: Part Three | Progressive Crop Consultant [progressivecrop.com]
- 8. heritageppg.com [heritageppg.com]
- 9. Beneficial Effects of Phosphite in Arabidopsis thaliana Mediated by Activation of ABA, SA, and JA Biosynthesis and Signaling Pathways [mdpi.com]
- 10. Phosphite treatment can improve root biomass and nutrition use efficiency in wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchmap.jp [researchmap.jp]
- 13. eu.vlsci.com [eu.vlsci.com]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of a phosphate sensing and signaling pathway in plants - Section of Biology - UNIGE [unige.ch]
- 17. Insights of phosphate transport and signaling in green plants - YiLab [yilab.life]
Distinguishing Phosphorous and Phosphoric Acid with Raman Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, accurately identifying phosphorous acid (H₃PO₃) and phosphoric acid (H₃PO₄) is crucial, as their distinct chemical properties can significantly impact reaction pathways and product efficacy. Raman spectroscopy offers a rapid, non-destructive, and highly specific method for differentiating these two structurally similar phosphorus oxyacids. This guide provides a comprehensive comparison of their Raman spectra, supported by experimental data and detailed protocols.
The key to distinguishing between phosphorous and phosphoric acid lies in their fundamental structural differences. Phosphoric acid possesses a tetrahedral geometry with a central phosphorus atom double-bonded to one oxygen atom and single-bonded to three hydroxyl (-OH) groups. In contrast, this compound, a diprotic acid, features a phosphorus atom double-bonded to one oxygen atom, single-bonded to two hydroxyl groups, and, crucially, single-bonded to one hydrogen atom. This direct P-H bond in this compound gives rise to a unique and intense Raman signal that is absent in the spectrum of phosphoric acid, serving as a definitive marker for its identification.
Comparative Analysis of Raman Spectra
The Raman spectra of this compound and phosphoric acid are characterized by distinct vibrational modes. The most prominent difference is the presence of a strong P-H stretching vibration in the spectrum of this compound, which is completely absent in that of phosphoric acid.
Quantitative Data Summary
The table below summarizes the key Raman peaks observed for this compound and phosphoric acid, along with their corresponding vibrational mode assignments. This data facilitates a direct comparison of their spectral features.
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | This compound (H₃PO₃) | Phosphoric Acid (H₃PO₄) |
| ~2457 | ν(P-H) Stretch | ✓ | ❌ |
| ~1178 | ν(P=O) Stretch | ✓ | |
| ~1172 | Not Assigned | ✓ | |
| ~1024 | Not Assigned | ✓ | |
| ~993-1008 | ν(P-(OH)₂) asymmetric stretch | ✓ | |
| ~942 | Not Assigned | ✓ | |
| ~890-914 | νs(P(OH)₃) Symmetric Stretch | ✓ | |
| ~528 | Not Assigned | ✓ | |
| ~499-512 | δ(PO₄) Deformation | ✓ | |
| ~422 | Not Assigned | ✓ | |
| ~356-395 | δ(PO₄) Deformation | ✓ |
Note: Peak positions can vary slightly depending on the concentration, physical state (solid or aqueous solution), and instrumentation.
Experimental Protocols
Reproducible and accurate Raman analysis requires a standardized experimental protocol. The following provides a general methodology for acquiring Raman spectra of phosphorous and phosphoric acid.
Objective: To acquire and compare the Raman spectra of this compound and phosphoric acid to identify their characteristic distinguishing peaks.
Materials:
-
This compound (H₃PO₃), solid or aqueous solution of known concentration
-
Phosphoric acid (H₃PO₄), solid or aqueous solution of known concentration
-
Raman spectrometer equipped with a suitable laser excitation source (e.g., 532 nm or 785 nm)
-
Microscope objective for sample focusing
-
Sample holders (e.g., glass slides, quartz cuvettes)
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Sample Preparation:
-
For solid samples, place a small amount of the acid powder on a clean glass slide.
-
For aqueous solutions, prepare solutions of the desired concentration in deionized water. The solutions can be analyzed in a quartz cuvette.
-
-
Instrument Setup:
-
Turn on the Raman spectrometer and allow it to stabilize according to the manufacturer's instructions.
-
Select the appropriate laser excitation wavelength. A 785 nm laser is often preferred to minimize fluorescence in many samples.
-
Set the laser power to an appropriate level to obtain a good signal-to-noise ratio without causing sample degradation. A starting point could be 10-50 mW.
-
Choose a suitable acquisition time and number of accumulations. For example, 10 seconds acquisition time with 3 accumulations.
-
Calibrate the spectrometer using a known standard (e.g., silicon) to ensure wavenumber accuracy.
-
-
Data Acquisition:
-
Place the prepared sample on the microscope stage.
-
Focus the laser onto the sample using the microscope objective.
-
Acquire the Raman spectrum over a relevant spectral range, typically from 200 cm⁻¹ to 3000 cm⁻¹ to encompass all key vibrational modes.
-
Save the acquired spectrum.
-
-
Data Analysis:
-
Process the spectra to remove any background fluorescence, if present, using appropriate software tools.
-
Identify and label the prominent Raman peaks for each acid.
-
Compare the spectra of this compound and phosphoric acid, paying close attention to the presence or absence of the P-H stretching peak around 2457 cm⁻¹.
-
Visualization of the Distinguishing Workflow
The logical process for differentiating between phosphorous and phosphoric acid using their Raman spectra can be visualized as a straightforward workflow.
Caption: Workflow for distinguishing phosphorous and phosphoric acid.
This workflow diagram illustrates the simple decision-making process based on the presence or absence of the key distinguishing Raman peak. The primary and most reliable indicator is the P-H stretching mode unique to this compound.
Efficacy of Phosphorous Acid-Based Fungicides: A Comparative Guide
An objective analysis of the performance of phosphorous acid-based fungicides against alternative solutions, supported by experimental data.
Introduction
This compound-based fungicides, also known as phosphonates, have become a cornerstone in integrated pest management strategies for a variety of crops.[1][2] Their unique mode of action, systemic properties, and favorable environmental profile have contributed to their widespread adoption. This guide provides a comprehensive comparison of the efficacy of this compound-based fungicides with other alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.
This compound (H₃PO₃) and its salts (phosphites) exhibit a dual mode of action against plant pathogens.[1][3][4] They can directly inhibit the growth of certain pathogens, particularly Oomycetes like Phytophthora and Pythium, by disrupting their cellular processes.[2][4][5] Additionally, they stimulate the plant's innate defense mechanisms, a phenomenon known as systemic acquired resistance (SAR).[1][3][6] This indirect action involves the production of phytoalexins, pathogenesis-related (PR) proteins, and the reinforcement of cell walls, leading to a broad-spectrum and durable resistance.[3][6][7]
Comparative Efficacy: Experimental Data
The following tables summarize quantitative data from various studies, comparing the performance of this compound-based fungicides with other fungicidal compounds.
Table 1: In Vitro Efficacy Against Phytophthora capsici
| Fungicide | Mating Type | EC₅₀ for Mycelial Growth (µg/mL) | EC₅₀ for Sporangium Formation (µg/mL) | EC₅₀ for Zoospore Germination (µg/mL) | Reference |
| Nutri-Phite (this compound) | PPC1 (A1) | 50.5 ± 1.9 | >500 | 1.8 ± 0.2 | [8][9] |
| PPC6 (A2) | 94.5 ± 2.8 | 225.7 ± 11.2 | 1.5 ± 0.1 | [8][9] | |
| Agri-Fos (this compound) | PPC1 (A1) | 125.4 ± 4.5 | >500 | 1.9 ± 0.1 | [8] |
| PPC6 (A2) | 189.2 ± 8.7 | 185.4 ± 9.8 | 1.6 ± 0.2 | [8] | |
| ProPhyt (this compound) | PPC1 (A1) | 185.4 ± 7.8 | 6.1 ± 0.5 | 2.1 ± 0.3 | [8][9] |
| PPC6 (A2) | 254.1 ± 11.3 | 154.2 ± 7.6 | 1.8 ± 0.1 | [8][9] | |
| K-Phite (this compound) | PPC1 (A1) | 211.3 ± 9.2 | >500 | 2.0 ± 0.2 | [8][9] |
| PPC6 (A2) | 289.7 ± 12.1 | 198.7 ± 10.4 | 1.7 ± 0.1 | [8][9] | |
| Lexx-A-Phos (this compound) | PPC1 (A1) | 246.4 ± 10.1 | >500 | >500 | [8][9] |
| PPC6 (A2) | 324.4 ± 14.6 | 210.3 ± 11.5 | >500 | [8][9] | |
| Ridomil Gold 480 EC (Mefenoxam) | PPC1 (A1) | 7.6 ± 0.6 | 1.2 ± 0.1 | >500 | [8] |
| PPC6 (A2) | 13.8 ± 2.5 | 0.8 ± 0.1 | >500 | [8] |
EC₅₀: The concentration of a fungicide that causes a 50% reduction in the measured biological process.
Table 2: Efficacy in Controlling Tomato Bacterial Speck (Pseudomonas syringae pv. tomato)
| Treatment | Disease Severity (%) - Trial 1 | Efficacy (%) - Trial 1 | Disease Severity (%) - Trial 2 | Efficacy (%) - Trial 2 | Mean Efficacy (%) | Reference |
| Control | 37.5 | - | 43.0 | - | - | [10] |
| Calcium Phosphite (B83602) | 21.7 | 42.1 | 31.0 | 28.0 | 35.0 | [10] |
| Potassium Phosphite | 21.2 | 43.4 | 15.9 | 63.2 | 53.3 | [10] |
| Copper Phosphite | 19.5 | 48.0 | 33.2 | 22.8 | 35.4 | [10] |
| Magnesium Phosphite | 12.5 | 66.5 | 9.3 | 78.4 | 72.4 | [10] |
| Zn/Mn Phosphite | 9.4 | 75.0 | 10.4 | 75.8 | 75.4 | [10] |
| Fosetyl-Al | 16.3 | 56.6 | 4.2 | 90.3 | 73.4 | [10] |
Experimental Protocols
In Vitro Inhibition of Phytophthora capsici
Objective: To determine the direct inhibitory effect of this compound-based fungicides on the mycelial growth, sporangium formation, and zoospore germination of P. capsici.
Methodology:
-
Isolate Preparation: Two isolates of P. capsici, PPC1 (A1 mating type) and PPC6 (A2 mating type), were used.
-
Fungicide Solutions: Stock solutions of various this compound-containing products (Nutri-Phite, Agri-Fos, ProPhyt, K-Phite, Lexx-A-Phos) and a conventional fungicide (Ridomil Gold 480 EC) were prepared.
-
Mycelial Growth Assay: Fungicides were incorporated into V8 juice agar (B569324) at various concentrations. Mycelial plugs of P. capsici were placed on the amended agar plates and incubated. The radial growth of the mycelium was measured, and the EC₅₀ values were calculated.
-
Sporangium Formation Assay: Mycelial plugs were grown in V8 broth containing different fungicide concentrations. After incubation, the number of sporangia was counted to determine the EC₅₀ for sporangium formation.
-
Zoospore Germination Assay: Zoospore suspensions were mixed with different concentrations of fungicides and incubated. The percentage of germinated zoospores was determined, and the EC₅₀ values were calculated.
Control of Tomato Bacterial Speck
Objective: To evaluate the efficacy of different phosphite formulations in controlling bacterial speck on tomato plants.
Methodology:
-
Plant Material: Tomato seedlings were grown in pots under controlled greenhouse conditions.
-
Treatments: Five different phosphite formulations (Calcium, Potassium, Copper, Magnesium, and Zinc/Manganese phosphite) and Fosetyl-Al were applied to the plants. A control group was treated with water.
-
Inoculation: Plants were inoculated with a suspension of Pseudomonas syringae pv. tomato.
-
Disease Assessment: Disease severity was rated based on the percentage of leaf area showing symptoms of bacterial speck.
-
Efficacy Calculation: The efficacy of each treatment was calculated based on the reduction in disease severity compared to the control group.
Visualizing the Mechanisms
Signaling Pathway of this compound's Dual Mode of Action
Caption: Dual mode of action of this compound fungicides.
Experimental Workflow for In Vivo Fungicide Efficacy Testing
References
- 1. Effective Use of this compound in Fungicide Applications for Crop Protection [cnagrochem.com]
- 2. This compound Fungicides – Sub-Tropical Fruit Club of Qld Inc. [stfc.org.au]
- 3. rd2.co.nz [rd2.co.nz]
- 4. Fungicidal Activity and Nutritional Value of this compound | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 5. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]
- 6. auf.isa-arbor.com [auf.isa-arbor.com]
- 7. frontiersin.org [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
Validating Titration Methods for Phosphorous Acid Quantification: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of chemical species is paramount. This guide provides a comprehensive comparison of the validation of a classical titration method for phosphorous acid (H₃PO₃) against modern chromatographic and spectrophotometric techniques. Detailed experimental protocols and performance data are presented to aid in selecting the most suitable method for specific analytical needs.
This compound, a diprotic acid, plays a crucial role as a reducing agent and an intermediate in the synthesis of various compounds, including phosphonate-based active pharmaceutical ingredients. Consequently, robust and validated analytical methods for its quantification are essential for quality control and process monitoring. This guide compares the performance of potentiometric titration with ion chromatography and a spectrophotometric method for the determination of this compound (or its conjugate base, phosphite).
Comparative Analysis of Quantification Methods
The selection of an analytical method is often a trade-off between various performance characteristics. The following table summarizes the key validation parameters for the three discussed methods.
| Parameter | Potentiometric Titration | Ion Chromatography (IC) | Spectrophotometric (Molybdenum Blue Method) |
| Principle | Neutralization reaction between the acidic protons of this compound and a strong base. | Separation of phosphite (B83602) from other ions on a stationary phase followed by conductivity detection. | Reduction of a phosphomolybdate complex to form a colored compound, with absorbance proportional to concentration. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.1 - 108%[1] | 95 - 101% |
| Precision (% RSD) | ≤ 2.0% | ≤ 2.0%[2] | ≤ 4.0% |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999[2] | ≥ 0.99 |
| Limit of Detection (LOD) | ~100 mg/L | 0.003 mg/L (0.002 µM)[1] | 0.01 µg of phosphorus |
| Limit of Quantification (LOQ) | ~300 mg/L | 0.01 mg/L[2] | 5.508 mg/L[3] |
| Pros | Cost-effective, simple instrumentation, well-established technique. | High specificity and sensitivity, capable of separating different phosphorus species. | High sensitivity, suitable for trace analysis. |
| Cons | Lower sensitivity, potential for interference from other acidic or basic species. | Higher initial instrument cost, requires more complex mobile phases. | Indirect method, requires a chemical reaction, potential for interference from other reducing agents. |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
Potentiometric Titration of this compound
This method relies on the diprotic nature of this compound, which has two distinct pKa values (pKa₁ ≈ 1.3, pKa₂ ≈ 6.7)[4]. Titration with a strong base like sodium hydroxide (B78521) (NaOH) yields two equivalence points. The second equivalence point is typically sharper and more reliable for quantification.
Equipment:
-
Automatic titrator or a manual setup with a pH meter and a burette
-
Magnetic stirrer and stir bar
-
Beakers and pipettes
Reagents:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
This compound sample
-
Deionized water
Procedure:
-
Accurately weigh or pipette a known amount of the this compound sample into a beaker.
-
Dilute with a suitable volume of deionized water to ensure the pH electrode is properly immersed.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
Titrate the sample with the standardized 0.1 M NaOH solution, recording the pH and the volume of titrant added.
-
Continue the titration past the second equivalence point (which will occur at a pH above 7).
-
Determine the volume of NaOH consumed at the second equivalence point by analyzing the titration curve (e.g., using the first or second derivative).
-
Calculate the concentration of this compound in the sample.
Ion Chromatography (IC) for Phosphite Quantification
Ion chromatography is a highly specific and sensitive method for the analysis of ionic species like phosphite.
Equipment:
-
Ion chromatograph with a suppressed conductivity detector
-
Anion-exchange column (e.g., Metrosep A Supp 5 or similar)[2]
-
Autosampler
Reagents:
-
Eluent solution (e.g., a mixture of sodium carbonate and sodium bicarbonate)
-
Phosphite standard solutions
-
Deionized water
Procedure:
-
Prepare a series of phosphite standard solutions of known concentrations.
-
Prepare the sample solution, ensuring it is filtered and diluted to fall within the calibration range.
-
Set up the ion chromatograph with the appropriate column and eluent.
-
Generate a calibration curve by injecting the standard solutions and recording the peak areas.
-
Inject the sample solution and record the peak area for phosphite.
-
Calculate the concentration of phosphite in the sample based on the calibration curve.
Spectrophotometric Determination of Phosphite (Molybdenum Blue Method)
This colorimetric method involves the reduction of a phosphomolybdate complex to a intensely colored molybdenum blue complex.
Equipment:
-
UV-Visible Spectrophotometer
-
Volumetric flasks and pipettes
Reagents:
-
Ammonium molybdate (B1676688) solution
-
Potassium antimonyl tartrate solution
-
Ascorbic acid solution
-
Sulfuric acid solution
-
Phosphite standard solutions
Procedure:
-
Prepare a series of phosphite standard solutions of known concentrations.
-
To a known volume of the standards and sample, add the acidic molybdate reagent.
-
Add the ascorbic acid reducing agent and allow time for the blue color to develop.
-
Measure the absorbance of the standards and the sample at the wavelength of maximum absorbance (typically around 880 nm).
-
Generate a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of phosphite in the sample from the calibration curve.
Validation Workflow
The validation of an analytical method ensures its suitability for its intended purpose. A typical workflow for the validation of a titration method is illustrated below. The principles are applicable to the other methods as well, with specific tests adapted to the technique.
Conclusion
The choice of method for the quantification of this compound depends on the specific requirements of the analysis.
-
Potentiometric titration is a cost-effective and straightforward method suitable for the analysis of bulk material where high concentrations are expected and the sample matrix is relatively simple.
-
Ion chromatography offers superior sensitivity and specificity, making it the method of choice for trace analysis, determination in complex matrices, or when speciation of different phosphorus oxyanions is required.
-
The spectrophotometric molybdenum blue method provides a sensitive alternative to ion chromatography, particularly when a dedicated IC system is not available.
A thorough validation, as outlined in the workflow, is crucial to ensure that the chosen method yields reliable and accurate results for its intended application in research and drug development.
References
A Comparative Guide to Phosphonate Synthesis: An Analysis of Routes from Different Phosphorus Sources
For researchers, scientists, and drug development professionals, the efficient synthesis of phosphonates is a critical step in the creation of new therapeutics, agrochemicals, and materials. The choice of phosphorus source significantly influences the reaction pathway, yield, cost, and environmental impact of the synthesis. This guide provides a comparative analysis of common phosphonate (B1237965) synthesis routes, offering experimental data, detailed protocols, and a clear visualization of the chemical pathways to inform your selection of the most appropriate method.
The synthesis of phosphonates, organic compounds containing a C-PO(OR)₂ group, is a cornerstone of organophosphorus chemistry. These molecules are valued for their biological activity and are often used as stable mimics of phosphates in drug design. The primary routes to phosphonates can be categorized by their starting phosphorus source: phosphorus trichloride (B1173362) (PCl₃), phosphorous acid (H₃PO₃), and phosphite (B83602) esters. Each starting material presents a unique set of advantages and challenges in terms of reactivity, safety, and scalability.
Comparative Analysis of Synthesis Routes
The selection of a synthetic route is often a trade-off between yield, reaction conditions, cost, and environmental considerations. The following table summarizes the key quantitative and qualitative aspects of the most prevalent phosphonate synthesis methods.
| Synthesis Route | Phosphorus Source | Key Reactants | Typical Yield (%) | Reaction Conditions | Advantages | Disadvantages |
| Michaelis-Arbuzov Reaction | Trialkyl Phosphite | Alkyl halide | 70-95% | High temperature (120-160 °C)[1] | High yields, broad substrate scope. | Harsh conditions, potential for side reactions.[1] |
| Pudovik Reaction | Dialkyl Phosphite | Imine | 60-90% | Often catalyzed (acid or base), can be performed at room temperature or with microwave assistance.[2][3] | Milder conditions, good for synthesizing α-aminophosphonates.[2] | Requires pre-formation of the imine. |
| Reaction with PCl₃ | Phosphorus Trichloride | Alcohol, then alkene/alkyne or other electrophile | Variable | Often requires multiple steps and careful handling of PCl₃.[4] | Readily available and inexpensive starting material. | Highly reactive and corrosive, produces HCl byproduct, significant environmental and safety concerns.[4] |
| Reactions with H₃PO₃ | This compound | Aldehyde/Ketone and Amine (Kabachnik-Fields) | 70-90% | Often requires a catalyst and heating. | One-pot, three-component reaction. | Can be complex to optimize. |
Visualizing the Synthetic Pathways
The following diagram illustrates the primary routes to phosphonate esters from different phosphorus sources.
Figure 1. Key synthetic routes to phosphonates.
Experimental Protocols
Below are detailed methodologies for two of the most common phosphonate synthesis reactions.
Protocol 1: Synthesis of Diethyl Benzylphosphonate via the Michaelis-Arbuzov Reaction
This protocol describes the classical, uncatalyzed Michaelis-Arbuzov reaction.
Materials:
-
Benzyl (B1604629) bromide
-
Triethyl phosphite
-
Round-bottom flask
-
Reflux condenser
-
Nitrogen inlet
-
Heating mantle
-
Vacuum distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine benzyl bromide (1 equivalent) and triethyl phosphite (1.2 equivalents).
-
Heat the reaction mixture to 150-160°C under a nitrogen atmosphere.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.[5]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the product by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials. The desired diethyl benzylphosphonate is a colorless oil.[5]
Protocol 2: Synthesis of Dimethyl ((cyclohexylamino)(phenyl)methyl)phosphonate via the Pudovik Reaction
This protocol describes a microwave-assisted, solvent-free Pudovik reaction.
Materials:
-
N-benzylidenecyclohexanamine (imine)
-
Dimethyl phosphite
-
Microwave reactor vial with a stir bar
-
Microwave reactor
-
Column chromatography apparatus
Procedure:
-
The starting imine is prepared by the condensation of an aldehyde (benzaldehyde) and a primary amine (cyclohexylamine), often under solvent-free conditions at room temperature.[2]
-
Place the imine (1.0 equivalent) and dimethyl phosphite (1.2-1.5 equivalents) into a microwave reactor vial equipped with a stir bar.[2]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-100°C) for a specified time (e.g., 10-30 minutes).[2]
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or ³¹P NMR).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The crude product can be purified by standard methods, such as column chromatography, to yield the pure α-aminophosphonate.[2]
Environmental and Safety Considerations
The choice of phosphorus source has significant environmental and safety implications.
-
Phosphorus Trichloride (PCl₃): This is a highly corrosive and toxic substance that reacts violently with water, releasing hydrochloric acid (HCl).[4] Its use requires stringent safety protocols and specialized equipment. The generation of HCl as a byproduct also presents environmental challenges.[4]
-
This compound (H₃PO₃): While less hazardous than PCl₃, this compound is still a corrosive solid. Reactions using H₃PO₃ can be more environmentally friendly, especially in one-pot procedures that minimize waste.
-
Phosphite Esters: Trialkyl and dialkyl phosphites are generally less hazardous than PCl₃. However, they can be flammable and may have specific toxicities. The Michaelis-Arbuzov reaction, which uses trialkyl phosphites, often requires high temperatures, leading to higher energy consumption. Modern, greener approaches to phosphonate synthesis often focus on using catalysts to enable milder reaction conditions and employing solvent-free methods to reduce waste.[6][7]
Conclusion
The synthesis of phosphonates can be achieved through various routes, each with its own set of advantages and disadvantages. The Michaelis-Arbuzov reaction offers high yields but requires harsh conditions. The Pudovik and Kabachnik-Fields reactions provide milder routes to valuable α-aminophosphonates. The use of phosphorus trichloride as a starting material is often the most direct route but comes with significant safety and environmental concerns.
For researchers and drug development professionals, a careful consideration of yield, cost, scalability, and environmental impact is crucial when selecting a synthetic strategy. The information and protocols provided in this guide are intended to aid in making an informed decision for the efficient and responsible synthesis of phosphonate-containing molecules.
References
- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction [beilstein-journals.org]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. benchchem.com [benchchem.com]
- 6. Green phosphonate chemistry – Does it exist? - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. sciencedaily.com [sciencedaily.com]
Safety Operating Guide
Proper Disposal of Phosphorous Acid: A Comprehensive Guide for Laboratory Professionals
A detailed guide to the safe handling, neutralization, and disposal of phosphorous acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.
For researchers and scientists in drug development and other chemical disciplines, the responsible management of chemical waste is paramount. This compound (H₃PO₃), a corrosive and hazardous substance, requires a stringent disposal protocol. This guide provides essential safety information, operational plans, and a step-by-step procedure for the proper disposal of this compound waste in a laboratory setting. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards of this compound and to be prepared for emergencies.
-
Hazards: this compound is corrosive and can cause severe skin burns and eye damage.[1] It is also harmful if swallowed.[1] Contact with metals may produce flammable hydrogen gas.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles and a face shield, a chemical-resistant apron or lab coat, and closed-toe shoes.[3] For operations that may generate dusts or aerosols, a NIOSH-approved respirator is required.[3]
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and in good working order.[5]
Operational Disposal Plan
The primary principle for this compound disposal is to treat it as hazardous waste.[5] Under no circumstances should untreated this compound be disposed of down the drain.[5]
-
Waste Collection and Containment:
-
Labeling:
-
Waste Segregation:
-
Storage:
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.[3]
-
Contain the spill using an inert absorbent material such as sand, dry lime, or soda ash.[7]
-
Collect the contaminated absorbent material into a designated hazardous waste container.[7]
-
Clean the spill area with a suitable decontamination solution and collect the cleaning materials as hazardous waste.[3]
-
Quantitative Data for Disposal
The following table summarizes key quantitative parameters and regulatory guidelines relevant to the disposal of this compound.
| Parameter | Guideline / Value | Source / Regulatory Body | Notes |
| Waste Classification | RCRA Hazardous Waste Code: D002 (Corrosivity) | EPA | This classification applies to unneutralized this compound waste due to its corrosive nature. |
| Neutralization Target pH | 6.0 - 9.0 | General Laboratory Practice / Local Regulations | The acceptable pH range for sewer disposal of neutralized aqueous waste can vary. Always confirm with your institution's specific guidelines and local wastewater authority. |
| Occupational Exposure Limit | OSHA PEL: 1 mg/m³ (TWA) for Phosphoric Acid (as a related compound) | OSHA | Permissible Exposure Limit over an 8-hour workday. |
Experimental Protocol: Neutralization of this compound Waste
For laboratories equipped to do so, small quantities of aqueous this compound waste can be neutralized before disposal. This procedure must be performed with extreme caution.
Objective: To safely neutralize aqueous this compound waste to a pH between 6.0 and 9.0 for compliant disposal.
Materials:
-
Aqueous this compound waste
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (soda ash, Na₂CO₃)
-
Large chemical-resistant beaker or container (at least twice the volume of the acid waste)
-
Stir bar and magnetic stir plate
-
Calibrated pH meter or pH indicator strips
-
Ice bath
-
Appropriate PPE (as listed above)
Procedure:
-
Preparation: Don all required PPE and perform the entire procedure within a chemical fume hood.
-
Dilution and Cooling: Place the large beaker in an ice bath on the magnetic stir plate. Add a stir bar to the beaker. Slowly and cautiously dilute the this compound waste by adding it to a large volume of cold water (a 1:10 acid-to-water ratio is a safe starting point). This helps to dissipate the heat that will be generated during neutralization.
-
Stoichiometric Calculation: Before adding the neutralizing agent, calculate the approximate amount needed. This compound (H₃PO₃) is a dibasic acid , meaning it can donate two protons. The reaction with sodium bicarbonate is:
-
H₃PO₃ + 2NaHCO₃ → Na₂HPO₃ + 2H₂O + 2CO₂(g)
-
Calculate the moles of H₃PO₃ in your waste solution. You will need at least two moles of NaHCO₃ for every mole of H₃PO₃. It is advisable to have a slight excess of the neutralizing agent.
-
-
Neutralization:
-
Begin stirring the diluted and cooled acid solution.
-
Slowly add the calculated amount of sodium bicarbonate in small portions. Be prepared for vigorous foaming and gas (CO₂) evolution. Adding the base too quickly can cause the reaction to overflow the container.
-
-
pH Monitoring:
-
Continuously monitor the pH of the solution using a calibrated pH meter or pH paper.
-
Continue to add the neutralizing agent in small increments until the pH of the solution is stable within the target range of 6.0 to 9.0.
-
-
Final Disposal:
-
Once the solution is neutralized and has cooled to room temperature, it can be flushed down the drain with copious amounts of water, provided this is in accordance with your local and institutional regulations.
-
If drain disposal is not permitted, or if the waste contains other hazardous materials (e.g., heavy metals), it must be collected in a properly labeled hazardous waste container for pickup by a licensed waste disposal service.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By implementing these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.
References
- 1. Best Ways to Neutralize the Phosphoric Acid - Shanghai Chemex [shanghaichemex.com]
- 2. Lab Report On Phosphoric Acid - 1167 Words | Bartleby [bartleby.com]
- 3. echemi.com [echemi.com]
- 4. quora.com [quora.com]
- 5. Page loading... [wap.guidechem.com]
- 6. chemicalforum.webqc.org [chemicalforum.webqc.org]
- 7. brainly.com [brainly.com]
Personal protective equipment for handling Phosphorous acid
Essential Safety and Handling of Phosphorous Acid
This guide provides comprehensive safety and logistical information for laboratory professionals handling this compound. Adherence to these procedures is critical to ensure personal safety and proper disposal.
This compound is a corrosive chemical that can cause severe burns upon contact with skin and eyes, and irritation to the respiratory tract if inhaled.[1][2] It is crucial to handle this substance with care, utilizing appropriate personal protective equipment and following established safety protocols.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and prevent injury.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield.[3] | To protect against splashes and vapors that can cause severe eye irritation or burns.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, Natural Rubber, Polyvinyl Chloride, Viton).[5][6] | To prevent skin contact, which can cause irritation or severe burns.[6][7] |
| Body Protection | A lab coat or a chemical-resistant apron and boots.[2][8] | To protect against skin exposure from spills or splashes.[3] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[3] If ventilation is inadequate, a NIOSH-approved respirator is necessary.[3][5] | To avoid the inhalation of vapors or mists which can irritate the respiratory tract.[1][2] |
Exposure Limits
Personnel should be aware of the established airborne exposure limits for this compound to prevent overexposure.
| Organization | Exposure Limit |
| OSHA (PEL) | 1 mg/m³ averaged over an 8-hour workshift.[5] |
| NIOSH (REL) | 1 mg/m³ averaged over a 10-hour workshift; 3 mg/m³ not to be exceeded during any 15-minute work period.[5] |
| ACGIH (TLV) | 1 mg/m³ averaged over an 8-hour workshift; 3 mg/m³ as a short-term exposure limit (STEL).[5] |
Operational Plan for Handling this compound
The following step-by-step guide outlines the safe handling, use, and storage of this compound in a laboratory setting.
Pre-Handling Procedures
-
Training : Ensure you have received training on the proper handling and storage of this compound.[5]
-
Location : Always handle concentrated this compound in a chemical fume hood to ensure proper containment and ventilation.[9]
-
Emergency Equipment : Confirm that an eyewash station and safety shower are readily accessible and operational.[2][5]
-
Spill Kit : Locate the nearest spill kit and ensure it is stocked with appropriate materials for acid spills, such as sodium bicarbonate or a soda ash/slaked lime mixture for neutralization.[8]
-
PPE Inspection : Inspect all personal protective equipment for integrity before use. Do not use damaged gloves or other compromised equipment.
Handling Protocol
-
Don PPE : Put on all required personal protective equipment as specified in the table above.[6]
-
Container Handling : Handle and open containers with care to avoid splashes or the creation of dust if working with the solid form.[4][10]
-
Dispensing : When dispensing, do so slowly and carefully to avoid splashing. If diluting, always add the acid slowly to water, never the other way around, to prevent a violent reaction.[11]
-
Incompatible Materials : Keep this compound away from incompatible materials such as strong bases (e.g., sodium hydroxide), metals, and strong oxidizing agents to prevent violent reactions or the formation of flammable hydrogen gas.[5][7][12]
Post-Handling Procedures
-
Secure Container : Tightly close the this compound container.[13]
-
Storage : Store the container in a cool, dry, and well-ventilated area designated for corrosives.[2][4] Ensure it is stored away from incompatible substances.[2]
-
Decontamination : Wash your hands and any potentially exposed skin thoroughly with soap and water after handling.[2][5]
-
PPE Removal : Remove personal protective equipment in the correct order to avoid cross-contamination.
-
Waste Disposal : Dispose of any contaminated materials or waste products according to the disposal plan below.
Disposal Plan
Proper disposal of this compound and its waste is crucial to protect the environment and comply with regulations.
-
Waste Collection : Collect all waste containing this compound in a designated, leak-proof, and clearly labeled container.[14] The label should indicate "Hazardous Waste: this compound" and include the appropriate hazard symbols.[9][14]
-
Waste Segregation : Do not mix this compound waste with other chemical waste unless specifically permitted by your institution's waste management plan.[14] Keep it separate from incompatible materials.[14]
-
Neutralization (for small spills) : Small spills can be cautiously neutralized by covering them with a basic substance like dry lime, sand, or soda ash.[5] The neutralized mixture should then be collected in a sealed container for disposal.[5]
-
Final Disposal : The sealed and labeled hazardous waste container must be transferred to your institution's designated hazardous waste storage area for collection by a licensed disposal company.[14][15] Dispose of the chemical in accordance with all federal, state, and local environmental regulations.[2][15]
Emergency Procedures
In the event of accidental exposure or a spill, follow these immediate steps:
-
Inhalation : Move the affected individual to fresh air.[6] Seek immediate medical attention.[2]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing.[9] Seek medical attention.[2]
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][4] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.[2][13]
-
Ingestion : Do NOT induce vomiting.[2] Have the victim rinse their mouth with water.[8] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[13]
-
Spill : For a small spill, evacuate the immediate area and use a spill kit to contain and neutralize the acid.[9] For a large spill, evacuate the area and follow your institution's emergency response procedures.[5]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. nj.gov [nj.gov]
- 2. ehs.com [ehs.com]
- 3. benchchem.com [benchchem.com]
- 4. carlroth.com [carlroth.com]
- 5. nj.gov [nj.gov]
- 6. Essential Tips for Safely Handling Phosphoric Acid 75 Percent in Your Projects [aojinchem.com]
- 7. scribd.com [scribd.com]
- 8. CCOHS: Phosphoric Acid (Solutions) [ccohs.ca]
- 9. SOP - Phosphoric Acid [isolab.ess.washington.edu]
- 10. carlroth.com [carlroth.com]
- 11. chempak.net [chempak.net]
- 12. altusscience.com [altusscience.com]
- 13. fishersci.com [fishersci.com]
- 14. benchchem.com [benchchem.com]
- 15. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
